2-Azidopalmitoyl-CoA
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQVXRMSNIUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205680 | |
| Record name | 3,4-Dihydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5707-55-1 | |
| Record name | (3,4-Dihydroxyphenyl)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5707-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dopal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2E9Q24TSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Azidopalmitoyl-CoA: A Technical Guide for Cellular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Azidopalmitoyl-CoA is a powerful chemical tool that has revolutionized the study of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, stability, and function. As a bio-orthogonal analog of the natural substrate palmitoyl-CoA, it is metabolically incorporated onto proteins by palmitoyl (B13399708) acyltransferases (PATs). The embedded azide (B81097) group serves as a chemical handle, enabling the detection, visualization, and enrichment of palmitoylated proteins through highly specific and efficient bio-orthogonal reactions, namely the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This guide provides an in-depth overview of the applications of this compound in cell biology, detailed experimental protocols, and a summary of key findings.
Core Applications in Cell Biology
The primary utility of this compound lies in its application as a probe for protein S-palmitoylation. This reversible post-translational modification, where a 16-carbon palmitate is attached to a cysteine residue via a thioester bond, is critical in a multitude of cellular processes. The introduction of this compound has enabled researchers to overcome the limitations of traditional methods, such as radioactive labeling, by providing a non-radioactive, sensitive, and versatile alternative.
Key applications include:
-
Proteomic Profiling of S-Palmitoylated Proteins: Global identification of proteins that undergo S-palmitoylation in various cell types and tissues. This has led to the discovery of novel palmitoylated proteins and expanded our understanding of the "palmitoylome".
-
Validation of Palmitoylation Targets: Confirming the S-palmitoylation of specific proteins of interest.
-
Studying the Dynamics of S-Palmitoylation: Investigating the kinetics and regulation of palmitoylation and depalmitoylation in response to cellular signals.
-
Enzymatic Assays for Palmitoyl Acyltransferases (PATs) and Acyl-Protein Thioesterases (APTs): Characterizing the enzymes responsible for adding and removing palmitate from proteins.
-
Subcellular Localization of Palmitoylated Proteins: Visualizing the localization of palmitoylated proteins within the cell using fluorescence microscopy.
-
Drug Discovery: Screening for inhibitors of PATs, which are potential therapeutic targets for various diseases, including cancer and neurological disorders.
Signaling Pathways and Experimental Workflows
The study of S-palmitoylation using this compound involves a series of well-defined steps, from metabolic labeling to downstream analysis. The general workflow and the enzymatic cycle of S-palmitoylation are depicted below.
The experimental workflow for identifying palmitoylated proteins using this compound typically involves metabolic labeling of cells, followed by cell lysis, click chemistry or Staudinger ligation to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore), and subsequent analysis.
Data Presentation
The use of this compound in combination with mass spectrometry has enabled the identification of large numbers of S-palmitoylated proteins across different cell types and organisms. Below is a summary table of representative studies and the number of identified palmitoylated proteins.
| Study Organism/Cell Type | Number of Identified Palmitoylated Proteins | Key Findings | Reference |
| Rat Liver Mitochondria | 21 | Identification of several metabolic enzymes as palmitoylated, suggesting a role for this modification in regulating metabolism. | [1] |
| Human Jurkat T-cells | >100 | Revealed widespread palmitoylation of signaling proteins, including those involved in T-cell activation. | [2] |
| HIV-1 Infected Cells | 174 (palmitic azide enrichment) | Identified 45 proteins that were differentially palmitoylated upon HIV-1 infection, providing insights into viral biology.[3] | [3] |
| Mammalian Adipocytes | >800 | Uncovered extensive palmitoylation of proteins involved in glucose and lipid metabolism, as well as insulin (B600854) signaling. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 2-Azidopalmitate
This protocol describes the metabolic incorporation of an azido-fatty acid into cultured mammalian cells.
Materials:
-
2-Azidopalmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Preparation of Azidopalmitate-BSA Conjugate:
-
Prepare a stock solution of 2-azidopalmitic acid in ethanol (B145695).
-
In a sterile tube, add the desired amount of 2-azidopalmitic acid stock and evaporate the ethanol under a stream of nitrogen.
-
Resuspend the fatty acid film in a small volume of DMSO.
-
Add fatty acid-free BSA solution (e.g., 10% in PBS) to the fatty acid and incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the 2-azidopalmitate-BSA conjugate to the cells. The final concentration of the azido-fatty acid typically ranges from 25 to 100 µM.
-
Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract for downstream applications.
-
Protocol 2: In Vitro Labeling of Proteins with this compound
This protocol is suitable for labeling purified proteins or protein complexes in a cell-free system.
Materials:
-
This compound
-
Purified protein of interest or cell lysate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain a reducing environment)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified protein (typically 1-5 µg) or cell lysate with the reaction buffer.
-
Add this compound to a final concentration of 25-100 µM.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each protein.
-
-
Reaction Quenching:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
The sample is now ready for analysis by click chemistry and SDS-PAGE.
-
Protocol 3: Click Chemistry Reaction for Biotin Tagging
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to azide-labeled proteins.
Materials:
-
Protein lysate from metabolically labeled cells (Protocol 1) or in vitro labeled protein (Protocol 2)
-
Alkyne-biotin probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare fresh stock solutions of TCEP, TBTA, CuSO4, and sodium ascorbate.
-
-
Click Reaction:
-
To the protein sample, add the following reagents in order, vortexing gently after each addition:
-
Alkyne-biotin (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM, added last to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
For analysis by SDS-PAGE and Western blot, the reaction can be stopped by adding SDS-PAGE sample buffer.
-
For affinity purification, proceed to the enrichment protocol.
-
Conclusion
This compound has emerged as an indispensable tool for the investigation of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity and sensitivity via bio-orthogonal chemistry has significantly advanced our understanding of the roles of this dynamic lipid modification in health and disease. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the expanding world of the palmitoylome. As new techniques and applications continue to be developed, the utility of this compound and other bio-orthogonal probes is set to further illuminate the complex regulatory networks governed by protein lipidation.
References
An In-Depth Technical Guide to the Synthesis and Application of 2-Azidopalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and application of 2-Azidopalmitoyl-CoA, a valuable chemical probe in the study of protein S-palmitoylation. S-palmitoylation, the reversible post-translational modification of proteins with palmitic acid, plays a crucial role in regulating protein trafficking, stability, and function. The introduction of an azide (B81097) group at the alpha-position of palmitoyl-CoA allows for the sensitive and specific detection of palmitoylated proteins through bioorthogonal "click" chemistry. This guide details both the chemical synthesis of the 2-azidopalmitic acid precursor and the subsequent enzymatic synthesis of this compound. Furthermore, it provides experimental protocols for the metabolic labeling of cells and the subsequent identification of S-palmitoylated proteins, a key application of this chemical tool.
Chemical Structure and Properties
This compound is a modified fatty acyl-CoA molecule. It consists of a palmitic acid backbone, a 16-carbon saturated fatty acid, which is functionalized with an azide group (-N₃) at the C-2 (alpha) position. This modified fatty acid is attached to Coenzyme A (CoA) via a thioester bond. The presence of the small, bioorthogonal azide group allows for its specific reaction with alkyne-tagged reporter molecules in a highly efficient and selective manner, a reaction commonly known as click chemistry.
Table 1: Chemical and Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Bromopalmitic Acid | C₁₆H₃₁BrO₂ | 335.32 | Solid[1] |
| Sodium Azide | NaN₃ | 65.01 | Solid[2] |
| 2-Azidopalmitic Acid | C₁₆H₃₁N₃O₂ | 297.44 | Not widely reported |
| Coenzyme A (Free Acid) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | Solid |
| This compound | C₃₇H₆₅N₁₀O₁₇P₃S | 1047.96 | Not widely reported |
Synthesis of this compound
The synthesis of this compound is a two-step process. First, 2-azidopalmitic acid is chemically synthesized from a commercially available precursor. Second, the resulting 2-azidopalmitic acid is enzymatically converted to its CoA thioester.
Chemical Synthesis of 2-Azidopalmitic Acid
The most common route for the synthesis of 2-azidopalmitic acid involves the nucleophilic substitution of the bromine atom in 2-bromopalmitic acid with an azide group from sodium azide.
Experimental Protocol: Synthesis of 2-Azidopalmitic Acid
-
Dissolution: Dissolve 2-bromopalmitic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Azidation: Add an excess of sodium azide (NaN₃) to the solution. Typically, 1.5 to 3 equivalents of sodium azide are used.
-
Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from 60 to 100 °C, and the reaction time is typically several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and then acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 2-azidopalmitic acid. The product can be further purified by column chromatography on silica (B1680970) gel.
Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.
Enzymatic Synthesis of this compound
The conversion of 2-azidopalmitic acid to this compound is efficiently catalyzed by acyl-CoA synthetase (ACS) enzymes. These enzymes utilize ATP to activate the fatty acid and ligate it to Coenzyme A. Several long-chain acyl-CoA synthetases (ACSLs) can be used for this purpose.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reaction Buffer: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, and ATP.
-
Substrates: Add 2-azidopalmitic acid (solubilized in a suitable solvent like DMSO or complexed with fatty acid-free BSA) and Coenzyme A (lithium or sodium salt) to the reaction buffer.
-
Enzyme: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37 °C for 1-3 hours.
-
Monitoring: The formation of this compound can be monitored by HPLC or LC-MS/MS.
-
Purification: The product can be purified using solid-phase extraction (SPE) or reverse-phase HPLC.
Table 2: Quantitative Data for Synthesis
| Reaction Step | Reactants | Key Reagents/Enzymes | Typical Yield | Analytical Techniques |
| Synthesis of 2-Azidopalmitic Acid | 2-Bromopalmitic Acid, Sodium Azide | DMF (solvent) | >80% (reported for similar reactions) | TLC, NMR, MS |
| Synthesis of this compound | 2-Azidopalmitic Acid, Coenzyme A | Acyl-CoA Synthetase, ATP | >40%[3] | HPLC, LC-MS/MS[4][5][6][7][8] |
Application in Identifying S-Palmitoylated Proteins
This compound serves as a metabolic precursor that is incorporated into proteins by the cellular palmitoylation machinery. The azido (B1232118) group then allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling the visualization and identification of S-palmitoylated proteins.
Metabolic Labeling of Cells
Experimental Protocol: Metabolic Labeling with 2-Azidopalmitic Acid
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Labeling Medium: Prepare a labeling medium containing 2-azidopalmitic acid. To enhance solubility and cellular uptake, the fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA).
-
Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a period of time (typically 4-16 hours) to allow for metabolic incorporation of the azido-fatty acid.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
Click Chemistry Reaction and Protein Detection
Experimental Protocol: Click Chemistry and Detection
-
Click Reaction Cocktail: Prepare a click chemistry reaction cocktail containing a copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an alkyne-functionalized reporter molecule (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for in-gel fluorescence).
-
Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
-
Analysis:
-
In-gel Fluorescence: If a fluorescent reporter was used, resuspend the protein pellet in SDS-PAGE sample buffer, run on a gel, and visualize the labeled proteins using a fluorescence scanner.
-
Enrichment and Western Blotting: If a biotin (B1667282) reporter was used, resuspend the protein pellet and perform a streptavidin pull-down to enrich for the biotinylated (i.e., palmitoylated) proteins. The enriched proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.
-
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Experimental Workflow for Identifying S-Palmitoylated Proteins
Caption: Workflow for protein palmitoylation analysis.
References
- 1. 2-Bromohexadecanoic acid | C16H31BrO2 | CID 82145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Bioorthogonal Labeling with 2-Azidopalmitoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of 2-Azidopalmitoyl-CoA for the bioorthogonal labeling of protein palmitoylation. Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, stability, and function.[1] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Bioorthogonal labeling with analogs like this compound offers a powerful tool to study the dynamic nature of protein palmitoylation in living systems.
Core Mechanism: A Two-Step Strategy
The bioorthogonal labeling of palmitoylated proteins using this compound is a two-step process that leverages the cell's natural metabolic pathways and highly specific chemical reactions.[2]
Step 1: Metabolic Incorporation. The process begins with the introduction of 2-azidopalmitic acid to cells. This fatty acid analog is recognized by cellular enzymes and converted into its activated form, this compound, by acyl-CoA synthetases.[3][4] This bioorthogonal acyl-CoA is then utilized by protein acyltransferases (PATs), primarily the DHHC family of enzymes, to palmitoylate substrate proteins on their cysteine residues, forming a thioester bond.[5] The azide (B81097) group, being small and biologically inert, generally does not interfere with the metabolic processing and incorporation of the fatty acid analog.
Step 2: Bioorthogonal Ligation. Following metabolic labeling, the azide-modified proteins are detected through a highly selective chemical reaction with a probe molecule. This "bioorthogonal" reaction occurs rapidly and specifically within the complex cellular environment without interfering with native biological processes. Two primary bioorthogonal reactions are employed for this purpose: the Staudinger ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][6]
Data Presentation: Quantitative Comparison of Bioorthogonal Labeling Techniques
The choice of bioorthogonal ligation method can significantly impact the efficiency and sensitivity of detection. Below is a summary of quantitative data comparing the Staudinger ligation and CuAAC for the analysis of protein palmitoylation.
| Parameter | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |
| Reaction Kinetics | Slower | Faster | [7] |
| Relative Signal Intensity | Lower | Higher | [8] |
| Sensitivity | Good | Excellent | [9] |
| Biocompatibility (in vivo) | High (no catalyst required) | Lower (copper toxicity is a concern) | [7] |
| Number of Identified Proteins | Fewer | More | [3] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for enzymatic synthesis of acyl-CoA thioesters.[9][10]
Materials:
-
2-azidopalmitic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver microsomes)[9]
-
Triton X-100 (for solubilization if using microsomal enzymes)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a stock solution of 2-azidopalmitic acid in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the reaction buffer, ATP (to a final concentration of 10 mM), CoA (to a final concentration of 1 mM), and DTT (to a final concentration of 2 mM).
-
Add the 2-azidopalmitic acid stock solution to the reaction mixture to the desired final concentration (e.g., 500 µM).
-
If using a microsomal enzyme preparation, solubilize the acyl-CoA synthetase by adding Triton X-100 to a final concentration of 0.1%.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
Purify the this compound using solid-phase extraction or preparative HPLC.
-
Determine the concentration of the purified product by measuring its absorbance at 260 nm.
Metabolic Labeling of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
2-azidopalmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a standard culture dish.
-
Prepare a stock solution of 2-azidopalmitic acid complexed to fatty acid-free BSA. Briefly, dissolve 2-azidopalmitic acid in ethanol (B145695) and add it to a solution of BSA in PBS while vortexing.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the 2-azidopalmitic acid-BSA complex to the cells. The final concentration of 2-azidopalmitic acid typically ranges from 25 to 100 µM.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the fatty acid analog.
-
After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.
-
Harvest the cells by scraping or trypsinization for subsequent lysis and bioorthogonal ligation.
Bioorthogonal Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the ligation of an alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore) to azide-labeled proteins in cell lysate.
Materials:
-
Azide-labeled cell lysate
-
Alkyne-probe (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (50 mM stock in water, freshly prepared)
Procedure:
-
To the azide-labeled cell lysate (typically 1 mg/mL total protein), add the following reagents in order, vortexing gently after each addition:
-
Alkyne-probe to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or affinity purification.
Bioorthogonal Ligation: Staudinger Ligation
This protocol is for the ligation of a phosphine-containing probe (e.g., phosphine-biotin) to azide-labeled proteins.
Materials:
-
Azide-labeled cell lysate
-
Phosphine-probe (e.g., 5 mM stock in DMSO)
Procedure:
-
Add the phosphine-probe to the azide-labeled cell lysate to a final concentration of 250 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
The labeled proteins are now ready for downstream analysis.
Mandatory Visualizations
Signaling Pathway: Wnt Palmitoylation and Secretion
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The secretion and activity of Wnt proteins are critically dependent on their palmitoylation, a process catalyzed by the enzyme Porcupine in the endoplasmic reticulum.[5][11] This modification is essential for the interaction of Wnt with its carrier protein Wntless (Wls) for transport to the cell surface and for subsequent binding to the Frizzled family of receptors to initiate downstream signaling.[5][12][13]
Caption: Wnt protein palmitoylation by Porcupine in the ER is essential for its secretion and receptor binding.
Experimental Workflow: Identification of Palmitoylated Proteins
The following workflow outlines the key steps for identifying palmitoylated proteins using 2-azidopalmitic acid metabolic labeling followed by CuAAC and mass spectrometry-based proteomics.
Caption: Workflow for the identification of palmitoylated proteins using bioorthogonal labeling and proteomics.
Logical Relationship: Bioorthogonal Reaction Choices
The decision between using Staudinger ligation and CuAAC depends on the experimental context, particularly whether the experiment is conducted in vitro or in vivo.
Caption: Decision tree for selecting the appropriate bioorthogonal reaction based on the experimental system.
References
- 1. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and inhibition of Porcupine-mediated Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the S-Palmitoylome: A Technical Guide to Chemical Reporters
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Abstract
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and protein-protein interactions. Its dynamic nature makes it a key player in a multitude of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders. The study of S-palmitoylation has been revolutionized by the development of chemical reporters, which offer a powerful alternative to traditional radiolabeling methods. This in-depth technical guide provides a comprehensive overview of the use of chemical reporters to investigate protein S-palmitoylation. We detail the core methodologies, present quantitative data in a structured format, and provide visualizations of key signaling pathways and experimental workflows to empower researchers in their exploration of the S-palmitoylome.
Introduction to Chemical Reporters for S-Palmitoylation
Chemical reporters for S-palmitoylation are fatty acid analogues that contain a bioorthogonal handle, such as an alkyne or an azide (B81097) group.[1][2] These reporters are metabolically incorporated into proteins by the cell's own enzymatic machinery.[3] The bioorthogonal handle then allows for the selective chemical ligation, often via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," to a variety of probes for detection, enrichment, and analysis.[4][5]
The most commonly used chemical reporter for S-palmitoylation is 17-octadecynoic acid (17-ODYA), an alkyne-containing analogue of palmitic acid.[6][7] This reporter is readily incorporated into S-palmitoylated proteins and has been instrumental in expanding our understanding of the scope and dynamics of this modification.[3] Another strategy involves bifunctional fatty acid chemical reporters, which contain both a clickable alkyne and a photoactivatable diazirine group. These reporters enable not only the detection of S-palmitoylated proteins but also the in-cell photocrosslinking of their interacting partners, providing valuable insights into S-palmitoylation-dependent protein complexes.
Key Methodologies for Studying S-Palmitoylation
Two primary methods that utilize chemical reporters have become central to the study of S-palmitoylation: Metabolic Labeling with Click Chemistry and Acyl-Biotin Exchange (ABE).
Metabolic Labeling with Fatty Acid Analogues and Click Chemistry
This approach involves incubating cells with a fatty acid analogue, such as 17-ODYA, which is metabolically activated to its CoA ester and subsequently attached to cysteine residues of proteins by palmitoyl (B13399708) acyltransferases (PATs).[3] Following cell lysis, the alkyne-tagged proteins are conjugated to an azide-containing reporter tag (e.g., a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification) via click chemistry.[4][6]
dot
Metabolic Labeling Workflow
Acyl-Biotin Exchange (ABE)
The ABE method is a powerful technique for identifying S-palmitoylated proteins without the need for metabolic labeling.[8][9] This method involves a three-step chemical process:
-
Blocking of free thiols: All free cysteine residues in a protein lysate are irreversibly blocked with a thiol-reactive reagent like N-ethylmaleimide (NEM).
-
Thioester cleavage: The thioester linkage of S-palmitoylated cysteines is specifically cleaved with neutral hydroxylamine (B1172632) (HAM), exposing a free thiol group.
-
Labeling of newly exposed thiols: The newly revealed cysteine residues are then labeled with a thiol-reactive biotin derivative, allowing for subsequent enrichment on streptavidin beads and identification by mass spectrometry.[5][9]
dot
Acyl-Biotin Exchange Workflow
Quantitative Analysis of S-Palmitoylation
Quantitative proteomics approaches can be integrated with chemical reporter-based methods to study the dynamics and regulation of S-palmitoylation. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with either metabolic labeling or ABE to compare the palmitoylation status of proteins under different conditions. Label-free quantification (LFQ) is another widely used method for quantifying changes in protein palmitoylation.
Table 1: Examples of Quantitative Proteomic Studies of S-Palmitoylation
| Study Focus | Method | Organism/Cell Line | Key Findings | Reference |
| Global Palmitoylome Profiling | 17-ODYA labeling + LFQ | Jurkat T-cells | Identification of ~125 S-palmitoylated proteins, including G proteins and receptors. | [7] |
| Dynamic Palmitoylation Profiling | 17-ODYA pulse-chase + LFQ | Mammalian cells | Revealed differential turnover rates for individual palmitoylation sites. | [3] |
| Palmitoyl-proteome of Lens Fiber Cells | Acyl-Biotin Exchange (ABE) + MS | Bovine Lens | Identified 174 potential palmitoylated proteins, including AQP5 and MP20. | [10] |
| Fatty-acylated Proteins in Mammalian Cells | Chemical Reporters + LFQ | Jurkat T-cells | Revealed S-acylation of histone H3 variants. | [11] |
Experimental Protocols
Detailed Protocol for Metabolic Labeling with 17-ODYA and Click Chemistry
Materials:
-
Cultured mammalian cells
-
17-octadecynoic acid (17-ODYA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Azide-alkyne cycloaddition compatible probe (e.g., Azide-PEG4-Biotin or a fluorescent azide)
-
-
SDS-PAGE reagents
-
Streptavidin beads (for enrichment)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to desired confluency.
-
Prepare a stock solution of 17-ODYA complexed with fatty acid-free BSA.
-
Replace the culture medium with medium containing the 17-ODYA-BSA complex (final concentration of 17-ODYA typically 25-100 µM).
-
Incubate cells for 4-16 hours to allow for metabolic incorporation.[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the protein lysate, sequentially add TCEP, TBTA, the azide probe, and finally CuSO₄.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Downstream Analysis:
-
For in-gel fluorescence: Precipitate the protein, resuspend in SDS-PAGE sample buffer, and run on a gel. Visualize the fluorescently labeled proteins using an appropriate imager.
-
For enrichment: Add streptavidin beads to the reaction mixture and incubate to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins. Elute the enriched proteins for analysis by Western blotting or mass spectrometry.
-
Detailed Protocol for Acyl-Biotin Exchange (ABE)
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: Lysis buffer containing N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution (freshly prepared, pH 7.4)
-
Labeling Buffer: Buffer containing a thiol-reactive biotinylation reagent (e.g., HPDP-Biotin)
-
Streptavidin beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Lysate Preparation and Blocking:
-
Lyse cells or tissues in a buffer containing protease inhibitors.
-
Add NEM to the lysate to a final concentration of 50 mM and incubate for 1-4 hours at 4°C to block all free thiol groups.
-
Remove excess NEM by protein precipitation (e.g., with chloroform/methanol) or using a maleimide-scavenging reagent.[12]
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer and divide the sample into two aliquots.
-
To one aliquot, add hydroxylamine to a final concentration of 0.5-1 M (the "+HAM" sample). To the other, add a control buffer (e.g., Tris or NaCl) of the same molarity (the "-HAM" sample).
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation:
-
Add the thiol-reactive biotinylation reagent to both the "+HAM" and "-HAM" samples and incubate for 1 hour at room temperature.
-
-
Enrichment and Analysis:
-
Add streptavidin beads to both samples and incubate to capture biotinylated proteins.
-
Wash the beads extensively.
-
Elute the proteins from the beads and analyze by Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide identification. S-palmitoylated proteins will be enriched in the "+HAM" sample compared to the "-HAM" control.[9]
-
S-Palmitoylation in Cellular Signaling
S-palmitoylation plays a pivotal role in regulating numerous signaling pathways by controlling the membrane association, trafficking, and protein-protein interactions of key signaling components.
Ras Signaling Pathway
The localization of Ras GTPases to the plasma membrane is essential for their signaling activity and is regulated by S-palmitoylation.[13] Palmitoylation of H-Ras and N-Ras occurs at the Golgi apparatus, facilitating their transport to the plasma membrane where they can be activated and engage downstream effectors like Raf and PI3K.[13][14]
dot
Ras Signaling Pathway
Wnt Signaling Pathway
S-palmitoylation is crucial for the secretion and activity of Wnt signaling proteins.[15] The Wnt ligand is palmitoylated in the endoplasmic reticulum by the enzyme Porcupine (PORCN), a modification that is essential for its binding to the Wntless (WLS) receptor and subsequent secretion.[16] Secreted Wnt then binds to its receptor Frizzled (Fz) on the surface of target cells to initiate downstream signaling.[17]
dot
Wnt Signaling Pathway
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling is modulated by S-palmitoylation.[18] Palmitoylation of EGFR can influence its dimerization, autophosphorylation, and downstream signaling to pathways such as the MAPK and PI3K/Akt pathways.[19]
dot
EGFR Signaling Pathway
Innate Immune Signaling via STING
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune response to cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi, where it becomes palmitoylated.[20] This palmitoylation is essential for the clustering of STING, the recruitment and activation of the kinase TBK1, and the subsequent phosphorylation of the transcription factor IRF3, leading to the production of type I interferons.[21][22]
dot
STING Signaling Pathway
Conclusion and Future Directions
Chemical reporters have transformed the study of S-palmitoylation, enabling researchers to identify thousands of new palmitoylated proteins and to probe the dynamics of this modification with unprecedented detail. The methodologies outlined in this guide provide a robust toolkit for investigating the role of S-palmitoylation in health and disease. Future advancements in chemical reporter design, mass spectrometry sensitivity, and data analysis software will undoubtedly continue to expand our understanding of the S-palmitoylome and its intricate regulatory functions. The integration of these chemical proteomic approaches with genetic and pharmacological perturbations will be crucial for validating new therapeutic targets and developing novel strategies to combat diseases driven by aberrant S-palmitoylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unveiling Cellular Lipid Dynamics: A Technical Guide to Azido-Fatty Acid Metabolic Labeling
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing azido-fatty acids in metabolic labeling. This powerful technique offers a window into the complex world of lipid metabolism, protein modification, and cellular signaling.
The study of fatty acids and their myriad roles in cellular processes, from energy storage to signal transduction, has been revolutionized by the advent of bioorthogonal chemistry. Among the tools available, azido-fatty acids have emerged as robust probes for metabolic labeling. These modified fatty acids are readily taken up by cells and incorporated into various metabolic pathways, including protein acylation and lipid biosynthesis.[1][2] The embedded azide (B81097) group, being biologically inert, provides a chemical handle for subsequent detection and analysis through highly specific and efficient "click chemistry" reactions.[3][4] This guide delves into the core principles of this technology, offering detailed protocols and insights for its successful implementation in a research setting.
Core Principles of Azido-Fatty Acid Labeling
The fundamental principle of this technique lies in the metabolic incorporation of a fatty acid analog containing a bioorthogonal azide (-N3) group.[5] Cells recognize and process these azido-fatty acids similarly to their natural counterparts, integrating them into lipids and post-translationally modifying proteins.[1][6] The key to their utility is the azide's ability to undergo a highly specific and rapid cycloaddition reaction with an alkyne-containing reporter molecule. This reaction, often copper(I)-catalyzed (CuAAC), forms a stable triazole linkage, effectively "clicking" a detectable tag onto the labeled biomolecule.[3][4] Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which circumvents the need for a potentially toxic copper catalyst, making it suitable for live-cell imaging.[7]
The choice of azido-fatty acid can be tailored to investigate specific metabolic pathways. For instance, analogs of myristic acid and palmitic acid are commonly used to study protein N-myristoylation and S-palmitoylation, respectively.[6][8] The subsequent detection of these modifications can be achieved using a variety of alkyne-functionalized reporters, including fluorophores for imaging, biotin (B1667282) for affinity purification and proteomic analysis, or other tags for specialized applications.[9][10]
Experimental Workflow Overview
A typical metabolic labeling experiment using azido-fatty acids follows a well-defined workflow. The process begins with the introduction of the azido-fatty acid to the biological system, followed by a period of metabolic incorporation. After this labeling phase, the cells or tissues are processed, and the incorporated azide is detected via a click reaction with a chosen alkyne-reporter.
Key Signaling Pathway: Protein Fatty Acylation
Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[10] Azido-fatty acids are invaluable tools for studying these modifications. For example, S-palmitoylation, the reversible attachment of palmitate to cysteine residues, plays a key role in signaling pathways by controlling the membrane association of signaling proteins like Ras.
Quantitative Data Summary
The efficiency and outcome of metabolic labeling experiments are influenced by various parameters. The following table summarizes key quantitative data gathered from established protocols.
| Parameter | Value Range | Notes | Reference(s) |
| Azido-Fatty Acid Stock Concentration | 20 - 100 mM | Dissolved in DMSO. | [11] |
| Final Labeling Concentration | 10 - 100 µM | Optimal concentration can vary by cell type and fatty acid analog. | [11] |
| Labeling Incubation Time | 1 - 24 hours | Time-dependent incorporation should be optimized for each experimental system. | [1][11] |
| Phosphine-Biotin (Staudinger Ligation) | 250 µM | For detection of azido-labeled proteins. | [11] |
| Click Chemistry Reagents (CuAAC) | |||
| Copper(II) Sulfate (B86663) (CuSO₄) | 1 mM | [11][12] | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to maintain Cu(I) state. | [12] |
| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | Copper-stabilizing ligand. | [12] |
| Azide/Alkyne-Reporter | 100 µM | e.g., azido-biotin or fluorescent azide. | [11][12] |
| Click Chemistry Incubation Time | 30 minutes - 1 hour | Typically performed at room temperature or 37°C. | [11][12] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Fatty Acids
This protocol describes the general procedure for labeling cultured mammalian cells with an azido-fatty acid.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Azido-fatty acid (e.g., azido-palmitate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium:
-
Prepare a 100 mM stock solution of the azido-fatty acid in DMSO.
-
Warm serum-free medium and a solution of fatty acid-free BSA to 37°C.
-
Prepare a 20x stock of the azido-fatty acid by complexing it with fatty acid-free BSA in serum-free medium. The final concentration of the fatty acid in this stock will typically be 1-2 mM.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the pre-warmed labeling medium containing the azido-fatty acid-BSA complex to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cells can now be lysed for downstream analysis such as Western blotting or proteomics, or fixed for imaging.
-
Protocol 2: Detection of Azido-Labeled Proteins via Click Chemistry (CuAAC)
This protocol outlines the detection of metabolically labeled proteins in cell lysates using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotin-alkyne reporter for subsequent Western blot analysis.
Materials:
-
Cell lysate from azido-fatty acid labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Biotin-alkyne (or other alkyne-reporter)
-
-
SDS-PAGE sample buffer
-
Acetone (B3395972), ice-cold
Procedure:
-
Cell Lysis: Lyse the harvested cells in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Click Reaction Setup:
-
In a microcentrifuge tube, add 50-100 µg of protein lysate.
-
Prepare a fresh click chemistry reaction cocktail containing CuSO₄, TCEP, TBTA, and the alkyne-reporter in PBS or an appropriate buffer.
-
Add the click chemistry cocktail to the protein lysate.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Protein Precipitation:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the protein.
-
-
Sample Preparation for SDS-PAGE:
-
Carefully decant the acetone and wash the pellet with ice-cold methanol.
-
Air-dry the pellet briefly and resuspend in SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated proteins.
-
Logical Relationship Diagram
The selection of the appropriate bioorthogonal reaction is a critical decision in the experimental design, with implications for both in vitro and in vivo applications.
Conclusion
Metabolic labeling with azido-fatty acids, coupled with the power of click chemistry, provides a versatile and sensitive platform for the investigation of lipid metabolism and function. This technical guide offers a foundational understanding and practical protocols to empower researchers in their exploration of the cellular lipidome. Careful optimization of labeling conditions and thoughtful selection of detection strategies are paramount to achieving robust and meaningful results. As our understanding of the intricate roles of lipids in health and disease continues to grow, the application of these powerful chemical tools will undoubtedly continue to drive new discoveries.
References
- 1. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Azidopalmitoyl-CoA in Unraveling Fatty Acyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein fatty acylation, a crucial post-translational modification, involves the covalent attachment of fatty acids to proteins, profoundly influencing their localization, stability, and function.[1][2] Among these modifications, S-palmitoylation, the reversible attachment of palmitate to cysteine residues via a thioester bond, is a key regulator of numerous cellular processes, including signal transduction and apoptosis.[3] The study of this dynamic process has been significantly advanced by the development of chemical reporters, such as 2-Azidopalmitoyl-CoA and its cell-permeable precursor, 2-azidopalmitic acid. This guide provides an in-depth overview of the application of this compound in the investigation of fatty acyl-CoA metabolism, with a focus on experimental methodologies, data interpretation, and the underlying biochemical pathways.
Fatty acids must first be activated to their coenzyme A (CoA) derivatives by fatty acyl-CoA synthetases to be utilized in metabolic pathways, including protein acylation.[1][4] this compound, an analog of the natural substrate palmitoyl-CoA, is employed to tag and identify S-palmitoylated proteins. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the selective chemical ligation to reporter molecules for visualization and affinity purification.[1][5] This "click chemistry" approach has revolutionized the study of protein palmitoylation, offering a non-radioactive and highly sensitive method for proteomic analysis.[4][5]
Core Concepts and Workflow
The fundamental principle behind using 2-azidopalmitic acid is its metabolic incorporation into cellular proteins. Once introduced to cells, it is converted to this compound by endogenous acyl-CoA synthetases.[5] This azido-functionalized acyl-CoA is then utilized by protein acyltransferases (PATs), primarily the 23-member zinc finger DHHC-type containing (zDHHC) family of enzymes, to S-palmitoylate target proteins on cysteine residues.[3]
The overall experimental workflow can be summarized as follows:
-
Metabolic Labeling: Cells or organisms are incubated with 2-azidopalmitic acid, which is metabolically activated to this compound and incorporated into proteins.
-
Cell Lysis and Protein Extraction: Labeled cells are harvested, and total proteins are extracted.
-
Click Chemistry or Staudinger Ligation: The azide-modified proteins are selectively reacted with a reporter molecule. This is typically an alkyne- or phosphine-containing probe functionalized with a fluorescent dye (for visualization) or biotin (B1667282) (for affinity purification).[1][4]
-
Detection and/or Enrichment: Labeled proteins can be visualized by in-gel fluorescence scanning or enriched using affinity resins like streptavidin-agarose.[6]
-
Identification and Quantification: Enriched proteins are identified and quantified using mass spectrometry-based proteomic approaches.[2][7]
Signaling Pathways and Experimental Workflows
The metabolic activation and subsequent utilization of 2-azidopalmitic acid for protein S-palmitoylation can be visualized as a multi-step process.
Caption: Metabolic activation and incorporation of 2-azidopalmitic acid.
Following metabolic labeling, the azide-tagged proteins are subjected to a click chemistry reaction for detection and enrichment.
Caption: Workflow for detection and identification of acylated proteins.
Quantitative Data Summary
The use of this compound and related chemical reporters allows for the quantitative analysis of protein acylation. Below are tables summarizing key quantitative parameters from various studies.
| Parameter | Value | Cell/System | Reference |
| Metabolic Labeling | |||
| 2-azidopalmitic acid concentration | 50 - 100 µM | Various cell lines | [1] |
| Labeling duration | 4 - 16 hours | Various cell lines | [1] |
| In Vitro Labeling | |||
| Azido-palmitoyl-CoA concentration | 100 µM | Lysed mitochondria, purified proteins | [1] |
| Incubation time | 30 minutes | Lysed mitochondria, purified proteins | [1] |
| Incubation temperature | 25 °C | Lysed mitochondria, purified proteins | [1] |
| Thioester Bond Cleavage | |||
| Hydroxylamine (NH₂OH) concentration | 0.5 - 2 M | S-palmitoylated peptides, proteins | [1][3] |
| NaOH concentration | 0.2 M | Azido-palmitoylated proteins | [1] |
| Treatment duration (NH₂OH) | 1 - 16 hours | S-palmitoylated peptides, proteins | [1][3] |
| Treatment duration (NaOH) | 60 minutes | Azido-palmitoylated proteins | [1] |
| Enzyme Kinetics | |||
| Apparent Kₘ for palmitoyl-CoA | 41 µM | Myelin fatty acyltransferase | [8] |
| Vₘₐₓ for palmitoyl-CoA | 115 pmol/mg protein/min | Myelin fatty acyltransferase | [8] |
Table 1: Summary of Experimental Conditions and Kinetic Parameters.
| Protein | Method | Key Finding | Reference |
| Mitochondrial proteins | Azido-palmitoyl-CoA labeling, MS | Identification of 21 putative palmitoylated proteins in rat liver mitochondrial matrix. | [1] |
| HMGCS, GAPDH | ω-alkynyl-palmitoyl-CoA labeling, click chemistry | Confirmation of acylation on specific cysteine residues. | [4] |
| H-Ras, N-Ras | ω-alkynyl-palmitate labeling | Preferential incorporation of ω-alkynyl-palmitate over other fatty acid analogs. | [4] |
| FASN, PD-L1 | 2-bromopalmitate inhibition, Western blot | Increased palmitoylation in cisplatin-resistant bladder cancer cells. | [9] |
Table 2: Examples of Proteins Studied Using Acyl-CoA Analogs.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 2-Azidopalmitic Acid
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of 2-azidopalmitic acid in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry or Staudinger ligation.
Protocol 2: In Vitro Labeling of Proteins with this compound
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample (e.g., 10 µg of lysed mitochondria or 1 µg of purified protein) with a reaction buffer (e.g., PBS or Tris buffer).[1]
-
Labeling: Add this compound to a final concentration of 100 µM.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at 25°C.[1]
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes. The samples are now ready for analysis by SDS-PAGE and subsequent detection methods.
Protocol 3: Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins
-
Reagent Preparation: Prepare stock solutions of the following reagents:
-
Alkyne-biotin probe (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water)
-
-
Reaction Mixture: In a microcentrifuge tube, add the following components in order to the protein lysate (e.g., 1 mg of protein in 500 µL):
-
Alkyne-biotin probe (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents, for example, by chloroform/methanol precipitation.
-
Affinity Purification: Resuspend the protein pellet in a buffer containing SDS and enrich for biotinylated proteins using streptavidin-agarose beads.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Verification of Thioester Linkage by Hydroxylamine Treatment
-
Sample Preparation: Aliquot the azide-labeled and click-reacted protein sample into two tubes.
-
Hydroxylamine Treatment: To one tube, add an equal volume of 2 M hydroxylamine, pH 7.0. To the control tube, add an equal volume of 1 M Tris-HCl, pH 7.0.[1]
-
Incubation: Incubate the samples at room temperature for 1-16 hours.[1]
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the reporter tag (e.g., biotin or a fluorescent dye). A significant reduction in the signal in the hydroxylamine-treated sample compared to the control indicates that the fatty acid was attached via a thioester bond.[1]
Conclusion
This compound and its corresponding fatty acid analog have become indispensable tools for the study of protein S-palmitoylation and fatty acyl-CoA metabolism. The combination of metabolic labeling with bioorthogonal chemistry provides a powerful platform for the identification, quantification, and functional characterization of fatty-acylated proteins. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of protein acylation in health and disease, and for drug development professionals to identify and validate novel therapeutic targets within these pathways.
References
- 1. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylation of endogenous myelin proteolipid protein with different acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Palmitoylation as a Functional Regulator of Proteins Associated with Cisplatin Resistance in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Acylated Proteome: A Technical Guide to the Discovery of Novel Protein Acylation Sites with Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization. The dynamic and often transient nature of this modification has historically presented significant challenges to its study. However, the advent of chemical probes, coupled with advanced proteomic techniques, has revolutionized our ability to identify and characterize acylated proteins and their sites of modification. This in-depth technical guide provides a comprehensive overview of the core methodologies for discovering novel protein acylation sites using chemical probes. We detail experimental protocols, present quantitative data in a clear and comparative format, and provide visual representations of key workflows and signaling pathways to empower researchers in this exciting field.
Introduction to Protein Acylation and Chemical Probes
Protein acylation encompasses a variety of modifications, including the attachment of long-chain fatty acids such as myristate (N-myristoylation) and palmitate (S-palmitoylation), as well as shorter-chain acetyl groups (acetylation).[1][2] These modifications can alter a protein's hydrophobicity, leading to changes in its subcellular localization and interaction with other proteins and membranes.[2][3] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the enzymes that catalyze these modifications attractive therapeutic targets.[4][5]
Traditional methods for studying protein acylation, such as radioactive metabolic labeling, suffer from low sensitivity and safety concerns.[1][6] The development of chemical probes, which are synthetic analogs of natural fatty acids containing bioorthogonal handles like alkynes or azides, has overcome many of these limitations.[1][2] These probes are metabolically incorporated into proteins by the cell's own enzymatic machinery.[7] The bioorthogonal handle then allows for the selective chemical ligation of a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent identification by mass spectrometry.[1][8]
Methodologies for Discovering Acylation Sites
Two primary strategies employing chemical probes have emerged as powerful tools for identifying acylated proteins and their modification sites: Metabolic Labeling with Bioorthogonal Probes and Acyl-Biotinyl Exchange (ABE) .
Metabolic Labeling with Bioorthogonal Probes
This approach involves introducing a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne or azide (B81097) group) to cells or organisms.[1][2] The cells' metabolic machinery then incorporates this probe into proteins that undergo acylation. Following labeling, the bioorthogonal handle can be selectively reacted with a complementary reporter molecule via "click chemistry," a highly efficient and specific reaction.[9][10]
Experimental Workflow:
The general workflow for metabolic labeling and identification of acylated proteins is depicted below.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry – Med Chem 101 [medchem101.com]
2-Azidopalmitoyl-CoA: A Bioorthogonal Probe for Elucidating Fatty Acyl-CoA Synthetase Activity and Protein Acylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a fundamental post-translational modification that governs a vast array of cellular processes, including protein trafficking, localization, stability, and signal transduction. The initiation of this process is critically dependent on the activation of fatty acids to their corresponding acyl-CoA thioesters, a reaction catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FACS) or acyl-CoA ligases (ACSLs). Dysregulation of FACS activity and protein acylation has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these enzymes attractive targets for therapeutic intervention.
2-Azidopalmitoyl-CoA is a powerful bioorthogonal chemical probe designed to investigate fatty acyl-CoA metabolism and protein palmitoylation. This synthetic analog of palmitoyl-CoA incorporates an azide (B81097) moiety, a small, bio-inert functional group that allows for its selective detection and visualization through "click chemistry." Specifically, the azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This enables researchers to track the metabolic fate of palmitate, identify novel acylated proteins, and characterize the activity of FACS and other related enzymes. This technical guide provides a comprehensive overview of the application of this compound as a probe for fatty acyl-CoA synthetase, including experimental protocols and data interpretation.
Data Presentation
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ACSL1 | Rat Liver | Palmitic Acid | 10 - 100 | 100 - 1500 | [1] |
| FATP1 (ACSL) | Murine | Palmitic Acid | ~30 | Not Reported | [1] |
| Faa1p | S. cerevisiae | Oleic Acid | 71.1 | 158.2 | [2] |
| ACSL6 (isoform 1) | Human | Oleic Acid | ~6 | ~1.5 | [3] |
| ACSL6 (isoform 2) | Human | Oleic Acid | ~5 | ~15 | [3] |
Note: The kinetic parameters for fatty acyl-CoA synthetases can vary significantly depending on the specific isoform, tissue source, purity of the enzyme preparation, and assay conditions. The data presented here are for comparative purposes. The kinetic constants for 2-azidopalmitic acid would need to be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Assay for Fatty Acyl-CoA Synthetase Activity using 2-Azidopalmitic Acid
This protocol describes a method to measure the activity of fatty acyl-CoA synthetase by quantifying the formation of this compound. The detection of the azido-containing product can be achieved through a subsequent click reaction with an alkyne-functionalized reporter.
Materials:
-
Purified or recombinant fatty acyl-CoA synthetase (FACS/ACSL)
-
2-Azidopalmitic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Bovine serum albumin (BSA), fatty acid-free
-
Alkyne-biotin or alkyne-fluorophore conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-coated plates or beads (for biotin-based detection)
-
Fluorometer or plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, and fatty acid-free BSA.
-
Substrate Preparation: Prepare a stock solution of 2-azidopalmitic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired final concentration in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified FACS enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a solution containing a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Click Chemistry Reaction:
-
To the terminated reaction mixture, add the alkyne-reporter (alkyne-biotin or alkyne-fluorophore), CuSO₄, and a reducing agent like sodium ascorbate. A copper ligand such as TCEP or TBTA can be included to improve reaction efficiency and protect proteins.
-
Incubate the mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Detection:
-
Biotin-based detection: Transfer the reaction mixture to a streptavidin-coated plate. After incubation and washing steps, detect the captured biotinylated product using a streptavidin-HRP conjugate and a suitable substrate.
-
Fluorescence-based detection: Directly measure the fluorescence of the reaction mixture using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis: Quantify the amount of this compound formed by comparing the signal to a standard curve generated with known concentrations of a pre-synthesized this compound-reporter adduct. Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
Protocol 2: Metabolic Labeling of Cultured Cells with 2-Azidopalmitic Acid to Identify Acylated Proteins
This protocol outlines the steps for introducing 2-azidopalmitic acid into cultured cells to label proteins that undergo palmitoylation.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
2-Azidopalmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin or alkyne-fluorophore
-
Click chemistry reagents (as in Protocol 1)
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-HRP conjugate or fluorescence gel scanner
-
Streptavidin-agarose beads for enrichment
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Metabolic Labeling:
-
Prepare a stock solution of 2-azidopalmitic acid complexed with fatty acid-free BSA.
-
Replace the standard growth medium with a serum-free or low-serum medium containing the 2-azidopalmitic acid-BSA complex.
-
Incubate the cells for a specific period (e.g., 4-16 hours) to allow for the metabolic incorporation of the fatty acid analog into proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove excess labeling reagent.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the alkyne-reporter and click chemistry reagents as described in Protocol 1.
-
Incubate to allow the ligation of the reporter to the azide-modified proteins.
-
-
Detection and Identification:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins directly using a fluorescence gel scanner.
-
Western blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Enrichment and Mass Spectrometry: Incubate the lysate with streptavidin-agarose beads to enrich for biotinylated proteins. Elute the captured proteins and identify them by mass spectrometry to discover novel palmitoylated proteins.
-
Mandatory Visualizations
Caption: Enzymatic activation of 2-azidopalmitic acid by fatty acyl-CoA synthetase.
Caption: Workflow for identifying acylated proteins using this compound.
References
- 1. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein modification. It covers the core principles, key reaction types, detailed experimental protocols, and applications in research and drug development.
Introduction to Click Chemistry: A Bioorthogonal Revolution
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, occurring in mild, aqueous conditions with minimal byproducts.[1][2][3] A key feature of many click chemistry reactions is their bioorthogonality, meaning they proceed within complex biological systems without interfering with native biochemical processes.[4] This has made click chemistry an invaluable tool for studying proteins in their natural environment.
The core principle involves the introduction of a bioorthogonal "handle" (e.g., an azide (B81097) or an alkyne) into a protein of interest. This can be achieved through various methods, including:
-
Metabolic Labeling: Supplying cells with amino acid analogs containing a bioorthogonal group, which are then incorporated into newly synthesized proteins.[4]
-
Genetic Code Expansion: Engineering cells to incorporate unnatural amino acids with bioorthogonal handles at specific sites in a protein's sequence.[5]
-
Post-translational Enzymatic Labeling: Using enzymes to attach a bioorthogonal handle to a specific protein.
-
Chemical Modification: Directly modifying native amino acid residues with a bioorthogonal handle, although this can be less specific.
Once the handle is in place, a complementary probe molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule) also equipped with a bioorthogonal group can be "clicked" onto the protein.
Core Click Chemistry Reactions for Protein Modification
Three main classes of click reactions dominate the field of protein modification: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical click reaction, involving the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] It is highly efficient and the resulting triazole is exceptionally stable.[6] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. While generally slower than CuAAC, the development of various cyclooctyne derivatives has significantly improved reaction rates.[8]
Tetrazine Ligation
Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene). This reaction is extremely fast, with second-order rate constants that can be orders of magnitude higher than both CuAAC and SPAAC, making it ideal for labeling low-abundance proteins or for applications requiring rapid kinetics.[9]
Data Presentation: A Comparative Look at Click Chemistry Reactions
The choice of click chemistry reaction depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the protein and probe. The following table summarizes key quantitative data for the three major click chemistry reactions used in protein modification.
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Yield | Biocompatibility | Key Features |
| CuAAC | 10¹ - 10³ | High (often >90%) | Limited by copper toxicity | Highly efficient, stable triazole product, requires a copper catalyst and a reducing agent.[9][10] |
| SPAAC | 10⁻³ - 1 | Moderate to High (can be >90% with optimization) | Excellent (copper-free) | No catalyst required, ideal for live-cell imaging, reaction rate depends on the cyclooctyne used.[7][9] |
| Tetrazine Ligation | 10² - 10⁶ | High (often >95%) | Excellent (copper-free) | Extremely fast kinetics, suitable for low concentration applications and in vivo studies.[9] |
Experimental Protocols
This section provides detailed methodologies for the three key click chemistry reactions.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an alkyne-modified protein with an azide-containing probe.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) or HEPES buffer, avoid Tris).[11]
-
Azide-containing probe (e.g., fluorescent dye-azide, biotin-azide).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/t-BuOH).[12]
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 1 M in water).[13]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the buffer to the desired final concentration (e.g., 10-50 µM).
-
Add the azide-containing probe to a final concentration of 2-10 molar equivalents relative to the protein.
-
Prepare the catalyst premix by combining the CuSO₄ solution (to a final concentration of 100-500 µM) and the ligand solution (5 equivalents relative to copper). Allow this mixture to stand for a few minutes.[13]
-
Add the catalyst premix to the protein-probe mixture.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the labeled protein using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Troubleshooting:
-
Low Yield:
-
Ensure the sodium ascorbate solution is fresh, as it is prone to oxidation.[11]
-
Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[11]
-
Increase the concentration of the azide probe.[11]
-
Optimize the copper and ligand concentrations.
-
Avoid buffers containing Tris or other primary amines that can chelate copper.[11]
-
-
Protein Precipitation:
-
Reduce the concentration of organic co-solvents (e.g., DMSO) if used to dissolve the probe.
-
Ensure the pH of the reaction buffer is optimal for protein stability.
-
-
Non-specific Labeling:
-
While CuAAC is highly specific, high concentrations of reagents can sometimes lead to background.[14] Perform control reactions without the azide or alkyne component to assess background.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a strained alkyne (e.g., DBCO)-containing probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
Strained alkyne-containing probe (e.g., DBCO-dye, BCN-biotin).
-
DMSO (if needed to dissolve the probe).
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired concentration.
-
Add the strained alkyne-containing probe. A 2- to 10-fold molar excess of the probe over the protein is typically used. The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation. The reaction time will depend on the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry if desired.
-
Purify the labeled protein using size-exclusion chromatography or another suitable method to remove unreacted probe.
Troubleshooting:
-
Low Yield:
-
Increase the reaction time or temperature (if the protein is stable).
-
Increase the concentration of the strained alkyne probe.
-
Ensure the azide and alkyne functionalities have not degraded during storage.
-
-
Non-specific Labeling:
-
Some strained alkynes can react with thiols.[15] If non-specific labeling is suspected, consider pre-treating the protein with a thiol-blocking agent like N-ethylmaleimide (NEM), or perform the reaction at a lower pH to reduce thiol reactivity.
-
Protocol for Tetrazine Ligation
This protocol outlines the labeling of a trans-cyclooctene (TCO)-modified protein with a tetrazine-containing probe.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS).
-
Tetrazine-containing probe (e.g., tetrazine-fluorophore).
-
DMSO (if needed to dissolve the probe).
Procedure:
-
In a microcentrifuge tube, prepare a solution of the TCO-modified protein in the reaction buffer.
-
Add the tetrazine-containing probe, typically at a 1.5- to 5-fold molar excess.
-
Incubate the reaction at room temperature. Due to the rapid kinetics, the reaction is often complete within minutes to an hour.
-
The progress of the reaction can be monitored by a decrease in the characteristic pink/red color of the tetrazine.
-
Purify the conjugated protein to remove any unreacted probe.
Troubleshooting:
-
Low Yield:
-
While the reaction is very fast, ensure sufficient incubation time.
-
Check the stability of the tetrazine probe, as some can be unstable in aqueous solutions over long periods.
-
Ensure the TCO group on the protein is intact and accessible.
-
-
Non-specific Labeling:
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway where click chemistry is applied.
General Experimental Workflow for Protein Labeling
Caption: General workflow for protein modification using click chemistry.
Proteomic Workflow for Identifying Post-Translationally Modified (PTM) Proteins
Caption: Workflow for identifying PTMs using click chemistry and mass spectrometry.[18][19][20][21][22]
Application of Click Chemistry in Studying GPCR Signaling
Caption: Click chemistry enables labeling of GPCRs to study their signaling.[5][23][24][25][26]
Synthesis of Bioorthogonal Handles
The ability to introduce bioorthogonal handles into proteins often relies on the synthesis of unnatural amino acids containing azides or alkynes. These can then be incorporated into proteins using genetic code expansion. The synthesis of these amino acids is a specialized area of organic chemistry, but many are now commercially available.[1][27][28]
Applications in Drug Development and Proteomics
Click chemistry has become a cornerstone of modern chemical biology and drug development. Key applications include:
-
Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active sites of enzymes, allowing for the identification of enzyme targets and the screening of inhibitors.[4]
-
Target Identification and Validation: Attaching a clickable handle to a drug candidate allows for the "fishing" of its protein targets from a complex cellular lysate.[9]
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise way to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
In Vivo Imaging: The high specificity and biocompatibility of copper-free click reactions have enabled the imaging of biological processes in living organisms.[9]
-
Proteome Analysis: As illustrated in the workflow diagram, click chemistry is instrumental in identifying and quantifying post-translationally modified proteins.[18][19][20][21][22]
Conclusion
Click chemistry offers a versatile and powerful toolkit for the specific modification of proteins. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental requirements, with each method offering a unique set of advantages. As our understanding of these reactions deepens and new bioorthogonal chemistries are developed, the applications of click chemistry in unraveling complex biological processes and advancing therapeutic strategies will undoubtedly continue to expand.
References
- 1. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-proteomics.com [creative-proteomics.com]
- 20. A Mass Spectrometry-Based Proteomics Workflow for Concurrent Profiling of Protein Thiol Oxidation and Phosphorylation | Book Chapter | PNNL [pnnl.gov]
- 21. [PDF] Proteomic Workflows for High-Quality Quantitative Proteome and Post-Translational Modification Analysis of Clinically Relevant Samples from Formalin-Fixed Paraffin-Embedded Archives. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. annualreviews.org [annualreviews.org]
- 27. trace.tennessee.edu [trace.tennessee.edu]
- 28. peptide.com [peptide.com]
An In-depth Technical Guide to the Staudinger Ligation for Azide Detection
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles of the Staudinger ligation, a powerful bioorthogonal reaction for the selective detection and modification of azide-containing molecules. We will delve into the reaction mechanism, key reagents, quantitative data, and a representative experimental protocol.
Core Principles: From Reduction to Ligation
The Staudinger ligation is a chemical reaction that forms a stable amide bond between a phosphine (B1218219) and an azide (B81097).[1] It is a modification of the classic Staudinger reaction, discovered by Hermann Staudinger, in which an azide reacts with a phosphine to produce an aza-ylide intermediate, which is then hydrolyzed in water to yield a primary amine and a phosphine oxide.[1][2] This classic reaction is a reduction, not a ligation.
The innovation of the Staudinger ligation, pioneered by Saxon and Bertozzi, was the engineering of the phosphine reagent to include an intramolecular electrophilic trap (typically an ester group).[2] This trap intercepts the aza-ylide intermediate before it can be hydrolyzed by water. The subsequent intramolecular reaction results in the formation of a stable amide bond, effectively "ligating" the two molecules.
The key features that make the Staudinger ligation a cornerstone of bioorthogonal chemistry are:
-
Biocompatibility: The reaction proceeds in an aqueous environment, at physiological temperature and pH, without the need for cytotoxic catalysts like copper.[][4]
-
Chemoselectivity: Azides and phosphines are abiotic functional groups, meaning they do not exist in and do not cross-react with native biological systems.[2] This mutual specificity ensures that the ligation occurs only between the intended partners, minimizing off-target effects.
-
High Efficiency: The reaction is generally high-yielding and proceeds at a reasonable rate for biological studies.[4][5]
There are two primary variants of the Staudger ligation:
-
Non-Traceless Staudinger Ligation: In the original version, the phosphine reagent is designed such that after the reaction, the resulting phosphine oxide remains covalently attached to the final product.[6][7]
-
Traceless Staudinger Ligation: Developed independently by the Raines and Bertozzi groups, this advanced version utilizes phosphine reagents (like phosphinothiols) that are designed to excise the phosphine oxide moiety during the final hydrolysis step.[5][8][9] This is particularly advantageous as it forms a native amide bond, leaving no residual atoms from the phosphine reagent in the final conjugate.[10]
Reaction Mechanism
The mechanism of the Staudinger ligation can be described in four key steps, starting from the reaction of an azide (R¹-N₃) with an engineered phosphine containing an electrophilic trap (e.g., a methyl ester).
-
Nucleophilic Attack: The phosphine's lone pair of electrons performs a nucleophilic attack on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate.[11]
-
Aza-Ylide Formation: The phosphazide intermediate is unstable and undergoes an intramolecular rearrangement, releasing a molecule of dinitrogen gas (N₂) to form a highly reactive aza-ylide (or iminophosphorane) intermediate.[11]
-
Intramolecular Cyclization: The nucleophilic nitrogen of the aza-ylide attacks the adjacent electrophilic ester trap. This intramolecular acyl transfer leads to a new cyclic intermediate.[11][12]
-
Hydrolysis and Product Formation: The cyclic intermediate is hydrolyzed by water, leading to the formation of a stable amide bond between the two reactant molecules and a phosphine oxide byproduct.[11] In the traceless version, this step is coupled with the cleavage and release of the phosphine oxide.[5][10]
Comparison: Non-Traceless vs. Traceless Ligation
The choice between non-traceless and traceless ligation depends on the application. For simple detection or labeling where the presence of the phosphine oxide is tolerable, the non-traceless version is sufficient. For applications like peptide synthesis or modifying protein backbones, the traceless variant is essential to form a native chemical bond.
Quantitative Data
The kinetics of the Staudinger ligation are influenced by the specific structures of the azide and phosphine reagents, including steric and electronic effects.[11][13] Electron-donating substituents on the phosphine can accelerate the reaction.[11] The reaction is typically second-order overall.[11]
| Parameter | Value | Reagents & Conditions | Reference |
| Reaction Type | Traceless Staudinger Ligation | Peptide ligation in solution | [9][14][15] |
| Second-Order Rate Constant (k) | 7.7 x 10⁻³ M⁻¹s⁻¹ | (Diphenylphosphino)methanethiol with a glycyl azide | [9][14][15] |
| Typical Yield | ~95% | (Diphenylphosphino)methanethiol with a glycyl azide | [9][14][15] |
| Reaction Type | Fast Staudinger Reaction | Perfluoroaryl azide detection | [12] |
| Second-Order Rate Constant (k) | up to 18 M⁻¹s⁻¹ | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl 2-(diphenylphosphanyl)benzoate in CD₃CN/D₂O | [12] |
| Typical Yield | High (not quantified) | Perfluoroaryl azide ligation | [12] |
Table 1: Summary of quantitative data for Staudinger ligation variants.
Experimental Protocols
Below is a generalized protocol for labeling cell surface glycans that have been metabolically engineered to display azides.
Objective: To detect azide-labeled glycoproteins on the cell surface using a phosphine-FLAG peptide conjugate, followed by fluorescent antibody detection.
Materials:
-
Cells cultured with an azido (B1232118) sugar (e.g., Ac₄ManNAz) to metabolically label surface glycans.
-
Control cells cultured without the azido sugar.
-
Phosphine-FLAG reagent (a phosphine conjugated to a FLAG peptide epitope).
-
Phosphate-Buffered Saline (PBS).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary Antibody: Anti-FLAG antibody conjugated to a fluorophore (e.g., FITC).
-
Flow cytometer or fluorescence microscope for analysis.
Methodology:
-
Metabolic Labeling: Culture cells for 2-3 days in media supplemented with an appropriate concentration of the azido sugar precursor.
-
Cell Harvesting: Harvest both the azide-labeled and control cells. Wash the cells three times with cold PBS to remove any unreacted sugar.
-
Staudinger Ligation: Resuspend the cells in a solution containing the Phosphine-FLAG reagent. Incubate for 1-2 hours at room temperature to allow the ligation to proceed.
-
Washing: Wash the cells three times with PBS to remove excess phosphine reagent.
-
Antibody Staining: Resuspend the cells in a blocking buffer for 30 minutes to reduce non-specific binding. Add the fluorescently-labeled anti-FLAG antibody and incubate for 1 hour on ice, protected from light.
-
Final Wash: Wash the cells three times with cold PBS to remove unbound antibody.
-
Analysis: Resuspend the final cell pellet in PBS and analyze via flow cytometry or fluorescence microscopy to quantify the fluorescence, which corresponds to the level of azide expression on the cell surface.
Conclusion
The Staudinger ligation is a robust and highly selective method for detecting and modifying azides in complex biological environments.[16] Its bioorthogonality has made it an indispensable tool in chemical biology, enabling a wide range of applications from labeling biomolecules and cell surface engineering to the development of novel therapeutics and diagnostic agents.[4][5] The development of the traceless variant has further expanded its utility, allowing for the seamless synthesis of proteins and other biopolymers with native amide linkages.[8][10] For researchers working with azides, the Staudinger ligation offers a reliable and versatile conjugation strategy.
References
- 1. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The recent developments and applications of the traceless-Staudinger reaction in chemical biology study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro 2-Azidopalmitoyl-CoA Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro labeling of proteins with 2-Azidopalmitoyl-CoA and subsequent detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This powerful technique allows for the sensitive and specific detection of protein S-palmitoylation, a crucial post-translational modification involved in various cellular processes.
Introduction
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, plays a critical role in regulating protein trafficking, stability, and function. The study of this modification has been greatly advanced by the use of chemical reporters, such as this compound, in conjunction with bioorthogonal click chemistry. This method involves a two-step process: first, the enzymatic or non-enzymatic acylation of a target protein with this compound in vitro, followed by the specific ligation of an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to the azide (B81097) tag. This protocol details the necessary steps for successful in vitro labeling and detection.
Principle of the Method
The workflow begins with the incubation of a protein of interest with this compound. This can be performed with purified proteins, cell lysates, or immunoprecipitated proteins. The azido-modified palmitate is transferred to cysteine residues on the protein. Subsequently, a click chemistry reaction is performed, where a copper(I) catalyst facilitates the cycloaddition reaction between the azide group on the palmitoylated protein and a terminal alkyne on a reporter probe. The now-labeled protein can be visualized by methods such as SDS-PAGE and in-gel fluorescence or detected by western blot if a biotin-alkyne probe is used in conjunction with streptavidin-HRP.
Experimental Workflow
Metabolic Labeling with 2-Azidopalmitoyl-CoA: A Detailed Guide for Researchers
Application Notes and Protocols for the Interrogation of Protein S-Palmitoylation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Azidopalmitoyl-CoA for the metabolic labeling and analysis of S-palmitoylated proteins. S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, plays a crucial role in regulating protein trafficking, localization, stability, and activity. The use of bio-orthogonal chemical reporters like this compound, in conjunction with click chemistry, offers a powerful, non-radioactive method to study the dynamics of this critical modification.
Introduction
Protein S-palmitoylation is a dynamic lipid modification that is integral to a multitude of cellular signaling pathways. Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Traditional methods for studying S-palmitoylation often rely on radioactive isotopes, which pose safety and disposal challenges.
Metabolic labeling with this compound, a bio-orthogonal analog of palmitoyl-CoA, circumvents these issues. This technique involves the cellular uptake and enzymatic incorporation of 2-azidopalmitate onto proteins by palmitoyl (B13399708) acyltransferases (PATs). The incorporated azide (B81097) group serves as a chemical handle for subsequent ligation to a reporter molecule, such as biotin (B1667282) or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] This allows for the detection, visualization, and enrichment of S-palmitoylated proteins for downstream analysis, including mass spectrometry-based proteomics.
Data Presentation: Quantitative Parameters for Metabolic Labeling
The efficiency of metabolic labeling with azido-fatty acids can vary depending on the cell type, probe concentration, and incubation time. The following table summarizes recommended starting concentrations and incubation times for metabolic labeling with azido-fatty acid analogs based on published protocols. Optimization is recommended for each specific experimental system.
| Parameter | Recommended Range | Cell Type/System | Reference |
| Probe Concentration | 10 - 100 µM | Mammalian cells (e.g., HEK293T, HeLa, Jurkat) | [3][4] |
| 5 µM | Activity-based probing in cells | ||
| Incubation Time | 1 - 4 hours | Mammalian cells | [3][5] |
| 30 minutes | Isolated mitochondria | [6] | |
| Chase Medium (for pulse-chase) | 250 µM Palmitic Acid | T-cell hybridoma cells | [5] |
Experimental Protocols
This section provides detailed step-by-step protocols for the entire workflow, from the synthesis of the azido-fatty acid probe to the proteomic analysis of labeled proteins.
Synthesis of 2-Azidopalmitic Acid (General Procedure)
While the direct synthesis of this compound is complex and often requires specialized chemical synthesis, the precursor, 2-azidopalmitic acid, can be synthesized from 2-bromopalmitic acid. This azido-fatty acid can then be delivered to cells and is endogenously converted to the CoA thioester.
Materials:
-
2-bromopalmitic acid
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-bromopalmitic acid in DMF.
-
Add an excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by thin-layer chromatography), add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-azidopalmitic acid.
-
Confirm the product identity and purity using techniques such as NMR and mass spectrometry.
Storage: Store the synthesized 2-azidopalmitic acid at -20°C or -80°C to prevent degradation.[7][8]
Protocol 1: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa, Jurkat)
-
Complete cell culture medium
-
2-azidopalmitic acid stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding the 2-azidopalmitic acid stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-100 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated probe.
-
Harvest the cells. For adherent cells, use a cell scraper. For suspension cells, pellet by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and downstream analysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Sonciator or syringe with a fine-gauge needle
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by passing the lysate through a fine-gauge needle multiple times.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: Click Chemistry Reaction (CuAAC)
Materials:
-
Protein lysate containing azide-labeled proteins
-
Alkyne-biotin probe (or alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute a specific amount of protein lysate (e.g., 50-100 µg) with PBS to a final volume of approximately 90 µL.
-
Add the alkyne-biotin probe to a final concentration of 100-200 µM.
-
Add TCEP to a final concentration of 1 mM and vortex briefly.
-
Add TBTA to a final concentration of 100-200 µM and vortex briefly.
-
Add CuSO4 to a final concentration of 1 mM and vortex briefly.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Click chemistry reaction mixture
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer with β-mercaptoethanol or DTT)
Procedure:
-
Add streptavidin beads to the click chemistry reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and heating at 95°C for 5-10 minutes.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and Western blotting or mass spectrometry.
Protocol 5: Sample Preparation for Mass Spectrometry
Materials:
-
Enriched protein eluate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the key processes involved in metabolic labeling with this compound.
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: Role of S-palmitoylation in a generic signaling pathway.
References
- 1. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Detecting Palmitoylated Proteins on Western Blot Using 2-Azidopalmitoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester linkage, plays a critical role in regulating protein trafficking, localization, stability, and protein-protein interactions. Dysregulation of palmitoylation is implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The study of protein palmitoylation has been significantly advanced by the development of bioorthogonal chemical reporters, such as 2-Azidopalmitoyl-CoA and its analogs. These tools, in conjunction with click chemistry, provide a powerful and sensitive method for the detection and characterization of palmitoylated proteins.
This document provides detailed application notes and protocols for the detection of palmitoylated proteins on a western blot using this compound and related clickable fatty acid analogs.
Principle of the Method
The detection of palmitoylated proteins using this method involves a multi-step process that leverages the cell's natural enzymatic machinery and the specificity of bioorthogonal chemistry. In vitro, this compound can be used directly in enzymatic reactions with purified proteins or cell lysates containing palmitoyl (B13399708) acyltransferases (PATs). For live-cell labeling, a cell-permeable analog, such as an azido- or alkynyl-palmitic acid, is introduced. These analogs are metabolized into their corresponding CoA thioesters and incorporated into proteins by endogenous PATs. The incorporated azide (B81097) or alkyne group then serves as a chemical handle for covalent ligation to a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". The reporter molecule is typically a biotin (B1667282) or a fluorophore, enabling subsequent detection by western blotting.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vitro and In-Cell Labeling
| Reagent | In Vitro Labeling | In-Cell Metabolic Labeling |
| This compound | 50 µM | Not applicable |
| ω-Alkynyl-Palmitate | 50 µM (as CoA ester) | 25-100 µM |
| 2-Bromopalmitate (Inhibitor) | 25-150 µM (pre-incubation) | 20-100 µM (pre-treatment)[1][2] |
| Labeling Time | 30 minutes at 25°C[3] | 1-4 hours at 37°C |
| Protein Concentration | 1-3 µg purified protein or 10 µg cell lysate | N/A |
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration |
| Biotin-Alkyne or Biotin-Azide | 1-10 mM in DMSO | 20-50 µM |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H₂O | 5 mM |
| Sodium Ascorbate (B8700270) | 100-300 mM in H₂O (prepare fresh) | 2.5-5 mM |
| Reaction Time | N/A | 1 hour at room temperature |
Table 3: Western Blotting Reagent Dilutions
| Reagent | Recommended Starting Dilution | Dilution Range |
| Streptavidin-HRP | 1:20,000[1] | 1:5,000 - 1:50,000[4] |
| Primary Antibody (e.g., anti-Ras, anti-Fyn) | Varies by manufacturer | 1:500 - 1:10,000[5] |
| HRP-conjugated Secondary Antibody | 1:10,000[6] | 1:2,000 - 1:100,000 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified Proteins or Cell Lysates with this compound
This protocol is suitable for labeling purified proteins or proteins within a complex lysate in a cell-free system.
Materials:
-
Purified protein or cell lysate
-
This compound
-
Labeling Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂)
-
Click chemistry reagents (see Table 2)
-
SDS-PAGE and western blotting reagents
Procedure:
-
In a microcentrifuge tube, combine the purified protein (1-3 µg) or cell lysate (10 µg) with Labeling Buffer to a final volume of 45 µL.
-
Add 5 µL of 500 µM this compound to achieve a final concentration of 50 µM.
-
Incubate the reaction for 30 minutes at 25°C.[3]
-
Proceed to the Click Chemistry Reaction (Protocol 3).
Protocol 2: Metabolic Labeling of Palmitoylated Proteins in Live Cells
This protocol describes the labeling of proteins in living cells using a cell-permeable palmitic acid analog. ω-alkynyl-palmitate is often preferred for in-cell labeling due to potentially higher signal-to-noise ratios compared to azido-palmitate analogs.[7]
Materials:
-
Cultured cells
-
Cell culture medium
-
ω-Alkynyl-Palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
2-Bromopalmitate (for inhibition control)
Procedure:
-
Plate cells and grow to the desired confluency.
-
(Optional inhibition control) Pre-treat cells with 20-100 µM 2-bromopalmitate for 1-2 hours.[1][8]
-
Prepare a stock solution of ω-alkynyl-palmitate complexed with fatty acid-free BSA.
-
Replace the cell culture medium with fresh medium containing 25-100 µM ω-alkynyl-palmitate.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate Lysis Buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Proceed to the Click Chemistry Reaction (Protocol 3).
Protocol 3: Click Chemistry Reaction for Biotinylation
This protocol details the copper-catalyzed azide-alkyne cycloaddition to attach a biotin reporter to the labeled proteins.
Materials:
-
Protein sample labeled with an azide or alkyne
-
Biotin-alkyne (for azide-labeled proteins) or Biotin-azide (for alkyne-labeled proteins)
-
Copper (II) Sulfate (CuSO₄)
-
THPTA (or other Cu(I)-stabilizing ligand)
-
Sodium Ascorbate
Procedure:
-
In a microcentrifuge tube, add the labeled protein sample (e.g., 50 µg of cell lysate in 50 µL).
-
Add the biotin-alkyne or biotin-azide to a final concentration of 20-50 µM.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The biotinylated proteins are now ready for analysis by SDS-PAGE and western blotting.
Protocol 4: Western Blot Detection of Biotinylated Palmitoylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Primary and HRP-conjugated secondary antibodies (for total protein loading control)
Procedure:
-
Add SDS-PAGE sample buffer to the biotinylated protein samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer, see Table 3) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
(Optional) To verify equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a protein of interest or a loading control, followed by an HRP-conjugated secondary antibody.
Visualizations
Caption: Overall experimental workflow for detecting palmitoylated proteins.
Caption: Click chemistry reaction for biotinylation of labeled proteins.
Troubleshooting and Considerations
-
High Background: High background on the western blot can be caused by incomplete blocking, insufficient washing, or too high a concentration of Streptavidin-HRP. Optimize blocking conditions and antibody/conjugate dilutions.
-
No Signal: A lack of signal could be due to inefficient labeling, a failed click reaction, or low abundance of the target protein. Confirm the viability of cells, the integrity of the reagents, and consider immunoprecipitation to enrich for your protein of interest before the click reaction.
-
Specificity: To ensure that the signal is specific to palmitoylation, include a negative control where cells are treated with the palmitoylation inhibitor 2-bromopalmitate prior to labeling.[8] A significant reduction in signal in the inhibitor-treated sample confirms specificity.
-
Choice of Analog: While this compound is suitable for in vitro assays, ω-alkynyl-palmitate often provides better results for metabolic labeling in live cells due to a lower background in the subsequent click reaction.[7]
-
Click Reaction Efficiency: The click reaction is sensitive to oxidation. Ensure that the sodium ascorbate solution is freshly prepared. The use of a Cu(I)-stabilizing ligand like THPTA is crucial for an efficient reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Acylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a crucial post-translational modification (PTM) where an acyl group is attached to a protein.[1] This process includes modifications like S-acylation (e.g., palmitoylation) and N-acetylation (on lysine (B10760008) residues). S-acylation, the reversible addition of fatty acids to cysteine residues, is vital for regulating protein membrane association, trafficking, and signaling.[2][3][4] Lysine acetylation is recognized as a key regulator of protein biology, analogous to phosphorylation.[1] The dynamic and reversible nature of these modifications allows cells to respond swiftly to environmental and signaling cues.[5][6]
Despite its biological importance, analyzing protein acylation via mass spectrometry (MS) presents significant challenges. These include the labile nature of the acyl linkage (especially thioester bonds in S-acylation), the hydrophobicity of lipidated peptides, and the low abundance of acylated proteins in complex biological samples.[4][5][7] Therefore, robust sample preparation, particularly the enrichment of acylated proteins or peptides, is critical for successful identification and quantification.[8][9]
This document provides detailed protocols for the primary enrichment strategies and outlines the subsequent mass spectrometry analysis workflows.
Overview of Sample Preparation Strategies
Three main strategies have been developed to enrich acylated proteins and peptides prior to MS analysis:
-
Antibody-Based Affinity Enrichment: This method uses antibodies that specifically recognize acylated residues, most commonly acetylated lysine (Ac-K), to immuno-purify modified peptides from a complex digest.[1][8][10]
-
Acyl-Biotin Exchange (ABE): A cysteine-centric chemical method used for S-acylated proteins. It involves blocking free cysteines, cleaving the thioester bond to reveal the acylated cysteine, and then labeling this newly exposed thiol with a biotin (B1667282) tag for affinity purification.[2][11]
-
Metabolic Labeling with Click Chemistry (MLCC): A probe-based approach where cells are cultured with fatty acid analogues containing a bioorthogonal tag (e.g., alkyne or azide).[7][12] These tagged proteins are then conjugated to a capture reagent (like biotin) via click chemistry for enrichment.[3][11]
The general workflow for analyzing acylated proteins involves several key stages, from initial sample preparation to final data analysis.
Caption: General workflow for acylated protein analysis.
Quantitative Data Summary
Choosing the right enrichment strategy is critical and depends on the specific type of acylation and the biological question.
| Parameter | Antibody-Based Enrichment | Acyl-Biotin Exchange (ABE) | Metabolic Labeling & Click Chemistry (MLCC) |
| Principle | Immunoaffinity capture of modified peptides.[8] | Chemical labeling of S-acylated cysteines with biotin.[11] | Metabolic incorporation of bioorthogonal probes, followed by click chemistry.[11][12] |
| Target Acylation | Primarily Lysine Acetylation. Can be adapted for other PTMs with specific antibodies.[1] | S-acylation (e.g., Palmitoylation, Stearoylation).[2] | S-acylation, N-myristoylation, and other lipid modifications.[13] |
| Sample Type | Any biological sample (cells, tissues, fluids).[9] | Native cells, tissues, and biofluids.[11] | Primarily for in-vitro cultured cells. |
| Pros | Highly specific for the target modification. No requirement for metabolic labeling.[1] | Does not require metabolic labeling; identifies endogenous S-acylation. Captures the entire S-acylproteome.[11] | High efficiency and specificity of click chemistry. Allows for in-vivo pulse-chase experiments.[7] |
| Cons | Antibody quality and specificity can vary. May not capture all modified peptides due to steric hindrance. | Cannot distinguish between different acyl groups. Potential for false positives from other thioesters.[13] | Requires cell viability to incorporate the label. Potential for metabolic pathway interference. |
| Table 1: Comparison of Enrichment Strategies for Acylated Proteins. |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Acetyl-Lysine (Ac-K) Peptides
This protocol describes the enrichment of acetylated peptides from a complex protein digest using anti-acetyl-lysine antibodies.[1][6]
Caption: Workflow for immunoaffinity enrichment of Ac-K peptides.
Methodology:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Quantify protein concentration (e.g., BCA assay). A starting amount of 1-20 mg of protein is common.[6]
-
Perform protein reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide).[9]
-
Digest proteins into peptides using an appropriate protease, typically Trypsin, overnight at 37°C.[3][9]
-
Quench the digestion with an acid like trifluoroacetic acid (TFA) and desalt the peptides using a C18 Sep-Pak column.[1][3]
-
-
Immunoaffinity Purification (IAP):
-
Prepare anti-acetyl-lysine (Ac-K) antibody-conjugated beads (e.g., Protein A agarose).[1]
-
Resuspend the desalted peptides in IAP buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM Na-phosphate, 50 mM NaCl).
-
Incubate the peptide solution with the Ac-K beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes IAP buffer, PBS, and finally pure water.
-
-
Elution:
-
Elute the enriched acetylated peptides from the beads using a low pH solution, such as 0.1% TFA.[8]
-
Immediately desalt the eluted peptides using a C18 StageTip or equivalent to prepare them for MS analysis.
-
Protocol 2: Acyl-Biotin Exchange (ABE) for S-Acylated Proteins
The ABE method enables the selective enrichment of proteins with S-acyl modifications.[2][11]
Caption: Workflow for the Acyl-Biotin Exchange (ABE) protocol.
Methodology:
-
Cell Lysis and Thiol Blocking:
-
Lyse cells in a suitable buffer containing protease inhibitors and a thiol-blocking agent like N-ethylmaleimide (NEM) to alkylate all free cysteine residues.
-
Precipitate proteins (e.g., using chloroform/methanol) to remove excess NEM.
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing neutral hydroxylamine (B1172632) (NH₂OH) to specifically cleave the thioester bonds of S-acylated cysteines.[11]
-
As a negative control, treat an parallel sample with a buffer lacking hydroxylamine (e.g., Tris buffer).
-
-
Biotin Labeling and Enrichment:
-
Label the newly exposed thiol groups with a sulfhydryl-reactive biotinylation reagent, such as Biotin-HPDP.[11]
-
Capture the biotinylated proteins using streptavidin-conjugated agarose (B213101) beads.
-
Wash the beads thoroughly to remove non-biotinylated proteins.
-
-
Digestion and MS Analysis:
-
Perform on-bead digestion of the captured proteins using Trypsin.
-
Elute the resulting peptides and analyze them by LC-MS/MS.
-
Protocol 3: Metabolic Labeling and Click Chemistry (MLCC)
This protocol uses a bioorthogonal fatty acid analog to tag and enrich acylated proteins.
Caption: Workflow for Metabolic Labeling and Click Chemistry (MLCC).
Methodology:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with a bioorthogonal fatty acid analog, such as 15-hexadecynoic acid (an alkyne analog of palmitate).[3]
-
Harvest the cells after a suitable incubation period to allow for metabolic incorporation of the analog.
-
-
Cell Lysis and Click Chemistry:
-
Enrichment and Analysis:
-
Enrich the now-biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove unbound proteins.
-
Proceed with on-bead digestion and subsequent LC-MS/MS analysis as described in the ABE protocol.
-
Mass Spectrometry Analysis and Data Processing
Following enrichment, peptides are analyzed by high-resolution mass spectrometry.
| Parameter | Typical Setting | Rationale / Note |
| LC Column | Reversed-phase C18, often with a pre-column. | Provides good separation for a wide range of peptides.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water. | Standard for reversed-phase chromatography.[3] |
| Mobile Phase B | 0.1% Formic Acid in 80-85% Acetonitrile, 15% Isopropanol (B130326). | The addition of isopropanol helps elute highly hydrophobic long-chain S-acylated peptides.[3] |
| Gradient | Extended gradient to a high percentage of Mobile Phase B (e.g., up to 99%). | Necessary to elute hydrophobic acylated peptides that are strongly retained on the C18 column.[3] |
| MS Acquisition Mode | Data-Dependent (DDA) or Data-Independent (DIA). | DDA is a traditional method, while DIA can offer better quantitative reproducibility.[6][9] |
| Fragmentation | Higher-energy Collisional Dissociation (HCD). | HCD is effective for PTM localization. Electron-Transfer Dissociation (ETD) can be beneficial for preserving labile acyl modifications.[3] |
| Database Search | Software like MaxQuant or Proteome Discoverer. | Search parameters must include the relevant variable modifications (e.g., Acetyl on Lysine, specific acyl groups on Cysteine) and potential neutral losses. |
| Table 2: Typical LC-MS/MS Parameters for Acylated Peptide Analysis. |
Signaling Pathway Context: Regulation by S-Acylation
The dynamic cycling of S-acylation is controlled by two opposing enzyme families: protein acyltransferases (PATs) that add the fatty acid, and acyl-protein thioesterases (APTs) that remove it. This cycle is crucial for regulating protein function.
Caption: Reversible S-acylation cycle regulating protein localization.
Dysregulation of this dynamic PTM has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes involved attractive targets for drug development.[3] Quantitative acyl-proteomics can be used to assess target engagement and the mechanism of action for drugs that modulate these enzymes.[12]
References
- 1. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 13. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Palmitoylation: A Guide to Immunoprecipitation using 2-Azidopalmitoyl-CoA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and activity. This dynamic modification plays a pivotal role in numerous cellular signaling pathways, and its dysregulation is implicated in various diseases, including cancer and neurological disorders. The study of protein palmitoylation has been significantly advanced by the development of chemical biology tools, such as clickable fatty acid analogs. 2-Azidopalmitoyl-CoA is a powerful probe for the direct labeling of palmitoylated proteins. This molecule mimics the natural substrate of palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for protein palmitoylation. The azide (B81097) group serves as a bioorthogonal handle, allowing for the covalent attachment of a reporter molecule, such as biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the selective enrichment and identification of palmitoylated proteins from complex biological samples through techniques like immunoprecipitation.
This document provides detailed protocols for the use of this compound and other clickable palmitic acid analogs to label and subsequently immunoprecipitate target proteins for downstream analysis.
Data Presentation
The following table summarizes representative quantitative data from a proteomics study identifying palmitoylated proteins. The data demonstrates the enrichment of known palmitoylated proteins following metabolic labeling with a clickable palmitic acid analog, click chemistry-mediated biotinylation, and streptavidin-based affinity purification. The enrichment fold change is calculated by comparing the abundance of the protein in the enriched sample to a control sample.
| Protein | UniProt ID | Function | Enrichment Fold Change (Labeled/Control) | Reference |
| NRAS | P01111 | GTPase, key regulator of cell proliferation | > 20 | [1] |
| LAT | O43561 | Adaptor protein in T-cell signaling | > 15 | [1] |
| Flotillin-1 | O75955 | Scaffolding protein in lipid rafts | > 10 | [1] |
| Calnexin | P27824 | Chaperone protein in the ER | > 8 | [1] |
| GNAI2 | P04899 | G-protein alpha subunit | > 12 | [1] |
Signaling Pathway: Ras Palmitoylation and Downstream Signaling
Palmitoylation is crucial for the proper localization and function of Ras GTPases, which are central regulators of cell growth, differentiation, and survival. Oncogenic mutations in Ras are found in a significant percentage of human cancers. H-Ras and N-Ras isoforms undergo farnesylation and subsequent palmitoylation, which tethers them to the plasma membrane and Golgi apparatus. This localization is essential for their interaction with downstream effectors and the activation of signaling cascades like the RAF-MEK-ERK pathway, ultimately leading to changes in gene expression. The reversible nature of palmitoylation allows for the dynamic regulation of Ras trafficking and signaling.[2][3][4][5]
Experimental Workflow
The overall workflow for identifying palmitoylated proteins using a clickable palmitic acid analog involves several key steps: labeling of proteins with the analog, cell lysis, click chemistry to attach a biotin tag, enrichment of biotinylated proteins via immunoprecipitation, and finally, identification of the enriched proteins by mass spectrometry.
References
- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Insider information: how palmitoylation of Ras makes it a signaling double agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Azido Palmitic Acid in Cultured Primary Neurons for S-Palmitoylation Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
The study of protein S-palmitoylation, a reversible lipid modification, is crucial for understanding neuronal development, synaptic plasticity, and the pathogenesis of neurological disorders. This document provides a detailed overview and protocols for the application of azide-modified palmitic acid analogs in cultured primary neurons. This bioorthogonal chemical reporter strategy allows for the detection, enrichment, and identification of S-palmitoylated proteins.
Introduction to S-Palmitoylation in Neurons
S-palmitoylation is the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage.[1][2] This dynamic and reversible post-translational modification is critical for regulating the trafficking, localization, stability, and function of a wide array of neuronal proteins.[1] The addition and removal of palmitate are catalyzed by palmitoyl (B13399708) acyltransferases (PATs or DHHC enzymes) and acyl-protein thioesterases (APTs), respectively.[3][4] Given its role in modulating protein hydrophobicity and membrane association, aberrant S-palmitoylation has been implicated in numerous neurological and psychiatric diseases.
Principle of Bioorthogonal Labeling with Azide-Modified Palmitic Acid
Direct measurement of protein palmitoylation is challenging due to the lack of a consensus sequence and the lability of the thioester bond. The use of fatty acid analogs with bioorthogonal functional groups, such as an azide (B81097), provides a powerful tool for studying this modification.
It is important to distinguish between 2-Azidopalmitoyl-CoA and its cell-permeable counterpart, 2-Azido palmitic acid (or other azide-containing palmitic acid analogs).
-
This compound: This molecule is the activated form of the fatty acid used by DHHC enzymes within the cell. However, it is not cell-permeable and is therefore primarily used for in vitro enzymatic assays with cell lysates or purified proteins.[5]
-
Azide-Modified Palmitic Acid (e.g., 2-Azido Palmitic Acid, 15-Azidopentadecanoic Acid): These are cell-permeable analogs that are taken up by cultured primary neurons and metabolically incorporated into proteins by the cell's own enzymatic machinery. The azide group serves as a "handle" for subsequent detection and purification.
The overall workflow involves two key steps:
-
Metabolic Labeling: Cultured neurons are incubated with the azide-modified palmitic acid, which is incorporated into proteins at sites of S-palmitoylation.
-
Click Chemistry: After labeling, cell lysates are prepared, and a "click" reaction is performed. This highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to the azide handle on the modified proteins.[6][7]
A critical control for these experiments is the use of hydroxylamine (B1172632) (NH₂OH), which specifically cleaves thioester bonds.[3][5] Loss of signal after hydroxylamine treatment confirms that the fatty acid was attached via S-palmitoylation.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times used in metabolic labeling experiments with primary neurons. These values may require optimization depending on the specific neuronal culture system and protein of interest.
Table 1: Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Azide-Modified Palmitic Acid | 10-100 mM in DMSO or Ethanol | 50-100 µM | Metabolic labeling of S-palmitoylated proteins |
| Biotin-Alkyne | 1-10 mM in DMSO | 25-100 µM | Click chemistry reporter for affinity purification |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM | Reducing agent to maintain Cu(I) state |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 2-10 mM in DMSO | 100 µM | Copper-chelating ligand to stabilize Cu(I) |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Copper catalyst for the click reaction |
| Hydroxylamine (NH₂OH) | 1 M (pH 7.0-7.4) | 0.5-1 M | Cleavage of thioester bonds (control) |
Table 2: Typical Incubation Times
| Experimental Step | Duration | Notes |
| Metabolic Labeling of Neurons | 4 - 16 hours | Labeling time depends on the turnover rate of the protein of interest. Avoid labeling for >16 hours to prevent fatty acid β-oxidation.[8] |
| Click Chemistry Reaction | 1 - 2 hours | Typically performed at room temperature. |
| Hydroxylamine Treatment | 1 - 16 hours | Can be performed at room temperature or 37°C to ensure complete cleavage.[5] |
| Streptavidin Bead Incubation | 1 - 4 hours | For enrichment of biotinylated proteins. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Primary Neurons
This protocol is adapted for primary hippocampal or cortical neuron cultures.
-
Culture primary neurons to the desired developmental stage (e.g., DIV 10-14).
-
Prepare the azide-palmitic acid labeling medium. For a final concentration of 50 µM in 2 mL of culture medium, add 1 µL of a 100 mM stock solution of the azide-palmitic acid analog. Pre-complexing the fatty acid with fatty acid-free BSA is recommended to increase solubility and uptake.[8]
-
Remove the existing culture medium and replace it with the labeling medium.
-
Incubate the neurons for 4-16 hours at 37°C in a humidified CO₂ incubator. The optimal time should be determined empirically based on the palmitoylation dynamics of the protein of interest.[8]
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent.
-
Proceed immediately to cell lysis (Protocol 2).
Protocol 2: Cell Lysis and Click Chemistry Reaction
-
Lyse the washed neurons in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
For the click reaction, take 100-500 µg of protein lysate in a microcentrifuge tube.
-
Sequentially add the click chemistry reagents to the lysate. A typical order is:
-
Biotin-Alkyne (to a final concentration of 25-100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Vortex the mixture briefly and incubate at room temperature for 1-2 hours with rotation.
-
Precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.[3]
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
Protocol 3: Affinity Purification of S-Palmitoylated Proteins
-
Take the resuspended protein from Protocol 2 and dilute it with a lysis buffer lacking SDS to reduce the final SDS concentration to ~0.1-0.2%.
-
Add pre-washed high-capacity NeutrAvidin or Streptavidin agarose (B213101) beads to the lysate.[3][9]
-
Incubate for 1-4 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., wash 3-5 times with 1% SDS in PBS, followed by washes with high salt buffer and urea).
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can now be analyzed by Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.
Protocol 4: Hydroxylamine Control
-
After the click chemistry reaction and protein precipitation (steps 1-8 in Protocol 2), resuspend the protein pellet in a buffer containing SDS.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add an equal volume of 1 M hydroxylamine (pH 7.4). To the other (negative control), add an equal volume of a control buffer (e.g., 1 M Tris-HCl, pH 7.4).[5]
-
Incubate both samples for 1-2 hours at 37°C.
-
Proceed with affinity purification (Protocol 3) for both the hydroxylamine-treated and control samples.
-
A significant reduction or absence of the protein signal in the hydroxylamine-treated sample compared to the control confirms that the protein was S-palmitoylated.
Visualizations
References
- 1. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Mitochondrial Proteins with Azido-Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester linkage, is a critical regulator of protein localization, stability, and function. While extensively studied for cytosolic and membrane-associated proteins, the landscape of S-palmitoylation within mitochondria is an emerging field of significant interest. Given that mitochondria are central hubs for cellular metabolism and contain a substantial portion of the cell's coenzyme A (CoA) pool, understanding how protein function within this organelle is modulated by palmitoylation is crucial.[1]
The use of bio-orthogonal chemical reporters, such as azido-palmitoyl-CoA, coupled with click chemistry, has provided a powerful, non-radioactive method to identify and characterize palmitoylated proteins.[2][3] This approach allows for the specific labeling of proteins that undergo palmitoylation, followed by their visualization, enrichment, and identification by mass spectrometry. These methods have been instrumental in revealing that a surprising number of mitochondrial proteins are indeed palmitoylated, suggesting a novel layer of regulation for mitochondrial processes.[2] Notably, some studies suggest that palmitoylation of mitochondrial proteins may occur spontaneously, driven by the high concentration of palmitoyl-CoA within the mitochondrial matrix, and can result in the inhibition of enzymatic activity.[4]
These application notes provide detailed protocols for the labeling, detection, and identification of mitochondrial proteins using azido-palmitoyl-CoA, offering researchers a robust toolkit to explore the mitochondrial palmitoyl-proteome.
Signaling and Experimental Workflow Diagrams
To visualize the underlying biological process and the experimental approach, the following diagrams are provided.
Caption: Mitochondrial Protein S-Palmitoylation Pathway.
Caption: Experimental Workflow for Labeling and Identification.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from relevant studies.
Table 1: In Vitro Labeling Conditions
| Parameter | Value | Source |
| Sample | Isolated Rat Liver Mitochondria (lysed) | [2] |
| Azido-Palmitoyl-CoA Concentration | 100 µM | [2] |
| Protein Amount | 10 µg of lysed mitochondria | [2] |
| Incubation Time | 30 minutes | [2] |
| Incubation Temperature | 25°C | [2] |
| Detection Method | Staudinger ligation with phosphine-biotin (B157780) followed by Western blot | [2] |
Table 2: Click Chemistry Reagent Concentrations for Cell Lysates
| Reagent | Stock Concentration | Final Concentration | Source |
| Azide (B81097)/Alkyne Reporter (e.g., Biotin-Alkyne) | 1-2.5 mM in DMSO or water | 20-100 µM | |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in water | 1 mM | |
| Copper Ligand (e.g., THPTA) | 40-100 mM in water | 100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate or TCEP) | 300 mM (Sodium Ascorbate) or 50 mM (TCEP) in water | 1-5 mM | |
| Protein Lysate Concentration | 1-5 mg/mL | N/A |
Experimental Protocols
Protocol 1: In Vitro Labeling of Isolated Mitochondria
This protocol is adapted for labeling proteins in isolated mitochondria with azido-palmitoyl-CoA.
A. Isolation of Mitochondria from Cultured Cells
This is a generalized protocol; optimization may be required for different cell types.
-
Cell Harvesting: Grow cells to 70-80% confluency. Harvest cells by scraping in ice-cold PBS. Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Mitochondria Pelleting: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the 10,000 x g centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for storage or immediate use (e.g., a buffer compatible with the subsequent labeling reaction). Determine the protein concentration using a standard protein assay (e.g., BCA).
B. Labeling Reaction
-
Mitochondrial Lysis: For in vitro labeling, lyse the isolated mitochondria (e.g., by sonication or freeze-thaw cycles) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µg of lysed mitochondrial protein
-
Azido-palmitoyl-CoA to a final concentration of 100 µM
-
Reaction buffer to a final volume of 50-100 µL
-
-
Incubation: Incubate the reaction mixture for 30 minutes at 25°C.[2]
-
Stopping the Reaction: The reaction can be stopped by adding SDS-PAGE loading buffer for immediate analysis or by proceeding directly to the click chemistry reaction.
C. Click Chemistry Reaction
This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the labeled mitochondrial lysate.
-
Prepare Click Chemistry Reagents:
-
Biotin-Alkyne (or other alkyne reporter): 1 mM stock in DMSO.
-
Copper (II) Sulfate (CuSO₄): 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA: 2 mM stock in DMSO or water.
-
-
Reaction Assembly: To the 50-100 µL labeling reaction, add the following reagents in the specified order, vortexing gently after each addition:
-
SDS to a final concentration of 1% (to denature proteins and expose the azide group).
-
Biotin-Alkyne to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA or THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspension: Air-dry the pellet and resuspend in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting or a denaturing buffer for affinity purification).
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol allows for the labeling of palmitoylated proteins in their native cellular environment.
-
Cell Culture and Labeling: Culture cells to 70-80% confluency. Replace the culture medium with fresh medium containing 50-100 µM of an alkynyl palmitate analog (e.g., 17-octadecynoic acid, 17-ODYA). The azido-palmitate analog can also be used. Incubate for 4-16 hours. A shorter incubation time may be necessary for proteins with rapid palmitoylation turnover.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Mitochondrial Isolation (Optional): If the focus is solely on mitochondrial proteins, perform a mitochondrial isolation protocol as described in Protocol 1A after harvesting the labeled cells.
-
Click Chemistry: Perform the click chemistry reaction on the total cell lysate or the isolated mitochondrial lysate as described in Protocol 1C. In this case, an azide-biotin or azide-fluorophore reporter would be used.
-
Downstream Analysis: Proceed with protein precipitation and subsequent analysis as described above.
Protocol 3: Enrichment of Biotinylated Proteins for Mass Spectrometry
This protocol is for the affinity purification of biotin-labeled proteins prior to mass spectrometric analysis.
-
Sample Preparation: Resuspend the protein pellet from the click chemistry reaction in a denaturing buffer (e.g., 1% SDS in PBS). Ensure the protein is fully solubilized.
-
Binding to Streptavidin Beads:
-
Equilibrate streptavidin-agarose or magnetic beads with the binding buffer.
-
Add the protein sample to the beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing: To reduce non-specific binding, perform a series of stringent washes. The following is a suggested wash series:
-
Wash 1: 2x with 1% SDS in PBS.
-
Wash 2: 2x with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Wash 3: 2x with 50 mM ammonium (B1175870) bicarbonate.
-
-
On-Bead Digestion (for Mass Spectrometry):
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Note: For palmitoylation studies, TCEP is often preferred over DTT to minimize thioester bond cleavage.[5][6]
-
Alkylation: Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Further elute peptides from the beads with a solution containing formic acid and acetonitrile.
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the investigation of mitochondrial protein S-palmitoylation. By combining bio-orthogonal labeling with click chemistry and mass spectrometry-based proteomics, researchers can identify novel palmitoylated mitochondrial proteins, investigate the dynamics of this modification, and elucidate its role in regulating mitochondrial function in health and disease. Careful optimization of each step, from mitochondrial isolation to sample preparation for mass spectrometry, is crucial for obtaining high-quality, reproducible data.
References
- 1. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]
- 2. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Identifying Specific Acylated Cysteine Residues
Authored by: Gemini AI
Introduction
Protein S-acylation, particularly the attachment of fatty acids like palmitate (S-palmitoylation) or a nitroso group (S-nitrosylation) to cysteine residues, is a critical post-translational modification (PTM) that regulates protein trafficking, localization, stability, and activity.[1][2][3] This reversible modification plays a pivotal role in numerous cellular signaling pathways, and its dysregulation is implicated in various diseases. Identifying the specific cysteine residues that undergo acylation is crucial for understanding protein function and for developing targeted therapeutics. This document provides detailed protocols and application notes for the use of chemical probes in the detection, visualization, and proteomic identification of acylated cysteine residues.
The two primary strategies for identifying S-acylated proteins are metabolic labeling with bioorthogonal reporters and chemical derivatization of endogenously modified proteins.[1][4] Metabolic labeling involves introducing fatty acid analogues containing an azide (B81097) or alkyne group into cells, which are then incorporated into proteins by cellular enzymes.[4][5] The bioorthogonal handle allows for subsequent covalent attachment of a reporter tag via "click chemistry" for visualization or enrichment.[6][7] The second approach, which includes methods like Acyl-Biotin Exchange (ABE) and the Biotin (B1667282) Switch Technique (BST), involves chemically labeling the acylated cysteines on proteins from cell or tissue lysates.[1][3][8]
Application Notes
Chemical probes offer a versatile and robust alternative to traditional methods like radioactive labeling for studying protein acylation.[5] They enable a wide range of applications from global profiling to targeted validation of S-acylation on specific proteins.
-
Proteome-Wide Profiling: Metabolic labeling or ABE/BST can be coupled with mass spectrometry to identify hundreds to thousands of acylated proteins in a single experiment, providing a global snapshot of the "acyl-proteome".[1][4]
-
Visualization of Acylated Proteins: By using fluorescent tags, these methods allow for the visualization of acylated proteins by in-gel fluorescence scanning or microscopy, revealing their subcellular localization.[9][10][11][12]
-
Quantitative Analysis: When combined with quantitative proteomics techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), it is possible to compare the levels of protein acylation across different biological samples or conditions.[4]
-
Identification of Acylation Sites: Following enrichment, mass spectrometry can be used to pinpoint the specific cysteine residues that are acylated.[1][13]
-
Studying Acylation Dynamics: Metabolic labeling is particularly useful for pulse-chase experiments to study the dynamics of acylation and deacylation.[1]
-
Validation of Specific Targets: The ABE and Acyl-Resin Assisted Capture (Acyl-RAC) methods are well-suited for confirming the acylation status of specific proteins of interest from cell or tissue lysates via immunoblotting.[1]
Quantitative Data Summary
The following tables summarize the different chemical probe strategies for identifying S-palmitoylated and S-nitrosylated cysteine residues.
Table 1: Chemical Probe Strategies for S-Palmitoylation
| Method | Principle | Probe Type | Detection | Advantages | Limitations | Primary Use |
| Metabolic Labeling & Click Chemistry | In vivo incorporation of a fatty acid analogue with a bioorthogonal handle.[6][7] | ω-alkynyl palmitic acid (Alk-C16) or azido-palmitate.[2][10] | Click chemistry with azide/alkyne-biotin or -fluorophore.[7][9] | Good for live cells, allows pulse-chase studies, high sensitivity.[1][9] | Requires metabolic uptake, potential for probe-induced artifacts.[14] | Global profiling, imaging, studying dynamics. |
| Acyl-Biotin Exchange (ABE) | Chemical exchange of a palmitoyl (B13399708) group on cysteine for a biotin tag.[1][15] | Thiol-reactive biotin (e.g., Biotin-HPDP, Biotin-BMCC).[1][15] | Streptavidin enrichment followed by immunoblotting or MS.[16] | Works on cell/tissue lysates, detects endogenous acylation.[1] | Multiple steps, potential for incomplete reactions. | Validating specific targets, proteomic screening. |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Similar to ABE, but newly exposed thiols are captured directly on a thiol-reactive resin. | Thiol-reactive Sepharose beads.[1] | On-resin digestion and MS analysis or elution and immunoblotting.[1] | Fewer steps than ABE, potentially more reliable for MS.[1] | Lacks discrimination between different fatty acid species.[1] | Proteomic identification of acylated proteins. |
Table 2: Chemical Probe Strategies for S-Nitrosylation
| Method | Principle | Key Reagent | Detection | Advantages | Limitations | Primary Use |
| Biotin Switch Technique (BST) | Selective reduction of S-nitrosothiols (SNOs) followed by labeling of the nascent thiol.[3][8] | Ascorbate (B8700270) (selective reductant).[3][17] | Biotinylation and streptavidin enrichment, followed by immunoblotting or MS.[8] | Most widely used method, specific for SNOs.[8] | Indirect detection, light sensitivity of SNOs.[17] | Detecting and identifying S-nitrosylated proteins. |
| Direct Labeling Probes | Direct chemical conjugation of a probe to the S-nitrosothiol.[17] | Triarylphosphines, sulfinic acids (e.g., biotin-SO₂H).[17] | Direct enrichment or fluorescent imaging.[11][17] | One-step direct labeling, can be used in live cells.[12][17] | Probe reactivity and specificity can be a concern. | Direct detection and imaging of S-nitrosylation. |
Visualizations
Caption: S-acylation cycle regulating protein localization and signaling.
Caption: Workflow for metabolic labeling and detection of acylated proteins.
Caption: Logical comparison of metabolic labeling and ABE methods.
Experimental Protocols
CAUTION: Always handle chemicals with appropriate personal protective equipment (PPE) in a certified chemical fume hood. Consult Material Safety Data Sheets (MSDS) for all reagents.
Protocol 1: Metabolic Labeling with Alkynyl-Palmitate (Alk-C16) and Click Chemistry
This protocol describes the metabolic incorporation of an alkynyl-palmitate analog into cellular proteins, followed by fluorescent detection.[6][7]
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
ω-alkynyl palmitic acid (Alk-C16)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
-
SDS-PAGE equipment and reagents
-
In-gel fluorescence scanner
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of Alk-C16 in DMSO. Dilute to a final concentration of 20-100 µM in culture medium.[9][10] It may be beneficial to pre-complex the fatty acid with fatty acid-free BSA.
-
Replace the existing medium with the Alk-C16 containing medium and incubate for 4-16 hours at 37°C. A DMSO-only control should be run in parallel.[9]
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding cold Lysis Buffer and scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microfuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. The final concentrations should be approximately:
-
1 mM TCEP
-
100 µM TBTA
-
1 mM CuSO₄
-
10-50 µM Azide-fluorophore
-
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
-
Analysis:
-
Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate wavelength for the chosen fluorophore.[6]
-
The gel can be subsequently stained with Coomassie Blue to visualize total protein as a loading control.
-
Protocol 2: Acyl-Biotin Exchange (ABE) for S-Palmitoylated Proteins
This protocol allows for the detection of endogenously S-palmitoylated proteins from cell lysates.[15][18][19]
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 5 mM EDTA, 150 mM NaCl, with protease inhibitors)
-
Blocking Buffer: Lysis Buffer + 25 mM N-ethylmaleimide (NEM). Prepare fresh.
-
Hydroxylamine (HAM) Solution: 0.7 M Hydroxylamine-HCl, pH 7.4. Prepare fresh.
-
Control Solution: 0.7 M NaCl in Tris-HCl, pH 7.4.
-
Labeling Reagent: 1 mM HPDP-Biotin in DMSO.
-
Chloroform, Methanol, Water
-
Streptavidin-agarose beads
-
SDS-PAGE loading buffer with β-mercaptoethanol (BME) or DTT
Procedure:
-
Lysis and Blocking of Free Thiols:
-
Lyse cells or homogenize tissue in ice-cold Lysis Buffer containing 1% Triton X-100 and protease inhibitors.
-
Add NEM to a final concentration of 25 mM to block all free cysteine thiols.[20] Incubate for 1-4 hours at 4°C with gentle rotation.
-
Quench excess NEM by adding glycine (B1666218) or DTT (note: DTT must be removed before the next step).
-
-
Protein Precipitation:
-
Precipitate proteins to remove the NEM. A common method is sequential addition of methanol, chloroform, and water.[18]
-
Centrifuge to pellet the protein at the interface, remove the aqueous and organic layers, and wash the pellet with methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 4% SDS in Tris-HCl).
-
-
Thioester Cleavage and Biotinylation:
-
Divide the sample into two equal aliquots.
-
To one aliquot, add the HAM Solution (+HAM). To the other, add the Control Solution (-HAM).[1] The -HAM sample serves as a crucial negative control for specificity.
-
Add the HPDP-Biotin labeling reagent to both samples.
-
Incubate for 1 hour at room temperature with gentle rotation. This step cleaves the thioester bond and simultaneously labels the newly exposed thiol.
-
-
Affinity Capture of Biotinylated Proteins:
-
Precipitate the proteins again to remove excess biotin reagent.
-
Resuspend the pellets in a buffer compatible with streptavidin binding (e.g., Lysis Buffer with 0.1% SDS).
-
Add pre-washed streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer containing a reducing agent (BME or DTT).
-
Analyze the eluates by immunoblotting with an antibody against the protein of interest or by silver staining/mass spectrometry for proteomic analysis. A signal in the +HAM lane but not the -HAM lane indicates specific S-palmitoylation.
-
Protocol 3: Biotin Switch Technique (BST) for S-Nitrosylated Proteins
This protocol is a modification of the ABE procedure specifically for detecting S-nitrosylated cysteines (SNO-Cys).[3][8]
Materials:
-
Reagents from Protocol 2 (ABE)
-
Blocking agent: Methyl methanethiosulfonate (B1239399) (MMTS) can be used instead of NEM.
-
Ascorbate Solution: 20 mM sodium ascorbate. Prepare fresh.
Procedure:
-
Lysis and Blocking:
-
Crucially, all steps must be performed in the dark to prevent photolysis of the S-NO bond. [17]
-
Lyse cells in HENS buffer (250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 1% SDS) containing protease inhibitors.
-
Add MMTS to a final concentration of 20 mM and incubate at 50°C for 30 minutes to block free thiols.
-
Remove excess MMTS by acetone (B3395972) precipitation. Wash the protein pellet twice with 70% acetone.
-
-
Selective Reduction and Labeling:
-
Resuspend the pellet in HENS buffer.
-
Divide the sample into two aliquots.
-
To one aliquot, add 20 mM ascorbate (+Ascorbate). To the other, add buffer only (-Ascorbate).[3]
-
Immediately add a thiol-reactive biotin probe (e.g., HPDP-Biotin) to both samples.
-
Incubate for 1 hour at room temperature in the dark. The ascorbate selectively reduces the S-nitrosothiol to a free thiol, which is then captured by the biotin probe.[3][17]
-
-
Capture and Analysis:
-
Proceed with streptavidin-agarose capture, elution, and analysis as described in Protocol 2 (steps 4 and 5). A positive signal in the +Ascorbate lane compared to the -Ascorbate lane is indicative of S-nitrosylation.
-
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A fluorogenic probe for imaging protein S-nitrosylation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Azidopalmitoyl-CoA for Live-Cell Labeling
Welcome to the technical support center for the application of 2-Azidopalmitoyl-CoA in live-cell labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell labeling?
This compound is a chemically modified analog of palmitoyl-CoA, a key molecule in cellular metabolism and protein modification. The introduction of an azide (B81097) (-N₃) group allows for the "tagging" of proteins and other biomolecules that incorporate this modified fatty acid. This tagging is bio-orthogonal, meaning the azide group is chemically inert within the cellular environment but can be specifically detected. Following metabolic incorporation, the azide-tagged molecules can be visualized or purified using "click chemistry," a highly efficient and specific reaction between the azide and an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).
Q2: What is the recommended starting concentration of this compound for live-cell labeling?
The optimal concentration of this compound can vary depending on the cell type, experimental duration, and specific research question. Based on studies using structurally similar fatty acid analogs like ω-alkynyl-palmitate, a starting concentration range of 50-100 µM is recommended for initial experiments. However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system, balancing labeling efficiency with potential cytotoxicity.
Q3: How can I determine if this compound is cytotoxic to my cells?
High concentrations of fatty acids can be toxic to cells. To assess the cytotoxicity of this compound, it is recommended to perform a cell viability assay. This can be done by treating cells with a range of this compound concentrations for the desired labeling period and then using a standard viability assay, such as the MTT or trypan blue exclusion assay. It is important to include both a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity.
Troubleshooting Guide
This section addresses common issues encountered during live-cell labeling experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient metabolic incorporation. 2. Insufficient Incubation Time: The labeling period may not be long enough for detectable incorporation. 3. Inefficient Click Reaction: The click chemistry step may not be optimized. 4. Cell Type Variability: Different cell lines may have varying efficiencies of fatty acid uptake and metabolism. | 1. Optimize Concentration: Perform a dose-response experiment with concentrations ranging from 10 µM to 200 µM. 2. Optimize Incubation Time: Test different incubation times, for example, 4, 8, 12, and 24 hours. 3. Optimize Click Reaction Conditions: Ensure the correct concentrations of copper sulfate, a copper-chelating ligand (e.g., BTTAA), and a reducing agent (e.g., sodium ascorbate). The ratio of these reagents is critical. 4. Cell Line Characterization: If possible, test different cell lines to find one with robust fatty acid uptake. |
| High Background Fluorescence | 1. Non-specific Binding of the Fluorescent Probe: The alkyne-fluorophore may bind non-specifically to cellular components. 2. Excess Unreacted Probe: Insufficient washing after the click reaction can leave behind unbound fluorescent probe. 3. Copper-Mediated Fluorescence: In copper-catalyzed click chemistry, residual copper ions can sometimes cause background fluorescence. | 1. Decrease Probe Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest effective concentration. 2. Thorough Washing: Increase the number and duration of wash steps after the click reaction. Consider using a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). 3. Use a Copper Chelator: After the click reaction, perform a final wash with a copper chelator like EDTA to remove any remaining copper ions. |
| Cell Death or Altered Morphology | 1. Cytotoxicity of this compound: The concentration of the fatty acid analog may be too high. 2. Toxicity of Click Chemistry Reagents: The copper catalyst used in the click reaction can be toxic to live cells. | 1. Reduce Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible time. 2. Use Copper-Free Click Chemistry: Consider using strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst and is more suitable for live-cell imaging. If using copper-catalyzed click chemistry, ensure the use of a biocompatible copper source and ligand. |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol provides a general guideline for labeling live cells. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Opti-MEM or other serum-free media
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound conjugated to FAF-BSA. This helps to improve the solubility and cellular uptake of the fatty acid.
-
Dilute the this compound-BSA conjugate in serum-free medium (e.g., Opti-MEM) to the desired final concentration (e.g., 50-100 µM).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound.
-
-
Proceed to Click Chemistry Reaction: The cells are now ready for the click chemistry reaction to attach a fluorescent probe or biotin (B1667282) for visualization or downstream analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol describes the "click" reaction to attach an alkyne-bearing fluorescent probe to the azide-modified proteins in your labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper (II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., BTTAA)
-
Sodium Ascorbate (freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail by adding the following reagents in order to PBS:
-
Alkyne-fluorophore (e.g., to a final concentration of 10-50 µM)
-
Copper (II) Sulfate (e.g., to a final concentration of 100-200 µM)
-
BTTAA ligand (e.g., to a final concentration of 500-1000 µM)
-
-
Vortex briefly to mix.
-
Immediately before use, add freshly prepared Sodium Ascorbate (e.g., to a final concentration of 2.5-5 mM). Vortex again.
-
-
Perform Click Reaction:
-
Remove the PBS from the washed, labeled cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three to five times with PBS containing 0.1% Tween-20.
-
Perform a final wash with PBS.
-
-
Imaging: The cells are now ready for fluorescence microscopy.
Visualizations
Caption: Experimental workflow for live-cell labeling using this compound and click chemistry.
Caption: Schematic of protein labeling via this compound incorporation and click chemistry.
Technical Support Center: Troubleshooting Low Labeling Efficiency with 2-Azidopalmitoyl-CoA
Welcome to the technical support center for metabolic labeling using 2-Azidopalmitoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common questions related to low labeling efficiency in protein palmitoylation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical reporter for studying protein S-palmitoylation, a reversible post-translational modification where a palmitate lipid is attached to cysteine residues. It is an analog of palmitoyl-CoA, the activated form of palmitic acid used by cells. The azide (B81097) group on this probe is a bioorthogonal handle. Once incorporated into proteins by cellular enzymes, this azide group can be specifically detected through a highly efficient and selective reaction called "click chemistry". This allows for the visualization and identification of palmitoylated proteins.
Q2: What is the general workflow for a metabolic labeling experiment with this compound?
The general workflow involves the following key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is actively taken up and incorporated into proteins.
-
Cell Lysis: After labeling, the cells are lysed to release the proteins.
-
Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are reacted with a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin). This reaction is catalyzed by copper(I).
-
Downstream Analysis: The labeled proteins can then be visualized by in-gel fluorescence, detected by western blot (if using a biotin (B1667282) tag), or identified by mass spectrometry.
Troubleshooting Guide: Low Labeling Efficiency
Low or no signal in your final analysis is a common issue. This can be attributed to several factors, from the initial labeling step to the final detection. Below are common problems and their potential solutions.
Problem 1: Poor Incorporation of this compound
Q: I am not seeing any labeled proteins, or the signal is very weak. What could be the reason for poor probe incorporation?
Possible Causes and Solutions:
-
Suboptimal Probe Concentration and Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell type and protein of interest. Fatty acid chemical reporters are typically used at concentrations between 20-100 µM, and incubation times can range from 1 to 4 hours.[1]
-
-
Probe Instability:
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Low Cellular Uptake:
-
Cellular Toxicity:
-
Solution: High concentrations of fatty acid analogs can be toxic to cells, a phenomenon known as lipotoxicity.[5][6] This can lead to decreased metabolic activity and poor probe incorporation. Assess cell viability after labeling using a standard assay (e.g., MTT assay). If toxicity is observed, reduce the probe concentration or incubation time.
-
Problem 2: Inefficient Click Reaction
Q: I have confirmed probe incorporation, but the signal from the click reaction is still weak. How can I troubleshoot the click reaction?
Possible Causes and Solutions:
-
Reagent Quality and Concentration:
-
Solution: Always use freshly prepared solutions of the copper(I) catalyst (or a copper(II) salt with a reducing agent like sodium ascorbate), the copper ligand (e.g., THPTA), and the alkyne-reporter probe. Optimize the concentrations of each component.
-
-
Copper Catalyst Oxidation:
-
Inhibitors in the Cell Lysate:
-
Solution: Components in your lysis buffer or the lysate itself can inhibit the click reaction. For example, high concentrations of thiol-containing reagents like DTT or β-mercaptoethanol can interfere with the copper catalyst. If possible, perform the click reaction before adding these reagents or use a protein precipitation/purification step to remove them.
-
-
Inaccessible Azide Groups:
-
Solution: The azide group on some proteins may be buried within the protein structure, making it inaccessible to the click chemistry reagents. Adding a small amount of a denaturant like SDS (e.g., 0.1-0.25%) to the reaction buffer can help to unfold the proteins and expose the azide groups.
-
Problem 3: High Background Signal
Q: I am seeing a high background signal, which is masking my specific labeling. What can I do to reduce the background?
Possible Causes and Solutions:
-
Non-specific Binding of the Reporter Probe:
-
Solution: Ensure thorough washing steps after the click reaction to remove any unbound alkyne-reporter probe. The inclusion of a mild detergent like Tween-20 in the wash buffers can help to reduce non-specific binding.
-
-
Precipitation of Reagents:
-
Solution: The click reaction components can sometimes precipitate, especially at high concentrations. Ensure all components are fully dissolved before adding them to your sample. Perform a final centrifugation step before analysis to pellet any precipitates.
-
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents. Note that these are starting points, and optimization is crucial for each experimental system.
Table 1: Metabolic Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 20 - 100 µM | Higher concentrations may lead to cytotoxicity.[1] |
| Incubation Time | 1 - 4 hours | Longer times may be needed for proteins with slow turnover.[1] |
| Cell Density | 70-80% confluency | Ensure cells are in a metabolically active state. |
Table 2: Click Chemistry Reaction Components
| Component | Recommended Concentration | Notes |
| Alkyne-Reporter Probe | 50 - 200 µM | Use a concentration in excess of the estimated amount of labeled protein. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | To be used with a reducing agent. |
| Sodium Ascorbate | 5 mM | Prepare fresh to reduce Cu(II) to Cu(I). |
| Copper Ligand (e.g., THPTA) | 1-5 mM | Stabilizes the Cu(I) catalyst and reduces cytotoxicity.[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction
-
Prepare Lysate: In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µg). Adjust the volume with lysis buffer.
-
Add Click Chemistry Reagents: Add the click chemistry reagents in the following order (using freshly prepared stock solutions):
-
Alkyne-reporter probe (e.g., fluorescent alkyne)
-
Copper ligand (e.g., THPTA)
-
Copper(II) sulfate
-
Sodium ascorbate
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis:
-
For In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction, boil for 5 minutes, and load onto a polyacrylamide gel.
-
For Western Blot (with biotin-alkyne): Proceed with protein precipitation (e.g., methanol/chloroform) to remove excess reagents, followed by resuspension in SDS-PAGE sample buffer.
-
Visualizations
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternariol induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability and proper storage of 2-Azidopalmitoyl-CoA stock solutions
This technical support center provides guidance on the stability and proper storage of 2-Azidopalmitoyl-CoA stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemically modified analog of palmitoyl-CoA, a key molecule in fatty acid metabolism. It contains an azide (B81097) group, which serves as a "bio-orthogonal" chemical reporter. This allows researchers to track the incorporation of palmitate into proteins and other molecules within a biological system. The azide group can be specifically detected using "click chemistry" or Staudinger ligation, enabling the identification and quantification of acylated proteins.[1][2][3][4]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for years.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C.[1] One study suggests preparing 1 mM stock solutions and storing them frozen in aliquots at -80°C.[1] To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q4: What solvents should I use to prepare stock solutions?
For long-chain acyl-CoAs like this compound, organic solvents are generally preferred over aqueous solutions for long-term stability. Methanol has been shown to provide good stability for acyl-CoAs over a 24-hour period. While this compound is soluble in water, aqueous solutions of similar compounds like palmitoyl-CoA are not recommended for storage for more than one day. If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh.
Q5: How stable is the azide functional group?
The azide group is generally stable under typical biological conditions (pH 6-8, 37°C). It is a bio-orthogonal functional group, meaning it does not readily react with endogenous molecules in the cell.[5] It specifically reacts with phosphine (B1218219) reagents (Staudinger ligation) or alkynes (click chemistry) for detection.[3][5][6][]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal in click chemistry/Staudinger ligation. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of aliquots at -80°C and avoid multiple freeze-thaw cycles. |
| Inefficient cellular uptake or metabolism. | Optimize the concentration of this compound and incubation time. Ensure cells are healthy and metabolically active. | |
| Issues with the click chemistry or Staudinger ligation reaction. | Check the freshness and concentration of your detection reagents (e.g., alkyne-probe, phosphine-probe, copper catalyst). Optimize reaction conditions (e.g., temperature, time, pH). | |
| High background signal. | Non-specific binding of the detection probe. | Include appropriate controls, such as cells not treated with this compound. Ensure adequate washing steps after incubation with the detection probe. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques. | |
| Precipitation of this compound in assay buffer. | The presence of divalent cations like Mg2+. | The solubility of long-chain acyl-CoAs can be affected by the concentration of divalent cations in the buffer. If precipitation is observed, consider reducing the Mg2+ concentration or using a different buffer system. |
Stability of Acyl-CoA Stock Solutions
The stability of acyl-CoA solutions is critical for obtaining reliable and reproducible experimental results. The primary degradation pathway for acyl-CoAs in solution is the hydrolysis of the thioester bond.
| Solvent/Condition | Stability | Recommendation |
| Solid | Highly stable for years at -20°C. | Recommended for long-term storage. |
| Methanol | Good stability over 24 hours. | Suitable for reconstituting samples for immediate use or short-term storage. |
| Aqueous Buffers (neutral pH) | Prone to hydrolysis; not recommended for storage beyond one day. | Prepare fresh solutions for each experiment. |
| Aqueous Buffers (acidic or alkaline pH) | Unstable; hydrolysis is accelerated. | Avoid storage in acidic or alkaline aqueous solutions. |
| -80°C (aliquots in an appropriate solvent) | Good stability for months.[1] | Recommended for storing stock solutions for regular use. |
Experimental Protocols
Protocol for Assessing this compound Stability by LC-MS
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in the solvent to be tested (e.g., methanol, water, or a specific buffer).
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the stock solution, dilute it to a final concentration of 500 nM in the same solvent, and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the time-zero reference.
-
Incubation: Store the remaining stock solution under the desired storage condition (e.g., room temperature, 4°C, -20°C, or -80°C).
-
Time-Point Analysis: At various time points (e.g., 4 hours, 24 hours, 1 week, 1 month), take aliquots of the stored stock solution, dilute them to 500 nM, and analyze by LC-MS.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area of the time-zero sample. The stability can be expressed as the percentage of the initial compound remaining.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Metabolic labeling and detection of protein acylation.
References
- 1. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
Technical Support Center: Minimizing Off-Target Labeling with Azido Fatty Acid Probes
Welcome to the technical support center for azido (B1232118) fatty acid probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing off-target labeling in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target labeling with azido fatty acid probes?
A1: Off-target labeling with azido fatty acid probes can primarily arise from two sources:
-
Non-specific binding of the probe: The fatty acid analog itself can non-specifically associate with cellular components, particularly hydrophobic regions of proteins and membranes.
-
Side reactions of the detection chemistry: The subsequent click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or Staudinger ligation step used to attach a reporter tag (e.g., fluorophore or biotin) can lead to non-specific labeling of biomolecules. For instance, the copper catalyst used in CuAAC can sometimes mediate side reactions.[1]
Q2: Should I use an azido or an alkynyl fatty acid probe for my experiment?
A2: While both azido and alkynyl fatty acid probes are used for metabolic labeling, several studies suggest that alkynyl-functionalized fatty acids often result in lower background signals compared to their azido counterparts when used with CuAAC click chemistry.[2][3] Therefore, if minimizing background is a primary concern, an alkynyl fatty acid probe may be the preferred choice.
Q3: What are the key differences between CuAAC (Click Chemistry) and Staudinger ligation for detecting my azido-labeled proteins?
A3: Both are bioorthogonal reactions used to attach a reporter to the azido group.
-
CuAAC (Click Chemistry): This method is generally faster and more efficient, often leading to higher signal intensity.[4] However, the copper(I) catalyst can be toxic to live cells and may contribute to background signal.[4][5]
-
Staudinger Ligation: This is a copper-free method, making it more suitable for live-cell imaging.[4] It is generally slower than CuAAC and may result in lower signal intensity.[2]
Q4: How can I be sure that the signal I'm observing is from specific incorporation of the azido fatty acid?
A4: Implementing proper controls is crucial. Key controls include:
-
No-probe control: Cells that are not treated with the azido fatty acid but are subjected to the entire labeling and detection process. This helps to identify background signal from the detection reagents themselves.
-
Competition control: Co-incubating the cells with an excess of the corresponding natural fatty acid. A significant reduction in signal in the presence of the natural fatty acid suggests specific metabolic incorporation.
-
Inhibitor control: Using a known inhibitor of the fatty acylation pathway being studied. A decrease in signal upon inhibitor treatment provides evidence for enzymatic incorporation of the probe.[6]
Troubleshooting Guides
Problem 1: High Background Signal Across the Entire Gel/Image
High background can obscure specific signals and make data interpretation difficult.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the azido fatty acid probe | 1. Titrate probe concentration: Perform a dose-response experiment to find the lowest effective concentration of the azido fatty acid probe.[7] 2. Optimize incubation time: Reduce the incubation time to the minimum required for sufficient labeling. | Reduced background with minimal impact on specific signal intensity. |
| Non-specific binding of the detection reagent (e.g., alkyne-fluorophore) | 1. Reduce detection reagent concentration: Titrate the concentration of the alkyne-fluorophore or alkyne-biotin. 2. Increase wash steps: Perform more stringent and numerous washes after the click chemistry or Staudinger ligation step. | Lower background in "no-probe" controls. |
| Suboptimal Click Chemistry (CuAAC) Conditions | 1. Use a copper-chelating ligand: Include a ligand like TBTA or THPTA to stabilize the Cu(I) and reduce off-target reactions.[5] 2. Optimize copper concentration: Use the lowest concentration of copper sulfate (B86663) that provides a good signal. 3. Ensure fresh reagents: Prepare fresh solutions of sodium ascorbate (B8700270) and copper sulfate for each experiment.[8] | A cleaner signal with a better signal-to-noise ratio. |
Problem 2: Weak or No Specific Signal
A faint or absent signal can be due to inefficient labeling or detection.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient metabolic incorporation of the azido fatty acid | 1. Optimize probe delivery: For less soluble fatty acids, saponify the probe and deliver it complexed with fatty-acid-free BSA.[9] 2. Increase incubation time: If cell health permits, a longer incubation period may be necessary for labeling proteins with slow turnover. | Enhanced signal intensity of specific bands/regions. |
| Inefficient Click Chemistry (CuAAC) or Staudinger Ligation | 1. Check reagent quality: Ensure all reagents, especially the phosphine (B1218219) reagent for Staudinger ligation, have not degraded. 2. Optimize reaction time and temperature: For Staudinger ligation, a longer reaction time may be needed. For CuAAC, ensure the reaction proceeds for the recommended duration. | Increased product yield and a stronger specific signal. |
| Low abundance of the target protein | 1. Enrichment of target protein: If looking at a specific protein, consider immunoprecipitation before the detection step. 2. Increase protein loading: For gel-based analysis, increase the amount of total protein loaded per lane. | Visualization of previously undetectable protein bands. |
Data Presentation
Table 1: Recommended Reagent Concentrations for Minimizing Off-Target Labeling
| Reagent | Typical Concentration Range | Key Consideration |
| Azido Fatty Acid Probe | 10 - 100 µM | Start with a lower concentration and titrate up to find the optimal balance between signal and background. |
| Copper (II) Sulfate (for CuAAC) | 50 - 250 µM | Higher concentrations can increase background and cytotoxicity. Use in conjunction with a ligand.[5] |
| Copper Ligand (e.g., TBTA, THPTA for CuAAC) | 250 - 500 µM | Use a 5-fold excess relative to the copper sulfate concentration to stabilize Cu(I). |
| Sodium Ascorbate (for CuAAC) | 1 - 5 mM | Use a freshly prepared solution to ensure efficient reduction of Cu(II) to Cu(I). |
| Phosphine-Biotin (B157780) (for Staudinger Ligation) | 250 µM | Ensure the phosphine reagent is not oxidized. |
Table 2: Qualitative Comparison of Detection Methods
| Feature | CuAAC (Click Chemistry) | Staudinger Ligation |
| Reaction Speed | Fast (< 1 hour)[4] | Slower (1 - 4 hours)[4] |
| Relative Signal Intensity | High | Moderate to High |
| Live Cell Compatibility | Generally not recommended due to copper toxicity[4] | Yes |
| Potential for Off-Target Labeling | Moderate (can be minimized with optimization) | Low |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Mammalian Cells with Azido Fatty Acids
-
Cell Culture: Plate mammalian cells to be 70-80% confluent on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the azido fatty acid in DMSO. For a working solution, dilute the stock in pre-warmed culture medium, vortexing to ensure complete dissolution. To improve solubility, especially for longer-chain fatty acids, saponify the fatty acid with KOH and complex it with fatty-acid-free BSA.[10]
-
Metabolic Labeling: Replace the existing cell culture medium with the medium containing the azido fatty acid probe (e.g., 25-50 µM). Incubate for 4-16 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Detection: Proceed with either CuAAC (Protocol 2) or Staudinger Ligation (Protocol 3).
Protocol 2: Detection of Azido-Labeled Proteins via CuAAC (Click Chemistry)
-
Prepare Click Chemistry Mix: In a microcentrifuge tube, prepare a fresh click chemistry reaction mix. For a 50 µL reaction, you can add the components in the following order:
-
Protein lysate (20-50 µg)
-
Alkyne-reporter (e.g., alkyne-biotin or alkyne-fluorophore) to a final concentration of 50-100 µM.
-
Copper(II) sulfate to a final concentration of 100 µM.
-
Copper ligand (e.g., TBTA) to a final concentration of 500 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or western blot (for biotin-labeled proteins).
Protocol 3: Detection of Azido-Labeled Proteins via Staudinger Ligation
-
Reaction Setup: To your protein lysate (20-50 µg), add the phosphine-biotin reagent to a final concentration of 250 µM.
-
Incubation: Incubate the reaction for 2-4 hours at 37°C.
-
Analysis: The biotinylated proteins can be analyzed by SDS-PAGE and western blot using streptavidin-HRP.
Visualizations
Caption: Experimental workflow for metabolic labeling with azido fatty acid probes.
Caption: Troubleshooting decision tree for high background signals.
Caption: Role of palmitoylation in the canonical Wnt signaling pathway.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. G protein coupled-receptor signaling and reversible lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmitoylation - Wikipedia [en.wikipedia.org]
- 5. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preservation of Thioester Bonds During SDS-PAGE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the cleavage of thioester bonds during SDS-PAGE sample preparation.
Introduction to Thioester Bond Lability
Thioester bonds, characterized by a linkage between a carbonyl group and a sulfur atom (R-C(=O)-S-R'), are crucial in various biological processes, including ubiquitination and other post-translational modifications. However, these bonds are inherently labile and susceptible to cleavage under conditions typically used for SDS-PAGE sample preparation, leading to inaccurate experimental results. The primary culprits are the thiol-based reducing agents and alkaline pH commonly found in Laemmli sample buffers.
Troubleshooting Guide
This guide addresses specific issues that can lead to the unwanted cleavage of thioester bonds during your experiments.
Question: My protein of interest, which contains a thioester bond, is showing a lower molecular weight band on my SDS-PAGE gel, suggesting the bond has been cleaved. What is the most likely cause?
Answer: The most probable cause is the presence of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), in your SDS-PAGE sample loading buffer.[1][2][3][4] These reagents are designed to break disulfide bonds but will also readily cleave thioester bonds.
Recommended Solution:
-
Perform Non-Reducing SDS-PAGE: The most straightforward solution is to omit the reducing agent from your Laemmli sample buffer.[1][2] This modification is often sufficient to preserve the thioester linkage.
Question: I am performing non-reducing SDS-PAGE, but I still observe some cleavage of the thioester bond. What other factors could be contributing to this?
Answer: Besides reducing agents, the pH of your sample buffer and the temperature at which you prepare your samples can influence thioester bond stability. Thioester bonds are more susceptible to hydrolysis at alkaline pH.[5] Standard Laemmli buffer has a pH of 6.8, which is generally favorable, but variations in buffer preparation or the pH of your protein sample itself could lead to a higher final pH. Additionally, prolonged heating at high temperatures can contribute to bond cleavage.
Recommended Solutions:
-
Verify Buffer pH: Ensure your non-reducing Laemmli sample buffer is at pH 6.8.
-
Optimize Heating Conditions: Instead of boiling at 95-100°C for 5-10 minutes, try heating your samples at a lower temperature (e.g., 70°C) for a shorter duration (e.g., 5-10 minutes). For some proteins, heating may not be necessary for denaturation in the presence of SDS.
-
Use a Thiol-Free Reducing Agent for Disulfide Bonds: If your experimental design requires the reduction of disulfide bonds without affecting thioester linkages, consider using a phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[6][7][8] TCEP is effective at reducing disulfide bonds but, as a non-thiol compound, is less likely to cleave thioester bonds.
Question: How can I be certain that the observed higher molecular weight band is my protein with an intact thioester bond and not an aggregate?
Answer: To confirm the identity of the bands, you can run parallel samples with and without a reducing agent. The sample with the reducing agent will show the cleaved (lower molecular weight) form of the protein, while the non-reduced sample should show the intact (higher molecular weight) form. This direct comparison can help confirm that the shift in molecular weight is due to the preservation of the thioester bond.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for thioester bond cleavage during standard SDS-PAGE sample preparation?
A1: The primary mechanism is nucleophilic attack on the electrophilic carbonyl carbon of the thioester by the thiol group of reducing agents like DTT or BME. This trans-thioesterification reaction results in the cleavage of the original thioester bond. High pH can also contribute to hydrolysis of the thioester bond.
Q2: Can I use a lower concentration of DTT or BME to reduce disulfide bonds while preserving thioester bonds?
A2: While lowering the concentration might reduce the rate of thioester cleavage, it is generally not a reliable method for complete preservation. Thioester bonds are highly susceptible to these reagents, and even low concentrations can lead to significant cleavage, especially with heat. It is recommended to either omit them entirely or use an alternative reducing agent like TCEP.
Q3: Are there any methods to protect the thioester bond from cleavage?
A3: Yes, a potential strategy is to protect the thioester bond by reacting the thiol group with a maleimide-containing compound. This forms a stable thioether bond that is resistant to reducing agents.[9][10][11][12][13] However, this approach requires careful optimization to ensure specific and complete labeling of the desired thiol without affecting other functional groups on the protein.
Q4: Will omitting the reducing agent affect protein denaturation and migration in the gel?
A4: For most proteins, SDS and heat are sufficient to achieve denaturation and impart a uniform negative charge for separation by size. However, if your protein's structure is heavily dependent on internal disulfide bonds, running a non-reducing gel may result in a more compact structure that migrates faster than its fully reduced and denatured counterpart.[14] It is important to be aware of this possibility when interpreting your results.
Quantitative Data on Thioester Bond Stability
The stability of thioester bonds is significantly influenced by the sample preparation conditions. The following table summarizes the stability of the Ubc9~SUMO-1 thioester conjugate under different conditions, providing a quantitative insight into the effects of a denaturing environment.
| Condition | Half-life (t½) | Hydrolysis Rate Constant (k) | Reference |
| Native (PBS, pH 7.4) | ~3.6 hours | 5.33 ± 2.8 x 10⁻⁵ s⁻¹ | [15] |
| Denaturing (8M Urea in PBS, pH 7.4) | ~1.5 hours | 12.5 ± 1.8 x 10⁻⁵ s⁻¹ | [15] |
This data illustrates that while a denaturing environment can decrease the stability of a thioester bond, the effect is moderate. The most critical factor for preventing rapid cleavage during sample preparation remains the omission of thiol-based reducing agents.
Experimental Protocols
Protocol 1: Non-Reducing SDS-PAGE for Thioester Bond Preservation
This protocol is the primary method for preventing thioester bond cleavage.
Materials:
-
Protein sample containing a thioester bond
-
Non-reducing 2x Laemmli sample buffer:
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
Note: Omit DTT or β-mercaptoethanol.
-
Procedure:
-
Thaw your protein sample on ice.
-
In a microcentrifuge tube, mix your protein sample with an equal volume of 2x non-reducing Laemmli sample buffer.
-
Heat the sample at 70°C for 5-10 minutes. Avoid boiling (95-100°C) to minimize heat-induced hydrolysis.
-
Briefly centrifuge the sample to collect the contents at the bottom of the tube.
-
Load the sample onto a polyacrylamide gel and proceed with electrophoresis.
Protocol 2: Using TCEP as a Reducing Agent to Preserve Thioester Bonds
This protocol is for experiments where reduction of disulfide bonds is necessary.
Materials:
-
Protein sample containing thioester and disulfide bonds
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M, neutralized to pH ~7.0)
-
Non-reducing 2x Laemmli sample buffer (as described in Protocol 1)
Procedure:
-
Thaw your protein sample on ice.
-
In a microcentrifuge tube, mix your protein sample with an equal volume of 2x non-reducing Laemmli sample buffer.
-
Add TCEP to a final concentration of 20-50 mM.
-
Incubate at room temperature for 10-15 minutes to allow for the reduction of disulfide bonds.
-
Heat the sample at 70°C for 5 minutes.
-
Briefly centrifuge the sample.
-
Load the sample onto a polyacrylamide gel and proceed with electrophoresis.
Visualizations
Caption: Mechanism of thioester bond cleavage by reducing agents.
Caption: Comparison of standard and modified SDS-PAGE workflows.
Caption: Decision tree for selecting the appropriate SDS-PAGE protocol.
References
- 1. Thioester bonds [groups.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Khan Academy [khanacademy.org]
- 5. agscientific.com [agscientific.com]
- 6. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 7. Thiol-free reducing agents in electrophoretic separations and FASP proteolytic digestions for the analysis of metal-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. DNA-maleimide: an improved maleimide compound for electrophoresis-based titration of reactive thiols in a specific protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. gel electrophoresis - What would cause bands to appear lower on a nonreduced SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 15. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Permeability of Acyl-CoA Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when delivering acyl-CoA analogs into cells for experimental purposes.
FAQs: Understanding and Improving Acyl-CoA Analog Permeability
Q1: Why is it so difficult to get acyl-CoA analogs into cells?
Acyl-CoA analogs are inherently difficult to deliver across the cell membrane for several reasons:
-
Size and Polarity: Acyl-CoA molecules are large and carry a significant negative charge due to the phosphate (B84403) groups on the coenzyme A moiety. This makes it challenging for them to passively diffuse across the lipophilic cell membrane.
-
Hydrophilic Nature: The water-soluble coenzyme A portion of the molecule is not amenable to crossing the lipid bilayer of the cell membrane.
-
Degradation: Acyl-CoA analogs can be susceptible to degradation by extracellular and cell-surface enzymes, such as ectonucleotide pyrophosphatases/phosphodiesterases, which can cleave the molecule before it has a chance to enter the cell.
Q2: What are the primary strategies for improving the cell permeability of my acyl-CoA analog?
There are three main strategies to enhance the intracellular delivery of acyl-CoA analogs:
-
Chemical Modification (Prodrug Approach): This involves modifying the acyl-CoA analog to create a more membrane-permeable "prodrug" form. Once inside the cell, cellular enzymes cleave the modifying group, releasing the active acyl-CoA analog.
-
Encapsulation and Delivery Systems: This strategy uses carriers like liposomes or nanoparticles to encapsulate the acyl-CoA analog and facilitate its entry into the cell through processes like endocytosis.
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules, like acyl-CoA analogs, to shuttle them into the cell.
Q3: How can I increase the intracellular concentration of my acyl-CoA analog by manipulating cellular machinery?
While not a direct delivery method for the analog itself, you can increase the intracellular pool of a specific acyl-CoA by providing the cells with the corresponding fatty acid precursor. The cell's own acyl-CoA synthetases (ACSs) will then convert the fatty acid into its acyl-CoA form intracellularly. This process is often referred to as "metabolic trapping".[1][2][3][4][5] This is particularly effective for long-chain fatty acids.
Q4: How do I choose the best delivery strategy for my specific acyl-CoA analog and experiment?
The optimal strategy depends on several factors:
-
The specific acyl-CoA analog: Its size, charge, and stability will influence which method is most effective.
-
The cell type: Different cell types have varying efficiencies of endocytosis, which will impact the success of liposomal and nanoparticle delivery.
-
The experimental goal: If you need rapid delivery, CPPs might be a good choice. For sustained release, a liposomal formulation could be more appropriate. If you are studying the effects of the acyl-CoA itself, providing the precursor fatty acid might be the most physiologically relevant approach.
Troubleshooting Guides
Problem 1: Low or undetectable intracellular concentration of the acyl-CoA analog after treatment.
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability | * Increase concentration: Try a higher concentration of the acyl-CoA analog in the culture medium. However, be mindful of potential cytotoxic effects. * Optimize incubation time: Perform a time-course experiment to determine the optimal incubation period for maximal uptake. * Switch delivery strategy: If direct application is not working, consider using a prodrug version of your analog, encapsulating it in liposomes, or conjugating it to a cell-penetrating peptide (CPP). |
| Extracellular degradation | * Use serum-free media: Serum contains enzymes that can degrade acyl-CoA analogs. * Include enzyme inhibitors: If you know which enzymes are degrading your analog, you can add specific inhibitors to the media. * Use more stable analogs: Consider synthesizing analogs with modified, more stable thioester bonds (e.g., amide or ester linkages).[6] |
| Intracellular degradation | * Inhibit relevant intracellular enzymes: If you suspect intracellular hydrolases are breaking down your analog, you can use broad-spectrum or specific inhibitors. * Use non-hydrolyzable analogs: Synthesize analogs that are resistant to cleavage by cellular enzymes. |
| Active efflux from the cell | * Use efflux pump inhibitors: Some cells express transporters like P-glycoprotein that can pump molecules out. Inhibitors of these pumps may increase intracellular accumulation. |
| Issues with the detection method | * Validate your extraction protocol: Ensure your cell lysis and extraction method is efficient for acyl-CoAs. A common method involves protein precipitation with solvents like methanol.[7] * Check the sensitivity of your analytical method: LC-MS/MS is a highly sensitive method for detecting and quantifying acyl-CoAs.[8][9] Ensure your instrument is properly calibrated and that you are using an appropriate internal standard. |
Problem 2: High cytotoxicity observed after treating cells with the acyl-CoA analog.
| Possible Cause | Troubleshooting Step |
| Detergent effects of the analog | * Lower the concentration: High concentrations of amphipathic molecules like long-chain acyl-CoAs can disrupt membrane integrity.[10] Perform a dose-response curve to find a non-toxic concentration. * Use a delivery vehicle: Encapsulating the analog in liposomes can reduce its direct interaction with the cell membrane, mitigating detergent effects. |
| Toxicity of the delivery vehicle | * Optimize the formulation: If using liposomes or nanoparticles, ensure that the components are biocompatible and used at non-toxic concentrations. * Test the vehicle alone: Treat cells with the delivery vehicle without the acyl-CoA analog to assess its baseline toxicity. |
| Off-target effects of the analog | * Use a more specific analog: If possible, design an analog that is more specific for your target enzyme or pathway to reduce off-target effects. |
Data on Delivery Strategies
The following table summarizes the potential improvements in cellular delivery that can be achieved with different strategies, based on data from related molecules.
| Delivery Strategy | Molecule Type | Reported Improvement in Permeability/Uptake | Reference |
| Prodrug Approach | Acyclovir (antiviral) | 17-fold increase in solubility with a peptide prodrug. | [11] |
| 10-hydroxycamptothecin (anticancer) | 80-fold increase in solubility with a glucuronide prodrug. | [12] | |
| Liposomal Delivery | Coenzyme Q10 | 31.3% higher maximal plasma concentration (Cmax) compared to non-liposomal form. | [13] |
| Iron | Doubled transferrin saturation response rates in patients. | [13] | |
| Cell-Penetrating Peptides (CPPs) | Various peptides and proteins | Can facilitate the cellular uptake of a wide range of cargo molecules. | [14] |
Experimental Protocols & Workflows
General Workflow for Improving Acyl-CoA Analog Delivery
References
- 1. Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases [frontiersin.org]
- 3. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Choosing Between Phosphine and Alkyne Reporters for Bioorthogonal Ligation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of phosphine (B1218219) and alkyne reporters for the bioorthogonal ligation with azides, focusing on the Staudinger ligation and azide-alkyne cycloadditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you select the optimal strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a phosphine reporter and an alkyne reporter for labeling azide-modified biomolecules?
A1: The primary difference lies in the underlying chemical reaction. Phosphine reporters react with azides via the Staudinger ligation , a reaction that forms an amide bond (in the traceless version) or an amide bond with an accompanying phosphine oxide.[1] In contrast, alkyne reporters react with azides through a [3+2] cycloaddition to form a stable triazole ring.[2] This cycloaddition can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can be catalyst-free if a strained alkyne is used, a method called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Q2: When should I choose the Staudinger ligation with a phosphine reporter?
A2: The Staudinger ligation is an excellent choice when the formation of a native amide bond is crucial for your application (using the traceless variant) and when the presence of a metal catalyst is strictly to be avoided.[1] It is highly biocompatible and suitable for experiments in living systems where slower reaction kinetics are acceptable.[1][2]
Q3: When is an alkyne reporter (via CuAAC or SPAAC) a better option?
A3: Alkyne reporters are generally preferred when rapid reaction times and high yields are a priority.[1]
-
CuAAC is ideal for in vitro applications like labeling purified proteins or cell lysates, where its extremely fast kinetics are a major advantage.[1] However, the copper catalyst is toxic to living cells, limiting its in vivo applications.[1][2]
-
SPAAC is the method of choice for labeling in live cells or whole organisms (in vivo).[1] It is copper-free, thus avoiding cytotoxicity, and offers fast kinetics, though generally slower than CuAAC.[2][3]
Q4: What are the main drawbacks of each method?
A4:
-
Staudinger Ligation: The primary disadvantages are its slow reaction kinetics and the susceptibility of phosphine reporters to air oxidation, which can lead to background signal.[1][2]
-
CuAAC: The main drawback is the cytotoxicity of the copper(I) catalyst, which largely precludes its use in live-cell imaging and other in vivo applications.[1][2]
-
SPAAC: A potential issue with SPAAC is the bulky nature of the strained cyclooctyne (B158145), which can cause steric hindrance and potentially interfere with the function of the labeled biomolecule.[2][3] Some strained alkynes have also been shown to react with cellular nucleophiles like thiols.[4]
Quantitative Data Summary
The choice of ligation chemistry is often dictated by the experimental context, particularly whether the reaction is performed in vitro on purified proteins or within a living system.
| Feature | Staudinger Ligation (Phosphine Reporter) | Click Chemistry (CuAAC - Alkyne Reporter) | Click Chemistry (SPAAC - Alkyne Reporter) |
| Reaction Type | Azide (B81097) + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Reaction Kinetics (k) | Slow (k ≈ 10⁻³ M⁻¹s⁻¹)[2][3] | Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[1] | Moderate to Fast (k ≈ 0.1-1 M⁻¹s⁻¹)[1] |
| Biocompatibility | High; suitable for live cells.[1] | Low for live cells due to copper toxicity.[1] | High; ideal for live cells and in vivo.[1] |
| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Key Advantage | Forms a native amide bond (traceless version).[1] | Extremely high reaction rate and efficiency.[1] | Excellent biocompatibility with fast kinetics.[1] |
| Key Disadvantage | Slow kinetics; phosphines prone to oxidation.[1][2] | Copper catalyst toxicity.[1] | Bulky cyclooctyne may cause steric hindrance.[2][3] |
Experimental Workflows
Staudinger Ligation Workflow
Caption: A generalized workflow for performing a Staudinger ligation experiment.
Azide-Alkyne Cycloaddition (CuAAC & SPAAC) Workflow
Caption: A generalized workflow for azide-alkyne cycloaddition (CuAAC and SPAAC).
Troubleshooting Guides
Staudinger Ligation (Phosphine Reporters)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Phosphine Oxidation: Phosphines are susceptible to air oxidation, rendering them unreactive towards azides.[2][5]2. Steric Hindrance: Bulky groups near the azide or on the phosphine can slow down the reaction.[6]3. Incorrect Stoichiometry: Insufficient excess of the phosphine probe. | 1. Use freshly prepared or purchased phosphine reagents. Degas solutions and perform reactions under an inert atmosphere (e.g., nitrogen or argon).2. If possible, design reporters with less steric bulk. Increase reaction time and/or temperature.3. Use a higher molar excess of the phosphine probe (e.g., 50-100 fold). |
| High Background Signal (in imaging) | 1. Nonspecific Binding: The phosphine probe may nonspecifically adhere to cells or other components.2. Phosphine Oxidation: Oxidation of some fluorogenic phosphine probes can lead to an increase in fluorescence, independent of the ligation reaction.[5] | 1. Include wash steps after labeling. Use a more hydrophilic phosphine probe.2. Use FRET-based fluorogenic phosphines that are designed to not become fluorescent upon simple oxidation.[5] |
| Formation of Amine Byproduct | Staudinger Reduction: In the presence of water, the aza-ylide intermediate can be hydrolyzed to an amine and phosphine oxide, competing with the desired ligation.[7] | Use a phosphine reagent specifically designed for Staudinger ligation with an appropriately positioned electrophilic trap to favor intramolecular cyclization over hydrolysis. |
Azide-Alkyne Cycloaddition (CuAAC & SPAAC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (CuAAC) | 1. Copper Catalyst Inactivity: Oxidation of Cu(I) to the inactive Cu(II) state.[8]2. Ligand Issues: Inappropriate ligand for the solvent system or incorrect copper-to-ligand ratio.[9]3. Inhibitory Substrate Groups: Functional groups like thiols can coordinate with the copper catalyst.[9] | 1. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degas solutions to remove oxygen.[10]2. For aqueous reactions, use water-soluble ligands like THPTA. Optimize the ligand-to-copper ratio (typically 1:1 to 5:1).[9]3. Increase the concentration of the copper-ligand complex or add a sacrificial metal like Zn(II).[9][10] |
| Cell Death or Toxicity (CuAAC) | Copper Cytotoxicity: The copper(I) catalyst is toxic to living cells, often by generating reactive oxygen species.[11][12] | 1. Use a stabilizing ligand (e.g., THPTA) to chelate the copper and reduce its toxicity.[11][12]2. Minimize the concentration of copper and the incubation time.3. For live-cell applications, strongly consider using SPAAC instead.[1] |
| Low or No Product Yield (SPAAC) | 1. Low Reactivity of Strained Alkyne: Some strained alkynes have inherently slower reaction rates.2. Steric Hindrance: Bulky groups on either the azide or the strained alkyne can impede the reaction.[3]3. Instability of Strained Alkyne: Some highly reactive strained alkynes can be unstable in aqueous or biological media.[13][14] | 1. Choose a more reactive strained alkyne (e.g., DBCO, BCN).2. Design reporters to minimize steric clash. Increase reaction time.3. Use a more stable strained alkyne derivative. Check for stability in your specific experimental conditions. |
| Side Reactions (SPAAC) | Reactivity with Nucleophiles: Some highly reactive strained alkynes can react with cellular thiols (e.g., glutathione).[4] | Choose a strained alkyne with lower susceptibility to nucleophilic attack. Perform control experiments to assess the extent of side reactions. |
Detailed Experimental Protocols
Protocol 1: Staudinger Ligation of an Azide-Modified Protein
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the phosphine-reporter (e.g., phosphine-biotin) in a water-miscible organic solvent such as DMSO.
-
-
Ligation Reaction:
-
Add the phosphine-reporter stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
-
-
Purification (Optional):
-
Remove excess phosphine-reporter by dialysis, size-exclusion chromatography, or another suitable protein purification method.
-
-
Analysis:
-
Analyze the labeled protein using appropriate methods, such as a Western blot with streptavidin-HRP (for biotin-labeled proteins) or fluorescence imaging (for fluorophore-labeled proteins).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.
-
Prepare the following fresh aqueous stock solutions:
-
20 mM Copper(II) sulfate (B86663) (CuSO₄)
-
50 mM Ligand (e.g., THPTA)
-
100 mM Sodium Ascorbate (prepare immediately before use)
-
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[8]
-
-
Ligation Reaction:
-
To the azide-modified protein solution, add the alkyne-reporter to a final concentration that is in 2-10 fold molar excess.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typical.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Purify and analyze the labeled protein as described in the Staudinger ligation protocol.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of the strained alkyne-reporter (e.g., DBCO-fluorophore) in a water-miscible organic solvent like DMSO.
-
-
Ligation Reaction:
-
Add the strained alkyne-reporter stock solution to the protein solution to achieve a final molar excess of 2-20 fold.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction is typically faster than the Staudinger ligation but slower than CuAAC.
-
-
Purification and Analysis:
-
Purify and analyze the labeled protein as described in the previous protocols.
-
Signaling Pathways and Logical Relationships
The choice between these bioorthogonal ligation methods can be represented as a decision-making workflow based on key experimental parameters.
Caption: A decision-making diagram for choosing the appropriate ligation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
How to resolve issues with streptavidin bead enrichment of biotinylated proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the streptavidin bead enrichment of biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the key principles behind streptavidin bead enrichment of biotinylated proteins?
Streptavidin bead enrichment is a powerful affinity purification technique based on the exceptionally strong and specific non-covalent interaction between streptavidin and biotin (B1667282) (Vitamin B7). Proteins of interest are first covalently labeled with a biotin tag. This "bait" protein, along with any interacting "prey" proteins, can then be selectively captured from a complex biological sample (like a cell lysate) using streptavidin immobilized on magnetic or agarose (B213101) beads. After a series of washes to remove non-specifically bound proteins, the biotinylated protein complexes are eluted from the beads for downstream analysis, such as mass spectrometry or Western blotting.
Q2: What are the common causes of high background or non-specific binding?
High background, characterized by the presence of numerous non-biotinylated proteins in the final eluate, is a frequent challenge. The primary causes include:
-
Insufficient Washing: Inadequate or overly gentle wash steps fail to remove proteins that non-specifically adhere to the beads or the streptavidin itself.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically bind to the bead matrix or streptavidin through hydrophobic or electrostatic interactions.
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated enzymes, such as carboxylases, which can be co-purified.
-
Contaminants in the Lysate: Highly abundant proteins in the cell lysate can non-specifically associate with the beads.
Q3: Why is the yield of my target protein low?
Low recovery of your biotinylated protein of interest can be attributed to several factors:
-
Inefficient Biotinylation: The initial biotin labeling of your target protein may be incomplete.
-
Insufficient Bead Capacity: The amount of streptavidin beads used may not be sufficient to capture all the biotinylated protein in your sample.
-
Protein Loss During Washing: Harsh or excessive washing steps can disrupt the interaction between your biotinylated protein and its binding partners, or even the biotin-streptavidin interaction itself under extreme conditions.
-
Inefficient Elution: The elution conditions may not be strong enough to break the biotin-streptavidin bond and release the captured proteins.
Troubleshooting Guides
Issue 1: High Background of Non-Specific Proteins
If you are observing a high number of non-specific proteins in your final eluate, consider the following troubleshooting strategies.
Experimental Workflow for Minimizing Non-Specific Binding
Optimizing copper catalyst concentration for in-gel fluorescence detection
Technical Support Center: Optimizing In-Gel Fluorescence Detection
This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, or "click chemistry," for fluorescently labeling proteins directly within a polyacrylamide gel.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of in-gel fluorescence detection using a copper catalyst? A1: This technique uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable covalent bond between two molecules.[1] In a typical experiment, proteins are first modified with a bioorthogonal handle (either an azide (B81097) or an alkyne) through metabolic labeling in live cells.[2][3] After separating the proteins via SDS-PAGE, the gel is incubated in a reaction cocktail containing the copper(I) catalyst and a fluorescent probe carrying the complementary functional group (an alkyne or azide, respectively). The copper catalyzes the "click" reaction, attaching the fluorescent probe to the target protein, which can then be visualized using a fluorescence gel scanner.[2][3]
Q2: Why is a copper catalyst necessary? A2: The copper(I) ion is a required catalyst for the azide-alkyne cycloaddition reaction.[4][5] It significantly accelerates the rate of the reaction, making it efficient enough to work under the dilute conditions of a gel matrix and with the low concentrations of biomolecules typically present.[6]
Q3: What is the role of the different components in the click reaction cocktail? A3:
-
Copper (II) Sulfate (CuSO₄): This is a stable and soluble source of copper. It is the precursor to the active catalyst.[4]
-
Reducing Agent (e.g., Sodium Ascorbate): The catalytically active form of copper is Cu(I). Sodium ascorbate (B8700270) is added to reduce the Cu(II) from CuSO₄ to the active Cu(I) state and to counteract oxidation by dissolved oxygen.[7][8]
-
Ligand (e.g., THPTA): A water-soluble ligand like THPTA is critical. It stabilizes the Cu(I) ion, preventing it from precipitating or causing damage to proteins through the generation of reactive oxygen species.[1][9] It also accelerates the click reaction.[10]
-
Fluorescent Probe: This is an azide- or alkyne-containing fluorophore that will be covalently attached to the target protein.
Q4: Can the copper catalyst damage my proteins? A4: Yes, free copper ions can be toxic and lead to protein aggregation and damage, especially through the generation of reactive oxygen species.[7][11] This is why using a chelating ligand like THPTA is essential; it protects the protein by stabilizing the copper ion.[1][9] High concentrations of copper and long reaction times are common causes of protein bunching or smearing in the gel.[12]
Troubleshooting Guide
This section addresses specific problems users may encounter during in-gel click chemistry experiments.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst | The active catalyst, Cu(I), is easily oxidized to inactive Cu(II) by oxygen. Always use a freshly prepared solution of the reducing agent (sodium ascorbate). Ensure the final concentration is sufficient (e.g., 2.5 mM to 5 mM) to reduce the Cu(II) and scavenge dissolved oxygen.[7] |
| Insufficient Catalyst | The reaction rate is dependent on the copper concentration.[8] If the signal is weak, consider increasing the CuSO₄ concentration incrementally. A typical starting range is 50-100 µM, but this can be optimized.[7] |
| Ligand Problems | The ligand is crucial for catalyst stability and activity. Ensure you are using a water-soluble ligand like THPTA, particularly in aqueous buffers.[13] A ligand-to-copper ratio of 5:1 is often recommended to protect proteins and maintain catalyst activity.[7][14] |
| Low Probe Concentration | The concentration of the fluorescent azide/alkyne probe may be too low for efficient labeling. You can increase the probe concentration, but be mindful that this can also increase background (see Issue 2).[15] |
| Interference from Thiols | Free thiol groups (e.g., from cysteine residues or reducing agents like DTT carried over from sample buffer) can interfere with the copper catalyst.[10][16] Ensure thorough washing of the gel after electrophoresis to remove any interfering substances. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution & Explanation |
| Excess Fluorescent Probe | Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background. A good starting concentration is ~20 µM, which can be titrated down if background is an issue.[15] |
| Insufficient Washing | Residual, unreacted fluorescent probe will create a high background signal. Increase the number and duration of wash steps after the click reaction. Using a detergent like SDS (0.1%) in the wash buffer can help remove non-specifically bound probe. |
| Protein Aggregation | Excess copper can cause proteins to aggregate, trapping the fluorescent probe and causing smearing or high background in the lanes.[11][12] Reduce the CuSO₄ concentration or shorten the reaction time.[12] |
| Side Reactions | Under certain conditions, side reactions can occur between the probe and cysteine residues, leading to off-target labeling.[14] This can sometimes be mitigated by adding free thiols like glutathione (B108866) (up to 1 mM) to the reaction to act as scavengers.[10][14] |
Issue 3: Protein Smearing or Aggregation at the Top of the Gel
| Potential Cause | Recommended Solution & Explanation |
| Reaction Time is Too Long | The click reaction can be highly efficient. A long incubation time (e.g., 60 minutes) may not be necessary and can lead to protein cross-linking and aggregation. Try reducing the reaction time significantly. Successful labeling has been achieved in as little as 5-15 minutes.[12] |
| Copper Concentration is Too High | Free copper is a primary cause of protein aggregation.[11] Ensure the ligand-to-copper ratio is at least 5:1 to protect the proteins.[7] If aggregation persists, reduce the overall concentration of CuSO₄ in your reaction. |
| Ascorbate Byproducts | Oxidation of sodium ascorbate can produce byproducts that react with and crosslink proteins.[7] Adding aminoguanidine (B1677879) to the reaction cocktail can help scavenge these reactive byproducts.[7][9] |
Data Presentation: Recommended Reagent Concentrations
The following table provides typical starting concentrations and ranges for the key components of the in-gel click reaction. Optimization is often required for specific experimental systems.
| Reagent | Stock Solution | Recommended Final Concentration | Key Considerations |
| CuSO₄ | 20 mM in H₂O | 50 µM - 1 mM | Start with 100 µM. Higher concentrations risk protein aggregation.[7][15] |
| Ligand (THPTA) | 100 mM in H₂O | 250 µM - 5 mM | Maintain at least a 5:1 molar ratio to CuSO₄.[7][14] |
| Fluorescent Probe | 1-10 mM in DMSO or H₂O | 2 µM - 40 µM | Start with 20 µM and titrate down to reduce background if necessary.[15] |
| Sodium Ascorbate | 100-300 mM in H₂O | 2.5 mM - 5 mM | Must be prepared fresh for every experiment. [7][15] |
| Aminoguanidine | 100 mM in H₂O | 1 mM - 5 mM | Optional additive to prevent protein damage from ascorbate byproducts.[7][9] |
Experimental Protocols
Protocol: In-Gel Fluorescent Labeling of Proteins
This protocol provides a general workflow for performing a CuAAC reaction on proteins in an SDS-PAGE gel.
1. Gel Electrophoresis and Preparation: a. Separate your protein lysate (containing azide- or alkyne-labeled proteins) on a standard SDS-PAGE gel. b. After electrophoresis, place the gel in a clean container. c. Fixing: Gently agitate the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes. d. Washing: Wash the gel 3 times for 15 minutes each with deionized water to remove the fixing solution and residual SDS.
2. Click Reaction: a. Prepare the Click Reaction Cocktail: In a conical tube, combine the reagents in the following order. This example is for a 10 mL final volume. i. 8 mL of PBS buffer (pH 7.4) ii. 20 µL of 10 mM Fluorescent Probe stock (to 20 µM final) iii. 500 µL of 100 mM THPTA stock (to 5 mM final) iv. 50 µL of 20 mM CuSO₄ stock (to 100 µM final) b. Vortex the mixture briefly. c. Initiate the Reaction: Immediately before use, add 500 µL of a freshly prepared 100 mM Sodium Ascorbate stock solution (to 5 mM final). Vortex gently to mix. d. Remove the water from the gel and pour the click reaction cocktail over it, ensuring the gel is fully submerged. e. Incubate the gel on a rocker at room temperature for 30-60 minutes, protected from light. Note: If protein aggregation is observed, reduce this incubation time to 5-15 minutes in subsequent experiments.[12]
3. Post-Reaction Washing and Imaging: a. Decant the reaction cocktail. b. Washing: Wash the gel with deionized water 3-4 times for 20 minutes each to remove unreacted reagents. A final wash with a destaining solution (50% methanol, 10% acetic acid) for 20 minutes can further reduce background. c. Wash once more with water. d. Imaging: Scan the gel on a fluorescence imager using the appropriate excitation and emission wavelengths for your chosen fluorophore.
Visualizations
Caption: Experimental workflow for in-gel fluorescence detection via CuAAC.
Caption: Troubleshooting decision tree for common in-gel click chemistry issues.
References
- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Azidopalmitoyl-CoA vs ω-alkynyl-palmitate for protein labeling
An essential aspect of cellular regulation, protein S-palmitoylation involves the reversible attachment of the 16-carbon fatty acid, palmitate, to cysteine residues. This post-translational modification is crucial for regulating protein trafficking, membrane association, stability, and signaling. To investigate this dynamic process, researchers utilize bioorthogonal chemical reporters—fatty acid analogs bearing chemical handles that can be selectively tagged for visualization and analysis.
This guide provides a detailed comparison of two common classes of palmitate analogs used for protein labeling: azide-modified probes, represented by their active form Azido-palmitoyl-CoA , and alkyne-modified probes, such as ω-alkynyl-palmitate . We will explore their mechanisms, applications, and the experimental data supporting their use.
Core Mechanism and Application Comparison
The fundamental difference between these probes lies in their form of application and subsequent biochemical pathway. ω-alkynyl-palmitate is a free fatty acid analog used for metabolic labeling in living cells. It is taken up by cells and must be endogenously activated to its coenzyme A (CoA) thioester form before it can be transferred to target proteins by palmitoyl (B13399708) acyltransferases (PATs).[1][2] In contrast, Azido-palmitoyl-CoA is the activated form of the probe, making it suitable for direct enzymatic labeling in cell-free systems, such as with purified enzymes or in cell lysates, as the CoA moiety prevents it from readily crossing the cell membrane.
The choice of the bioorthogonal handle—azide (B81097) or alkyne—determines the subsequent detection chemistry. Alkynyl probes are detected using the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] Azide probes can be detected via CuAAC with an alkyne-tagged reporter or through the copper-free Staudinger ligation with a phosphine-tagged reporter.[1] Experimental comparisons have shown that CuAAC with alkyne probes can result in significantly lower background and higher signal intensity compared to the Staudinger ligation with azide probes.[3]
Data Presentation: Performance Comparison
| Feature | ω-alkynyl-palmitate | 2-Azidopalmitoyl-CoA (or ω-Azido Analog) |
| Probe Type | Free fatty acid analog | Activated Acyl-CoA analog |
| Chemical Handle | Terminal Alkyne (–C≡CH) | Terminal Azide (–N₃) |
| Primary Application | Metabolic labeling in live cells, tissues, and organisms.[1] | In vitro enzymatic assays, labeling in cell lysates.[1][4] |
| Cellular Processing | Requires cellular uptake and enzymatic activation to ω-alkynyl-palmitoyl-CoA by acyl-CoA synthetases.[1][2] | Bypasses metabolic activation; used directly by palmitoyl acyltransferases.[4] |
| Detection Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1] | Staudinger Ligation (with phosphine (B1218219) reporters) or CuAAC (with alkyne reporters).[1][4] |
| Reporter Tag | Azide-modified (e.g., Azido-Biotin, Azide-Fluorophore).[1] | Phosphine- or Alkyne-modified (e.g., Phosphine-Biotin (B157780), Alkyne-Fluorophore).[1] |
| Advantages | Allows for studying dynamic palmitoylation (turnover) in a physiological context; higher signal-to-noise with CuAAC detection.[3][5] | Ideal for biochemical assays, identifying direct substrates of specific enzymes without metabolic interference.[1][4] |
| Limitations | Labeling efficiency can be affected by cellular metabolism (e.g., β-oxidation); potential for metabolic byproducts.[6] | Generally not cell-permeable, limiting its use in live cells; Staudinger ligation can be less efficient than CuAAC.[3] |
| Specificity Check | Confirmed by competition with natural palmitate or inhibition with 2-bromopalmitate (2-BP).[1] | Confirmed by competition with palmitoyl-CoA.[1][4] |
Experimental Workflow and Chemistry
The workflows for these probes differ significantly. Metabolic labeling with ω-alkynyl-palmitate involves incubating live cells with the probe, allowing for its incorporation into the cellular machinery. In contrast, labeling with Azido-palmitoyl-CoA is performed on cellular components after lysis.
Caption: Comparison of experimental workflows for the two labeling probes.
The choice of probe dictates the bioorthogonal chemistry used for detection. The alkyne handle on ω-alkynyl-palmitate reacts with an azide-functionalized reporter, while the azide handle on Azido-palmitoyl-CoA reacts with either an alkyne or a phosphine reporter.
Caption: Detection reactions for alkyne and azide-labeled proteins.
Metabolic Activation and Protein Modification Pathway
For metabolic labeling with ω-alkynyl-palmitate, the probe must first be activated to its CoA derivative. This process is catalyzed by cellular long-chain acyl-CoA synthetases. The resulting ω-alkynyl-palmitoyl-CoA is then a substrate for the DHHC family of palmitoyl acyltransferases (PATs), which catalyze its transfer onto cysteine residues of target proteins.
Caption: Metabolic activation and enzymatic transfer of ω-alkynyl-palmitate.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with ω-alkynyl-palmitate
This protocol is adapted from established methods for labeling proteins in cultured cells.[1][3]
-
Cell Culture: Plate cells (e.g., HeLa, COS-7, or Jurkat) and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of ω-alkynyl-palmitate (e.g., 10 mM in DMSO). For improved delivery and reduced toxicity, the fatty acid can be complexed with fatty-acid-free bovine serum albumin (FAF-BSA).
-
Metabolic Labeling: Replace the normal culture medium with medium containing the ω-alkynyl-palmitate probe. A typical final concentration is 25-100 µM.[1][7] Incubate the cells for a desired period (e.g., 2-8 hours) to allow for probe incorporation.[8][9]
-
Cell Harvest and Lysis: Wash the cells three times with cold PBS to remove excess probe. Harvest the cells by scraping and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the click reaction components. A typical reaction mixture includes:
-
Azide-reporter (e.g., Biotin-Azide, 100 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM).
-
Copper(II) sulfate (B86663) (CuSO₄, 1 mM).
-
-
Vortex to mix and incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for Analysis: Quench the reaction by adding SDS-PAGE sample buffer. The samples are now ready for analysis by Western blotting (if using a biotin (B1667282) tag, probe with streptavidin-HRP) or in-gel fluorescence scanning (if using a fluorescent azide tag).
Protocol 2: In Vitro Protein Labeling with Azido-palmitoyl-CoA
This protocol is designed for cell-free systems, such as purified enzymes or mitochondrial fractions.[1][4]
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protein Source (1-10 µg of purified enzyme or 10-50 µg of cell lysate/organelle fraction).
-
Azido-palmitoyl-CoA (typically 50 µM final concentration).[1]
-
-
Enzymatic Reaction: Incubate the mixture at 25-37°C for 30-60 minutes to allow for enzymatic transfer of the azido-palmitate moiety to the protein substrate.
-
Reaction Termination: Stop the reaction by adding 1% SDS.[1]
-
Staudinger Ligation for Detection:
-
Add a phosphine-biotin reporter (e.g., 250 µM final concentration) to the reaction mixture.[1]
-
Incubate at 37°C for 2 hours in the dark.
-
-
Sample Preparation for Analysis: Add SDS-PAGE sample buffer, boil for 5 minutes, and analyze the biotinylated proteins by Western blotting using streptavidin-HRP.
Conclusion
Both this compound and ω-alkynyl-palmitate are powerful tools for investigating protein S-palmitoylation, but their applications are distinct.
-
Choose ω-alkynyl-palmitate for studying dynamic palmitoylation in living cells and whole organisms. Its use in metabolic labeling provides a physiological context, and the high efficiency of the subsequent click chemistry reaction ensures sensitive detection.
-
Choose Azido-palmitoyl-CoA (or other acyl-CoA analogs) for biochemical and in vitro assays. It is the tool of choice for determining if a protein is a direct substrate of a specific palmitoyl acyltransferase or for studying the enzymatic kinetics of palmitoylation without the complexities of cellular metabolism.
By selecting the appropriate probe for the biological question at hand, researchers can effectively dissect the critical roles of protein palmitoylation in health and disease.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Azidopalmitoyl-CoA and 17-Octadecynoic Acid (17-ODYA) for Protein Acylation Studies
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for the accurate study of protein fatty acylation, a critical post-translational modification. This guide provides a detailed comparison of two widely used probes: 2-Azidopalmitoyl-CoA and 17-octadecynoic acid (17-ODYA), offering insights into their respective applications, performance, and underlying methodologies.
Protein S-palmitoylation, the reversible attachment of fatty acids like palmitate to cysteine residues, plays a crucial role in regulating protein trafficking, localization, and function. The transient nature of this modification makes its study challenging. Bioorthogonal chemical reporters, which are molecular probes that can be incorporated into biomolecules and selectively detected, have become indispensable tools in this field. Both this compound and 17-ODYA are analogs of natural fatty acids, featuring an azide (B81097) or alkyne group, respectively. These bioorthogonal handles allow for the covalent attachment of reporter tags via highly specific chemical reactions, enabling the detection and identification of acylated proteins.
Performance Comparison at a Glance
The primary distinction between this compound and 17-ODYA lies in their application domain. This compound, as an activated acyl-CoA, is predominantly used in in vitro systems, such as cell lysates or with purified enzymes. In contrast, 17-ODYA is a free fatty acid analog used for metabolic labeling in living cells, relying on endogenous cellular machinery for its activation to 17-octadecynoyl-CoA.
| Feature | This compound | 17-Octadecynoic Acid (17-ODYA) |
| Primary Application | In vitro protein acylation assays (cell lysates, purified enzymes) | Metabolic labeling of proteins in live cells and organisms |
| Form | Activated Acyl-CoA | Free Fatty Acid |
| Cellular Processing | Bypasses cellular uptake and activation | Requires cellular uptake and enzymatic activation to Acyl-CoA |
| Detection Chemistry | Staudinger Ligation (with phosphine (B1218219) probes) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") |
| Relative Sensitivity | Less sensitive compared to alkyne probes with click chemistry | Generally higher sensitivity (5 to 10-fold increase reported) and lower background.[1][2] |
| Specificity | Directly provides the acyl-group for enzymatic or non-enzymatic acylation in vitro | Incorporation is dependent on cellular fatty acid metabolism, which can lead to chain shortening/elongation and potential off-target labeling.[3] |
| Cytotoxicity | Not applicable for live cells | Can exhibit toxicity at higher concentrations or with prolonged incubation, a common issue with long-chain fatty acids.[4] |
Key Differences in Application and Performance
This compound: The In Vitro Tool
This compound serves as a direct surrogate for palmitoyl-CoA in acylation reactions. Its primary advantage is the ability to bypass the complexities of cellular uptake and metabolism, making it ideal for pinpointing the activity of specific palmitoyl (B13399708) acyltransferases (PATs) or for studying non-enzymatic acylation in a controlled environment. Studies have shown it to be a more sensitive detection method compared to traditional radioactive labeling in in vitro settings.
However, its utility in live cells is limited due to the general inability of acyl-CoAs to cross cell membranes. Detection of proteins labeled with 2-azido-palmitoyl-CoA is typically achieved through the Staudinger ligation with phosphine-based probes (e.g., phosphine-biotin).
17-Octadecynoic Acid (17-ODYA): The Metabolic Reporter
17-ODYA has become a workhorse for studying protein acylation in living systems.[5][6] As a free fatty acid, it is readily taken up by cells and activated to its CoA thioester by endogenous acyl-CoA synthetases. This activated form is then utilized by PATs to modify substrate proteins. This metabolic incorporation allows for the study of dynamic acylation events, such as turnover rates, in a physiological context.[7]
The alkyne group of 17-ODYA enables detection via the highly efficient and specific "click chemistry" reaction with azide-containing reporters (e.g., fluorescent azides or azide-biotin). Comparative studies have consistently demonstrated that the combination of an alkyne probe with click chemistry affords superior sensitivity and lower background noise compared to the azide probe/Staudinger ligation pairing.[8] One study reported that labeling with ω-azido-fatty acids followed by a click reaction with an alkynyl-biotin (B13399298) compound resulted in significantly higher background levels.[1] However, researchers should be aware that 17-ODYA, being an 18-carbon fatty acid analog, may not perfectly mimic the 16-carbon palmitate and could be metabolized by cells, potentially leading to incorporation into other lipid pools.[4]
Experimental Methodologies
In Vitro Acylation using this compound
This protocol is adapted from studies performing direct labeling of proteins in cell lysates or with purified enzymes.
Materials:
-
Cell lysate or purified protein of interest
-
This compound (stock solution in an appropriate buffer)
-
Reaction buffer (e.g., HEPES-based buffer, pH 7.4)
-
Phosphine-biotin (B157780) or other phosphine-based detection probe
-
SDS-PAGE reagents
-
Western blotting equipment and reagents (e.g., streptavidin-HRP)
Protocol:
-
Protein Preparation: Prepare cell lysates or purified protein in a suitable buffer. For lysates, ensure the presence of protease inhibitors.
-
Labeling Reaction: Incubate the protein sample (e.g., 10-50 µg of lysate) with 50-100 µM this compound. The reaction is typically carried out at 25-30°C for 30-60 minutes.
-
Staudinger Ligation: Stop the acylation reaction (e.g., by adding SDS-PAGE loading buffer without reducing agents if proceeding directly to analysis, or by other means if a ligation step is to be performed). Add the phosphine-biotin probe to the reaction mixture. This ligation is typically performed for 1-2 hours at room temperature.
-
Analysis: Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with streptavidin-HRP to detect biotinylated (i.e., acylated) proteins.
Metabolic Labeling with 17-Octadecynoic Acid (17-ODYA)
This protocol is a general guideline for labeling proteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
17-Octadecynoic Acid (17-ODYA) (stock solution in DMSO)
-
Cell culture medium, potentially with reduced or delipidated serum
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents:
-
Azide-reporter probe (e.g., azide-biotin or a fluorescent azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., TBTA, THPTA, or BTTAA)
-
Reducing agent (e.g., TCEP or sodium ascorbate)
-
-
SDS-PAGE and Western blotting/fluorescence imaging equipment
Protocol:
-
Cell Culture and Labeling: Plate cells to achieve desired confluency. Replace the normal growth medium with medium containing 25-100 µM 17-ODYA. To improve solubility and reduce toxicity, 17-ODYA can be pre-complexed with fatty-acid-free BSA.[4] Incubate the cells for 4-16 hours.
-
Cell Lysis: Wash the cells with cold PBS to remove excess 17-ODYA. Lyse the cells in a suitable lysis buffer.
-
Click Chemistry Reaction: To the cell lysate (e.g., 1 mg/mL protein concentration), add the click chemistry reagents. A typical reaction mixture includes the azide probe (e.g., 100 µM), CuSO₄ (e.g., 1 mM), a copper ligand (e.g., 100 µM), and a reducing agent (e.g., 1 mM TCEP). Incubate at room temperature for 1-2 hours.
-
Protein Precipitation and Analysis: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in loading buffer. Analyze the labeled proteins by in-gel fluorescence scanning (if a fluorescent azide was used) or by SDS-PAGE and Western blotting with streptavidin-HRP (if azide-biotin was used).[6][9]
Visualizing the Workflows
Caption: Experimental workflows for protein acylation analysis.
The Underlying Biochemistry
The study of protein palmitoylation hinges on the enzymatic machinery that activates fatty acids and transfers them to proteins. Understanding this pathway is key to interpreting data from metabolic labeling experiments.
Caption: Cellular activation and transfer of fatty acids to proteins.
Logical Comparison of Probes
The choice between these two probes is dictated by the experimental question. For mechanistic studies on purified enzymes, this compound is the logical choice. For investigating dynamic acylation in a cellular context, 17-ODYA is superior.
Caption: Decision tree for selecting an acylation probe.
Conclusion
Both this compound and 17-ODYA are powerful tools for dissecting the complexities of protein fatty acylation. They are not interchangeable but rather complementary, each suited for different experimental contexts. This compound offers precise control for in vitro enzymatic and mechanistic studies. 17-ODYA, in conjunction with click chemistry, provides a highly sensitive method for exploring the dynamics and scope of protein acylation within the intricate environment of a living cell. A thorough understanding of their respective strengths and limitations, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their results.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Palmitoylation: A Comparative Analysis of 2-Bromopalmitate and Other Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of protein palmitoylation is critical for dissecting cellular signaling and identifying novel therapeutic targets. This guide provides an objective comparison of 2-bromopalmitate (2-BP), a widely used inhibitor of protein palmitoylation, with other common alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate informed decisions in experimental design.
Protein palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions. Validating whether a protein is palmitoylated and understanding the functional consequences of this modification often relies on the use of chemical inhibitors. Among these, 2-bromopalmitate (2-BP) has been a workhorse in the field. However, its utility must be weighed against its limitations and the availability of alternative approaches.
Comparing the Tools: 2-Bromopalmitate vs. Alternatives
The choice of inhibitor is critical for accurately interpreting experimental results. Here, we compare the mechanisms, efficacy, and potential off-target effects of 2-bromopalmitate, cerulenin (B1668410), and palmostatin B.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50 | Key Advantages | Known Limitations & Off-Target Effects |
| 2-Bromopalmitate (2-BP) | Protein Acyltransferases (PATs), Acyl-Protein Thioesterases (APTs) | Irreversible inhibitor that acts as a non-metabolizable palmitate analog. It is converted to 2-BP-CoA in cells, which can covalently modify PATs and other enzymes.[1][2] It also inhibits deacylation by targeting APTs.[2][3] | ~10-15 µM for PAT inhibition in vitro and for inhibiting GAP43-YFP plasma membrane localization in live cells.[1] | Broad-spectrum inhibition of palmitoylation, useful for initial validation. | Promiscuous reactivity, targeting multiple enzymes involved in lipid metabolism.[1][2] Can inhibit both palmitoylation and depalmitoylation.[2][3] Potential for cytotoxicity at higher concentrations.[4] |
| Cerulenin | Fatty Acid Synthase (FASN) | Covalently binds to and inhibits FASN, thereby depleting the cellular pool of newly synthesized fatty acids, including palmitate.[5][6] | 7-30 µM for half-maximal proliferation inhibition in various human tumor cell lines.[7] 3.6 - 5.55 µg/mL (IC20-IC50) for decreasing viability of U-87MG human glioblastoma cells.[8] | Indirectly inhibits palmitoylation by limiting substrate availability. | Not specific to palmitoylation; affects all processes requiring fatty acid synthesis.[5][9] Can induce apoptosis and cell cycle arrest.[10] Its effects on cell viability can be fungicidal in yeast.[11] |
| Palmostatin B | Acyl-Protein Thioesterases (APTs), including APT1 and APT2 | A β-lactone-based inhibitor that covalently modifies the active site serine of depalmitoylating enzymes, preventing the removal of palmitate from proteins.[12][13] | 11.8 nM for inhibiting Palmitoyl-Protein Thioesterase 1 (PPT1).[14] IC50 of ~3.6 µM for blocking N-Ras depalmitoylation.[15] | More specific for the depalmitoylation process. Useful for studying the dynamics of palmitoylation turnover. | Can have off-target effects on other serine hydrolases at micromolar concentrations.[12] Its effects on cell viability can be dose-dependent. |
Experimental Protocols for Validating Protein Palmitoylation
Accurate validation of protein palmitoylation requires robust experimental protocols. Below are detailed methodologies for two common approaches: Acyl-Biotinyl Exchange (ABE) and metabolic labeling.
Acyl-Biotinyl Exchange (ABE) Assay
The ABE assay is a powerful method to specifically detect S-palmitoylated proteins.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM) solution (e.g., 0.5 M, pH 7.4)
-
Tris-HCl (pH 7.4)
-
Thiol-reactive biotinylation reagent (e.g., Biotin-BMCC)
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Incubate the cell lysate with NEM to irreversibly block all free cysteine residues.
-
Cleavage of Thioester Bonds: Treat the lysate with hydroxylamine to specifically cleave the thioester bond linking palmitate to cysteine residues, exposing a free thiol group only on previously palmitoylated cysteines. A control sample should be treated with Tris-HCl instead of hydroxylamine.
-
Biotinylation of Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive biotinylation reagent.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Detection: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Metabolic Labeling with Palmitate Analogs
Metabolic labeling allows for the direct visualization of palmitate incorporation into proteins.
Materials:
-
Cell culture medium
-
Radioactive ([³H]-palmitate) or non-radioactive (e.g., 17-octadecynoic acid, 17-ODYA) palmitate analog
-
Lysis buffer
-
For non-radioactive analogs: Click chemistry reagents (e.g., azide- or alkyne-tagged reporter molecules, copper catalyst, reducing agent)
-
SDS-PAGE and autoradiography (for radioactive labeling) or fluorescence imaging (for click chemistry) equipment
Procedure:
-
Cell Culture and Labeling: Culture cells and incubate them with the palmitate analog for a defined period to allow for its metabolic incorporation into proteins.
-
Cell Lysis: Lyse the cells and prepare protein extracts.
-
Detection:
-
Radioactive Labeling: Separate proteins by SDS-PAGE, transfer to a membrane, and detect the radiolabeled protein of interest by autoradiography.
-
Non-Radioactive Labeling (Click Chemistry): Perform a click reaction to attach a fluorescent reporter or affinity tag to the incorporated palmitate analog. Visualize the labeled protein by in-gel fluorescence or after affinity purification and Western blotting.
-
Visualizing the Impact of Palmitoylation Inhibition
To illustrate the concepts discussed, we provide diagrams generated using the DOT language.
The Palmitoylation Cycle and Points of Inhibition
This diagram illustrates the dynamic process of protein palmitoylation and depalmitoylation, and where 2-BP, cerulenin, and palmostatin B exert their inhibitory effects.
Experimental Workflow for Validating Palmitoylation with 2-BP
This workflow outlines the key steps in using 2-BP to investigate the palmitoylation of a target protein.
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 3. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cellular pharmacology of cerulenin analogs that inhibit protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of cerulenin to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Specificity of 2-Azidopalmitoyl-CoA Labeling
For researchers utilizing 2-Azidopalmitoyl-CoA as a chemical probe to study protein palmitoylation, ensuring the specificity of labeling is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of methods to validate the specificity of this compound labeling, supported by experimental data and detailed protocols.
Introduction to this compound Labeling
This compound is a metabolic probe used to identify and characterize palmitoylated proteins. As an analog of the natural substrate palmitoyl-CoA, it is incorporated into proteins by palmitoyl (B13399708) acyltransferases (PATs). The azide (B81097) group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry for visualization and affinity purification. However, like any metabolic probe, it is crucial to confirm that the observed labeling is specific to the intended palmitoylation sites and not a result of off-target effects.
Comparison of Methods to Confirm Labeling Specificity
Several orthogonal approaches should be employed to rigorously validate the specificity of this compound labeling. Below is a comparison of key validation methods.
| Validation Method | Principle | Advantages | Limitations |
| Competitive Labeling | Co-incubation of cells or lysates with this compound and an excess of the natural substrate, palmitoyl-CoA. | Directly demonstrates competition for the same enzymatic active sites. | High concentrations of palmitoyl-CoA may have cellular effects. |
| Inhibitor Treatment | Pre-treatment of cells with a general palmitoylation inhibitor, such as 2-bromopalmitate (2-BP), prior to labeling with this compound. | Confirms that labeling is dependent on the activity of palmitoylating enzymes. | 2-BP can have off-target effects and may not inhibit all PATs with equal efficiency. |
| Non-Palmitoylatable Mutants | Site-directed mutagenesis of the target protein to replace the palmitoylated cysteine residue(s) with a non-palmitoylatable amino acid (e.g., serine or alanine). | Provides definitive evidence that labeling occurs at a specific cysteine residue. | Requires knowledge of the palmitoylation site(s) and can be labor-intensive for proteins with multiple sites. |
| Hydroxylamine (B1172632) Treatment | Treatment of labeled lysates with neutral hydroxylamine to selectively cleave the thioester bond of S-palmitoylation. | Confirms that the probe is attached via a labile thioester linkage, characteristic of S-palmitoylation. | Does not distinguish between different S-acylated lipids. |
| Mass Spectrometry Analysis | Identification of this compound-labeled peptides and mapping of the modification to specific cysteine residues. | Provides the highest level of confidence by identifying the exact site of modification. | Technically demanding and may not be suitable for all labs. |
Quantitative Data Presentation
Table 1: Qualitative Comparison of Azido- and Alkynyl-Palmitate Analogs
| Feature | This compound | Alkynyl-Palmitoyl-CoA (e.g., 17-ODYA-CoA) |
| Bioorthogonal Handle | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Detection Method | Click chemistry with alkyne reporters | Click chemistry with azide reporters |
| Reported Sensitivity | High | Generally reported to have higher signal-to-noise and sensitivity in some applications[1]. |
| Background Labeling | Can exhibit non-specific labeling in some contexts. | May also have non-specific interactions, but often reported with lower background. |
| Commercial Availability | Available from various suppliers. | Analogs like 17-ODYA are widely available. |
Experimental Protocols
Competitive Labeling with Palmitoyl-CoA
This protocol is adapted from in vitro labeling experiments and can be modified for cell-based assays.
Materials:
-
Purified protein of interest or cell lysate
-
This compound
-
Palmitoyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate, THPTA, sodium ascorbate)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-incubate the purified protein or cell lysate with varying concentrations of palmitoyl-CoA (e.g., 0, 10, 50, 100 µM) in reaction buffer for 30-45 minutes at 25°C.
-
Add a constant concentration of this compound (e.g., 25 µM) to each reaction and incubate for 1-2 hours at 25°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Perform click chemistry to attach a biotin (B1667282) tag to the azide-labeled proteins.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the biotinylated proteins by Western blotting using streptavidin-HRP.
-
A dose-dependent decrease in the biotin signal in the presence of increasing concentrations of palmitoyl-CoA indicates specific labeling.
Inhibition of Labeling with 2-Bromopalmitate (2-BP)
Materials:
-
Cultured cells
-
2-Bromopalmitate (2-BP)
-
2-Azidopalmitic acid (cell-permeable analog)
-
Cell culture medium
-
Lysis buffer
-
Click chemistry reagents
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with varying concentrations of 2-BP (e.g., 0, 10, 50, 100 µM) for 1-4 hours.
-
Remove the 2-BP containing medium and add medium containing 2-Azidopalmitic acid (e.g., 25 µM) for an additional 4-6 hours.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Perform click chemistry on the cell lysates to tag the labeled proteins with a fluorescent reporter or biotin.
-
Analyze the labeled proteins by in-gel fluorescence scanning or by Western blotting.
-
A significant reduction in labeling in the 2-BP treated samples confirms that the incorporation of the probe is dependent on enzymatic palmitoylation.
Analysis of Non-Palmitoylatable Mutants
Materials:
-
Expression vectors for the wild-type protein and the non-palmitoylatable mutant.
-
Cultured cells for transfection.
-
Transfection reagent.
-
2-Azidopalmitic acid.
-
Lysis buffer, immunoprecipitation reagents.
-
Click chemistry reagents.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Generate a non-palmitoylatable mutant of the protein of interest by site-directed mutagenesis, changing the cysteine residue(s) at the palmitoylation site(s) to serine or alanine.
-
Transfect cells with the wild-type and mutant constructs.
-
Metabolically label the transfected cells with 2-Azidopalmitic acid for 4-6 hours.
-
Lyse the cells and immunoprecipitate the protein of interest.
-
Perform click chemistry on the immunoprecipitated proteins to attach a reporter tag.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence or Western blotting.
-
The absence of a signal for the mutant protein compared to the wild-type protein confirms that labeling is specific to the mutated cysteine residue(s).
Mass Spectrometry Workflow for Site Identification
Materials:
-
Cell lysate labeled with 2-Azidopalmitic acid.
-
Click chemistry reagents with a biotin-alkyne tag.
-
Streptavidin beads for affinity purification.
-
Protease (e.g., trypsin).
-
LC-MS/MS instrumentation and analysis software.
Procedure:
-
Lyse the cells labeled with 2-Azidopalmitic acid.
-
Perform a click reaction to attach a biotin-alkyne tag to the azide-modified proteins.
-
Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify the labeled peptides and pinpoint the modified cysteine residues.
Mandatory Visualizations
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of this compound labeling.
Role of Palmitoylation in Ras Signaling
The Ras family of small GTPases requires membrane localization for their signaling activity, which is in part regulated by palmitoylation. H-Ras and N-Ras are palmitoylated, which, in addition to farnesylation, tethers them to the plasma membrane where they can be activated and engage downstream effectors.
Caption: Palmitoylation is crucial for Ras membrane localization and signaling.
Role of Palmitoylation in Wnt Signaling
Wnt proteins are secreted signaling molecules that undergo essential lipid modifications, including palmitoylation, which is critical for their secretion and interaction with their Frizzled receptors. The palmitoyl group on Wnt proteins directly engages a hydrophobic groove on the Frizzled receptor.
Caption: Wnt protein palmitoylation is essential for its secretion and receptor binding.
References
A Head-to-Head Battle of Bioorthogonal Reactions: Staudinger Ligation vs. Click Chemistry
In the landscape of bioconjugation, the ability to specifically and efficiently label biomolecules within their native environment is paramount. Among the arsenal (B13267) of bioorthogonal reactions available to researchers, the Staudinger ligation and click chemistry have emerged as two of the most influential strategies. This guide provides a comprehensive comparison of their sensitivity, supported by experimental data, to assist researchers in drug development and various scientific disciplines in selecting the optimal tool for their specific needs.
The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[1][2] Click chemistry, a broader category of reactions, is most famously represented by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] CuAAC joins an azide and a terminal alkyne to form a triazole ring with remarkable efficiency, though the requisite copper catalyst can exhibit cellular toxicity.[3][5] SPAAC circumvents this issue by using a strained cyclooctyne (B158145) that reacts spontaneously with an azide, making it highly suitable for live-cell and in vivo applications.[3][6]
Quantitative Performance Comparison
The choice between these powerful ligation techniques is often dictated by the experimental context, particularly the sensitivity required and the biological system under investigation. The following tables summarize key quantitative parameters to facilitate a direct comparison.
| Feature | Staudinger Ligation | Copper-Catalyzed Click (CuAAC) | Copper-Free Click (SPAAC) |
| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Biocompatibility | High; suitable for live cells.[3] | Low for live cells due to copper toxicity.[3][5] | High; ideal for live cells and in vivo.[3][6] |
| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Key Advantage | Forms a native amide bond in its traceless version.[3] | Extremely high reaction rate and efficiency.[3] | Excellent biocompatibility with fast kinetics.[3][6] |
| Key Disadvantage | Slow kinetics; phosphines are prone to oxidation.[3][6] | Copper catalyst toxicity.[3] | Bulky cyclooctyne may cause steric hindrance.[3] |
Table 1: General Features of Staudinger Ligation and Click Chemistry. This table provides a high-level overview of the fundamental characteristics of each reaction.
| Parameter | Staudinger Ligation | Cu-catalyzed Click (CuAAC) | Cu-free Click (SPAAC) |
| Second-Order Rate Constant (k) | Slow (k ≈ 0.001 - 0.0077 M⁻¹s⁻¹)[3][7] | Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[3] | Moderate to Fast (k ≈ 0.1-1 M⁻¹s⁻¹)[3] |
| Typical Reaction Time | 6 - 24 hours[3] | < 1 hour[3] | 1 - 4 hours[3] |
| In Vitro Protein Labeling Yield | Moderate to High[3] | High to Quantitative[3] | High[3] |
| Live Cell Labeling Compatibility | Yes[3] | No (due to Cu toxicity)[5] | Yes[3][6] |
| Reagent Stability | Phosphines can be air-sensitive.[3][8] | Good | Strained alkynes are stable.[3] |
Table 2: Kinetic and Application-Based Comparison. This table highlights the performance differences in terms of reaction speed and suitability for various experimental settings. One study found that labeling with a cyclooctyne-based probe (SPAAC) was 20 times greater than with a phosphine-based probe (Staudinger ligation) under the same conditions.[6] For proteomics applications, CuAAC was found to be the most sensitive method for detecting azides in complex lysates due to its high efficiency.[3][5]
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemical transformations and the general steps involved in applying these techniques is crucial for successful implementation.
Caption: Mechanism of the Staudinger ligation.
Caption: Mechanisms of CuAAC and SPAAC click chemistry.
Caption: General workflow for bioorthogonal labeling.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize these protocols for their specific biomolecules and probes.
Protocol 1: Staudinger Ligation of an Azide-Modified Protein (In Vitro)
This protocol outlines the ligation of a purified protein containing an azide group with a phosphine-labeled probe.
-
Protein Preparation: Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the phosphine-probe (e.g., phosphine-biotin, phosphine-fluorophore) in a water-miscible organic solvent like DMSO or DMF.
-
Ligation Reaction: Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used.[3]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[3]
-
Analysis: Analyze the reaction products by methods such as SDS-PAGE, Western blot, or mass spectrometry to confirm ligation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein in Cell Lysate
This protocol is for labeling an azide-modified protein within a complex cell lysate.
-
Lysate Preparation: Prepare a cell lysate containing the azide-modified protein in a buffer compatible with the CuAAC reaction (e.g., PBS).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Ligation Reaction: In a microcentrifuge tube, combine the cell lysate, alkyne-probe (final concentration 100-200 µM), copper ligand (final concentration 1-2 mM), and CuSO₄ (final concentration 1 mM).[3]
-
Initiation: Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 3-5 mM.[3] Vortex immediately.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Analysis: Analyze the labeled proteins using appropriate methods.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells.
-
Cell Culture: Culture cells that have been metabolically labeled with an azido-sugar or other azide-containing precursor.
-
Reagent Preparation: Prepare a stock solution of the strained alkyne probe (e.g., DIBO-fluorophore) in a cell culture compatible solvent like DMSO.
-
Labeling Reaction: Add the strained alkyne probe directly to the cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Washing and Analysis: Wash the cells with fresh medium or PBS to remove excess probe. The cells can then be analyzed by fluorescence microscopy, flow cytometry, or other imaging techniques.
Conclusion
Both Staudinger ligation and click chemistry are invaluable tools for chemical biology and drug development, each with a distinct set of advantages and disadvantages. The choice of ligation strategy is critically dependent on the specific experimental requirements. For applications demanding the highest sensitivity and rapid kinetics in vitro, CuAAC is often the superior choice.[5] However, when biocompatibility is paramount, particularly in live cells or whole organisms, SPAAC and the Staudinger ligation are the preferred methods.[3][6] While the Staudinger ligation offers the unique advantage of forming a native amide bond, its slower kinetics can be a limitation.[6][8] Conversely, SPAAC provides a faster, catalyst-free alternative, though the steric bulk of the cyclooctyne should be considered.[3] By carefully weighing the kinetic parameters, biocompatibility, and desired final product, researchers can select the most sensitive and appropriate method to achieve their scientific goals.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating mass spectrometry results of novel palmitoylated proteins
A comprehensive comparison of orthogonal methods to confirm findings from mass spectrometry.
For researchers in proteomics and drug development, the identification of novel S-palmitoylated proteins through mass spectrometry (MS) is a significant step. However, the inherent complexities of this post-translational modification necessitate rigorous validation using orthogonal methods to ensure the veracity of these findings. This guide provides an objective comparison of the leading techniques used to validate MS-derived palmitoylation data, complete with experimental protocols and quantitative insights to inform your research strategy.
Comparing the Arsenal: A Snapshot of Validation Techniques
The validation of putative palmitoylated proteins hinges on methods that do not rely on the principles of mass spectrometry. The most widely adopted techniques include Acyl-Resin Assisted Capture (Acyl-RAC), Acyl-PEG Exchange (APE), and metabolic labeling using fatty acid analogues coupled with click chemistry. Each approach offers a unique set of advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Acyl-Resin Assisted Capture (Acyl-RAC) [1][2][3] | Capture of formerly palmitoylated proteins on a thiol-reactive resin after cleavage of the palmitoyl (B13399708) group.[1] | Fewer steps than Acyl-Biotin Exchange (ABE), applicable to tissues and frozen samples, allows for simultaneous detection of multiple proteins.[1][3] | Does not distinguish between different fatty acid modifications, potential for background from incomplete blocking of free thiols.[1] | Moderate |
| Acyl-PEG Exchange (APE) [4][5][6][7] | Labeling of newly exposed cysteines with a large polyethylene (B3416737) glycol (PEG) tag, causing a detectable size shift on SDS-PAGE.[4][5] | Allows for the determination of palmitoylation stoichiometry, does not require affinity purification, and is suitable for quantitative analysis.[5][6] | Labeling efficiency can be protein-dependent, and may not be suitable for all proteins, especially very large ones.[4] | Moderate to High |
| Metabolic Labeling with Click Chemistry [8][9][10][11] | Incorporation of a bio-orthogonal fatty acid analog (e.g., 17-ODYA) into proteins in living cells, followed by covalent attachment of a reporter tag via click chemistry.[8][11] | Enables the study of dynamic palmitoylation (turnover), high sensitivity and specificity, applicable for in-gel fluorescence and affinity enrichment.[8][11][12] | Only applicable to live cells, potential for metabolic conversion of the fatty acid analog.[11] | High |
Delving into the Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are critical for reproducible and reliable validation. Below are summarized methodologies for the key techniques discussed.
Acyl-Resin Assisted Capture (Acyl-RAC) Protocol[1][2][13]
-
Cell Lysis: Lyse cells or tissues in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS), to cap all free cysteine residues.[1][13]
-
Protein Precipitation: Remove the blocking agent by acetone (B3395972) or chloroform-methanol precipitation.[1][13]
-
Thioester Cleavage: Resuspend the protein pellet and treat with a neutral hydroxylamine (B1172632) (HAM) solution to specifically cleave the thioester bond of S-palmitoylated cysteines, exposing a free thiol group.[1] A control sample without HAM is essential to assess non-specific binding.[2]
-
Capture on Thiol-Reactive Resin: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl sepharose).[2] The newly exposed thiols will covalently bind to the resin.
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the resin using a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[2]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Acyl-PEG Exchange (APE) Protocol[4][6][7]
-
Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., NEM) to cap free cysteines.[6]
-
Hydroxylamine Treatment: Divide the lysate into two aliquots. Treat one with hydroxylamine to cleave palmitoyl groups, and the other with a control buffer (e.g., Tris).[6]
-
PEGylation: Add a maleimide-functionalized polyethylene glycol (mPEG-maleimide) reagent to both aliquots.[4][7] The mPEG will covalently bind to the newly exposed thiols in the hydroxylamine-treated sample.
-
Quenching and Analysis: Quench the reaction and analyze the samples by SDS-PAGE and Western blotting. Palmitoylated proteins in the hydroxylamine-treated sample will show a significant upward shift in molecular weight for each PEG molecule attached.[5]
Metabolic Labeling with 17-Octadecynoic Acid (17-ODYA) and Click Chemistry Protocol[8][9][10]
-
Metabolic Labeling: Culture cells in a medium supplemented with the alkynyl fatty acid analog 17-ODYA for a sufficient duration to allow for its incorporation into proteins.[8][9]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a reporter tag containing an azide (B81097) group (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel detection).[8][11]
-
Analysis:
-
In-gel Fluorescence: If a fluorescent azide was used, visualize the labeled proteins directly by running the lysate on an SDS-PAGE gel and scanning with an appropriate imager.[8]
-
Affinity Enrichment: If biotin-azide was used, enrich the labeled proteins using streptavidin-coated beads. Elute the captured proteins and analyze by Western blotting.[10]
-
Visualizing the Biology: Signaling Pathways and Experimental Workflows
Understanding the biological context of palmitoylation is crucial. This modification plays a key role in numerous signaling pathways by regulating protein trafficking, localization, and interaction with other molecules.
Figure 1. A generalized workflow for the validation of palmitoylated proteins.
Palmitoylation in Key Signaling Pathways
Palmitoylation is a critical modification in several fundamental signaling pathways, including Wnt, Hedgehog, and those mediated by Ras family proteins and G-protein coupled receptors (GPCRs).
Figure 2. Palmitoylation of Wnt proteins is crucial for their secretion and binding to Frizzled receptors, initiating downstream signaling.[14][15][16][17][18]
Figure 3. N-terminal palmitoylation of Hedgehog proteins is essential for their signaling activity.[19][20][21][22][23]
Figure 4. The reversible palmitoylation of Ras proteins regulates their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[24][25][26][27][28]
Figure 5. Palmitoylation of G-protein coupled receptors (GPCRs) and G-proteins themselves influences receptor trafficking, G-protein coupling, and downstream signaling.[29][30][31][32][33]
Conclusion
The validation of novel palmitoylated proteins identified by mass spectrometry is a critical step in ensuring the reliability of proteomics data. Acyl-RAC, APE, and metabolic labeling with click chemistry represent powerful and complementary orthogonal approaches. The choice of method will depend on the specific research question, available resources, and the nature of the protein of interest. By employing these techniques and understanding the underlying biological context, researchers can confidently advance their understanding of the role of protein palmitoylation in health and disease.
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
- 3. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 4. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-resin assisted capture [bio-protocol.org]
- 14. portlandpress.com [portlandpress.com]
- 15. pnas.org [pnas.org]
- 16. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. researchgate.net [researchgate.net]
- 25. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 28. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. jme.bioscientifica.com [jme.bioscientifica.com]
- 32. G-protein-coupled receptor phosphorylation and palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protein modification. Palmitoylation in G-protein signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Thioester Linkages: A Comparative Guide to Hydroxylamine Treatment
For researchers, scientists, and drug development professionals, the accurate identification of thioester linkages is crucial for understanding protein function, particularly in the context of post-translational modifications like S-palmitoylation. This guide provides a comprehensive comparison of hydroxylamine (B1172632) treatment with other common methods for confirming thioester bonds, supported by experimental data and detailed protocols.
Hydroxylamine-based methods have become a cornerstone for the detection of protein S-acylation, a reversible lipid modification where a fatty acid is attached to a cysteine residue via a thioester bond. The principle of this technique lies in the specific nucleophilic attack and cleavage of the thioester bond by neutral hydroxylamine, which leaves other ester and amide bonds intact. This specific cleavage is the foundation of widely used assays such as Acyl-Biotinyl Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC).
Performance Comparison of Thioester Detection Methods
The choice of method for confirming thioester linkages depends on the specific research question, sample type, and available instrumentation. While hydroxylamine-based methods are robust and widely applicable, alternative techniques like metabolic labeling and mass spectrometry offer distinct advantages.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Hydroxylamine Treatment (ABE/Acyl-RAC) | Chemical cleavage of thioester bonds with hydroxylamine, followed by biotinylation or resin capture of the newly exposed thiol. | Applicable to tissues and cell lysates without prior labeling.[1][2] Detects the entire pool of S-acylated proteins. Can be made site-specific (ssABE).[1][3] Acyl-RAC has fewer steps than ABE.[4][5] | Indirectly detects S-acylation. Cannot distinguish between different fatty acyl groups.[2][5] Potential for side reactions with Asn-Gly bonds and modification of Asn/Gln residues.[6][7][8][9] | Global and site-specific analysis of S-acylation in various biological samples. Validation of S-acylation of a protein of interest. |
| Metabolic Labeling with Click Chemistry (MLCC) | Cells are incubated with fatty acid analogs containing a bioorthogonal handle (e.g., alkyne or azide). These are incorporated into proteins and subsequently detected by "clicking" on a reporter molecule. | Allows for the study of dynamic S-acylation (de novo synthesis and turnover).[5] Can be used for in-cell imaging. Can distinguish between different types of fatty acylation with additional steps.[2] | Requires metabolic labeling of live cells, not suitable for tissue samples.[2] May have lower coverage than ABE in some cases.[1] Potential for metabolic conversion of fatty acid analogs.[10] | Studying the dynamics of S-acylation. Identifying proteins that are actively being S-acylated. Live-cell imaging of S-acylation. |
| Direct Mass Spectrometry | Direct detection of the mass shift caused by the fatty acyl group on a peptide. | Provides direct evidence of S-acylation and can identify the specific fatty acid attached. Can be quantitative. | May require specialized enrichment techniques. Can be challenging to detect low-abundance S-acylated peptides. | Unambiguous identification of S-acylation sites and the attached lipid moiety. Quantitative proteomics studies of S-acylation. |
Experimental Protocols
Hydroxylamine Treatment for Acyl-Biotinyl Exchange (ABE)
This protocol is adapted from established ABE procedures.[11]
-
Lysis and Blocking of Free Thiols:
-
Lyse cells or homogenize tissue in a buffer containing a thiol-blocking agent, such as 50 mM N-ethylmaleimide (NEM), to block all free cysteine residues.
-
Incubate for 1 hour at 4°C.
-
-
Protein Precipitation:
-
Precipitate the proteins using a methanol/chloroform/water mixture to remove excess NEM.
-
Wash the protein pellet with methanol.
-
-
Hydroxylamine Treatment:
-
Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (pH 7.2-7.4).
-
As a negative control, resuspend a parallel sample in a buffer without hydroxylamine.
-
Incubate for 1 hour at room temperature to cleave the thioester bonds.
-
-
Biotinylation of Newly Exposed Thiols:
-
Add a thiol-reactive biotinylating agent, such as biotin-HPDP, to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification and Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze by western blotting or mass spectrometry.
-
Metabolic Labeling with a Clickable Fatty Acid Analog
This protocol provides a general workflow for metabolic labeling.
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an alkyne- or azide-containing fatty acid analog (e.g., 15-HDYA or 17-ODYA) for a defined period (e.g., 4-16 hours).
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing a capture reagent with the corresponding reactive group (e.g., azide-biotin for an alkyne-labeled protein), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1-2 hours at room temperature.
-
-
Affinity Purification and Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads and elute the captured proteins for analysis by western blotting or mass spectrometry.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different methods, the following diagrams are provided.
Conclusion
Hydroxylamine treatment remains a powerful and versatile tool for the confirmation of thioester linkages in proteins. Its compatibility with a wide range of biological samples makes it a valuable technique for both initial discovery and validation of protein S-acylation. However, researchers should be aware of its limitations, including its indirect nature and the potential for side reactions. For studies focused on the dynamics of S-acylation or requiring unambiguous identification of the attached lipid, metabolic labeling and direct mass spectrometry, respectively, offer powerful alternatives. A thoughtful consideration of the strengths and weaknesses of each method, as outlined in this guide, will enable the selection of the most appropriate strategy for a given research objective.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. scispace.com [scispace.com]
- 8. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A hydroxylamine probe for profiling S -acylated fatty acids on proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05989J [pubs.rsc.org]
- 11. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Labeling Patterns of 2-Azidopalmitoyl-CoA and Other Fatty Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the labeling patterns and performance of 2-Azidopalmitoyl-CoA and other commonly used fatty acid analogs in metabolic labeling experiments. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable probes for studying protein acylation and fatty acid metabolism.
Introduction to Fatty Acid Analogs for Metabolic Labeling
The study of protein fatty acylation, a crucial post-translational modification, has been significantly advanced by the development of bioorthogonal chemical reporters.[1] These fatty acid analogs, featuring chemical handles like azides and alkynes, are metabolically incorporated into proteins and lipids.[2] Subsequent detection via "click chemistry" reactions with corresponding probes (e.g., fluorophores or biotin) allows for the visualization and identification of these modified biomolecules.[1][3] This approach offers a powerful alternative to traditional methods like radioactive labeling, providing increased sensitivity and versatility.[4]
This guide focuses on comparing the labeling characteristics of different classes of fatty acid analogs, including azido- and alkynyl-derivatives of varying chain lengths, to inform experimental design and probe selection.
Comparison of Labeling Efficiency and Specificity
The choice of fatty acid analog significantly impacts the efficiency and specificity of labeling. Key factors to consider include the type of bioorthogonal handle (azide vs. alkyne) and the acyl chain length.
Generally, ω-alkynyl fatty acids are preferred over their ω-azido counterparts as they tend to produce lower background signals in biological systems.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" used for detecting alkynyl probes is highly specific and efficient.[4] Studies have shown that using ω-alkynyl-fatty acids in combination with CuAAC can result in a 5- to 10-fold increase in sensitivity compared to using ω-azido-fatty acids with Staudinger ligation for detection.[4]
The chain length of the fatty acid analog is a critical determinant of which proteins become labeled. This is because the enzymes responsible for protein acylation, such as N-myristoyltransferases (NMTs) and palmitoyl (B13399708) acyltransferases (PATs), exhibit substrate specificity.[5]
| Fatty Acid Analog | Primary Protein Modification Target | Key Labeling Characteristics |
| ω-alkynyl-myristate (e.g., 13-TDYA) | N-myristoylation | Specifically incorporated into N-terminally myristoylated proteins.[4][6] Labeling is largely resistant to hydroxylamine (B1172632) treatment, confirming amide bond linkage.[6][7] |
| ω-alkynyl-palmitate (e.g., 15-HDYA) | S-palmitoylation | Preferentially incorporated into S-palmitoylated proteins like H-Ras and N-Ras.[4] The signal is sensitive to hydroxylamine treatment, indicating a thioester bond.[6] |
| ω-alkynyl-stearate (e.g., 17-ODYA) | S-palmitoylation | Commonly used for detecting S-acylated proteins due to commercial availability, but has poor solubility.[6] Optimized delivery methods are often required.[6] |
| ω-azido-tetradecanoate (isosteric to palmitate) | S-palmitoylation | Preferentially incorporated into palmitoylated proteins like EGFP-H-Ras.[4] |
| This compound | In vitro S-acylation | Directly used for in vitro acylation assays with purified enzymes and proteins. Bypasses cellular uptake and metabolic activation steps. |
Experimental Workflows and Signaling Pathways
Metabolic Labeling and Detection Workflow
The general workflow for metabolic labeling of proteins with fatty acid analogs involves several key steps: incubation of cells with the analog, cell lysis, click chemistry reaction to attach a reporter tag, and subsequent detection.
Caption: General workflow for metabolic labeling of proteins using clickable fatty acid analogs.
Protein S-Palmitoylation Pathway
S-palmitoylation is a reversible post-translational modification where palmitate is attached to cysteine residues of a protein via a thioester linkage. This process is catalyzed by a family of enzymes known as DHHC-PATs.
Caption: The enzymatic cycle of protein S-palmitoylation and de-palmitoylation.
Detailed Experimental Protocols
Metabolic Labeling of Cultured Cells with ω-Alkynyl Fatty Acids
This protocol is adapted from methods described for labeling HEK293T cells.[6]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, and sodium pyruvate.
-
Labeling media: DMEM with 5% dextran-charcoal coated FBS (DCC-FBS).
-
ω-alkynyl fatty acid (e.g., 15-HDYA) stock solution in DMSO.
-
Fatty-acid free Bovine Serum Albumin (BSA).
-
Potassium hydroxide (B78521) (KOH).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Plate approximately 5 x 10^5 HEK293T cells per well of a 6-well plate and grow for 18 hours to reach 75-80% confluency.[6]
-
Fatty Acid Serum Deprivation: Gently wash the cells with PBS and replace the growth medium with pre-warmed labeling media. Incubate for 45-60 minutes at 37°C.[6]
-
Preparation of Fatty Acid-BSA Complex:
-
Saponify the ω-alkynyl fatty acid by incubating it with a 20% molar excess of KOH at 65°C for 15 minutes.[4]
-
Dissolve the saponified fatty acid in pre-warmed, serum-free culture media containing fatty acid-free BSA.[4] Incubate for an additional 15 minutes at 37°C. This step is crucial for increasing the solubility and cellular uptake of longer-chain fatty acids like 17-ODYA.[6]
-
-
Metabolic Labeling: Add the fatty acid-BSA complex to the cells at the desired final concentration (e.g., 25-50 µM) and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Cell Harvest: After incubation, wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
In Vitro Labeling with ω-Alkynyl-Palmitoyl-CoA
This protocol is suitable for labeling purified proteins.[4]
Materials:
-
Purified recombinant protein (e.g., HMGCS-His6 or GAPDH).[4]
-
ω-alkynyl-palmitoyl-CoA.
-
Incubation buffer (specific to the protein of interest).
Procedure:
-
Set up the incubation reaction in a final volume of 50-100 µl.
-
Add 1-3 µg of the purified protein to the reaction mixture.
-
Add ω-alkynyl-palmitoyl-CoA to a final concentration of 50 µM.[4]
-
Incubate the reaction for 30 minutes at 25°C.[4]
-
Stop the reaction by adding SDS-PAGE sample buffer. The sample is now ready for click chemistry and downstream analysis.
Click Chemistry Reaction (CuAAC)
This protocol describes the ligation of an azide-containing reporter (e.g., azido-biotin) to the alkyne-labeled protein.[4]
Materials:
-
Protein lysate from metabolically labeled cells or in vitro reaction mixture.
-
Azido-reporter probe (e.g., azido-biotin, fluorescent azide).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (B86663) (CuSO4).
Procedure:
-
To 100 µg of protein lysate, add the following reagents in order:
-
Azido-reporter probe (final concentration ~25-100 µM).
-
TCEP (final concentration ~1 mM).
-
TBTA (final concentration ~100 µM).
-
CuSO4 (final concentration ~1 mM).
-
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
The labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or affinity purification.
Conclusion
The selection of a fatty acid analog for metabolic labeling is a critical decision that influences the outcome and interpretation of experiments studying protein acylation. While this compound is a valuable tool for direct in vitro enzymatic assays, ω-alkynyl fatty acids, particularly ω-alkynyl-palmitate (15-HDYA) and ω-alkynyl-myristate (13-TDYA), offer superior sensitivity and specificity for metabolic labeling in living cells.[4] The chain length of the analog dictates the primary protein targets, with shorter chains favoring N-myristoylation and longer chains targeting S-palmitoylation.[7] Researchers should carefully consider the specific biological question, the protein(s) of interest, and the experimental system when choosing the most appropriate fatty acid analog. The detailed protocols and comparative data provided in this guide aim to facilitate this selection process and promote robust and reproducible research in the field of protein acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomic Strategies for Comparing Protein Acylation Levels
For researchers, scientists, and drug development professionals, understanding the dynamics of protein acylation is crucial for elucidating cellular signaling, disease mechanisms, and therapeutic targets. This guide provides a comprehensive comparison of quantitative proteomic strategies to measure changes in protein acylation levels, supported by experimental data and detailed protocols.
Protein acylation, a vital post-translational modification, involves the addition of an acyl group to a protein and plays a critical role in regulating protein function, localization, and stability.[1][2] Key examples include lysine (B10760008) acetylation, which is central to gene regulation and metabolism, and S-palmitoylation (a type of S-acylation), which governs protein trafficking and signaling.[3][4][5] To quantify the dynamic changes in protein acylation, various mass spectrometry-based proteomic strategies have been developed. These typically involve three key stages: enrichment of acylated proteins or peptides, mass spectrometry analysis, and data interpretation.
Comparing Quantitative Proteomic Strategies
The selection of a quantitative proteomic strategy depends on the specific research question, sample type, and available resources. The two primary components of any strategy are the method for enriching acylated proteins/peptides and the approach for quantification.
Enrichment Strategies
Due to the low abundance of acylated proteins, enrichment is a critical step.[1] The two most common approaches are:
-
Antibody-Based Enrichment: This method utilizes antibodies that specifically recognize acylated amino acids, such as acetyl-lysine.[1][6] It is a straightforward and widely used technique for enriching acetylated peptides.[6]
-
Chemical/Biotin-Based Enrichment: This strategy is commonly used for S-acylation and involves chemically tagging the acylated cysteine residue. The Acyl-Biotin Exchange (ABE) method is a well-established protocol where free cysteine thiols are first blocked, followed by the specific cleavage of the thioester bond of the S-acylation and subsequent labeling of the newly exposed thiol with a biotin (B1667282) tag.[7][8] A variation of this is the Acyl-Resin Assisted Capture (acyl-RAC) method, which uses a thiol-reactive resin to capture the newly exposed thiols.[7]
Quantification Strategies
Once acylated peptides are enriched, their abundance can be quantified using either label-free or label-based methods.
Label-Free Quantification relies on the direct comparison of the signal intensities of peptides across different samples. Data-Independent Acquisition (DIA) is a powerful label-free technique that provides high-throughput and reproducible quantification.[9]
Label-Based Quantification involves the use of stable isotopes to label proteins or peptides, allowing for more precise comparison. Common label-based methods include:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are metabolically labeled by growing them in media containing "heavy" or "light" isotopes of essential amino acids.[10][11] This method is highly accurate as samples are mixed at the beginning of the workflow, minimizing experimental variability.[11][12]
-
Isobaric Tagging (TMT and iTRAQ): Peptides from different samples are chemically labeled with isobaric tags. These tags have the same mass, but upon fragmentation in the mass spectrometer, they generate reporter ions of different masses, allowing for relative quantification.[2][10] TMT and iTRAQ are well-suited for multiplexing, enabling the comparison of multiple samples in a single experiment.[10][11]
| Strategy | Advantages | Disadvantages | Best Suited For |
| Label-Free (e.g., DIA) | - Cost-effective (no expensive labels)[13]- High proteome coverage[13]- Simpler sample preparation | - Higher run-to-run variability[13]- May require more replicates for statistical significance[13]- Data analysis can be complex | - Large-scale discovery studies- When metabolic labeling is not feasible |
| SILAC | - High accuracy and precision[12][14]- Low experimental variability as samples are mixed early[15]- Well-suited for dynamic studies in cell culture[13] | - Limited to metabolically active cells[15]- Can be expensive for large-scale experiments- Incomplete labeling can affect accuracy[15] | - Time-course experiments in cell culture- Studies requiring high quantitative accuracy |
| TMT/iTRAQ | - High multiplexing capability (up to 16 samples with TMTpro)[10]- Reduced instrument time for large sample sets[10]- Good for a wide range of sample types | - Can suffer from ratio compression, underestimating large changes- Chemical labeling adds complexity to the workflow- Cost of labeling reagents | - Comparing multiple conditions or time points- Studies with limited sample material |
Experimental Protocols
Immunoaffinity Enrichment of Acetylated Peptides
This protocol describes the enrichment of acetylated peptides using anti-acetyl-lysine antibodies, a common method for studying protein acetylation.[9][16]
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Anti-acetyl-lysine antibody-conjugated beads
-
NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
-
Wash buffers
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 ZipTips for desalting
Procedure:
-
Protein Digestion:
-
Reduce the protein extract with DTT and then alkylate with IAA to block free cysteine residues.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Enrichment:
-
Resuspend the digested peptides in NETN buffer.
-
Incubate the peptides with pre-washed anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle shaking.[16]
-
-
Washing:
-
Centrifuge the beads and remove the supernatant containing unbound peptides.
-
Wash the beads multiple times with NETN buffer and then with water to remove non-specifically bound peptides.[16]
-
-
Elution:
-
Elute the bound acetylated peptides from the beads using an acidic elution buffer.[16]
-
-
Desalting:
-
Desalt the eluted peptides using C18 ZipTips according to the manufacturer's instructions before LC-MS/MS analysis.[16]
-
Acyl-Biotin Exchange (ABE) for S-acylated Peptides
This protocol outlines the ABE method for the specific enrichment of S-acylated peptides.[7][8]
Materials:
-
Cell lysate
-
Blocking buffer (containing a thiol-blocking agent like N-ethylmaleimide - NEM)
-
Hydroxylamine (B1172632) (HAM) solution (for cleavage of thioester bonds)
-
Thiol-reactive biotinylation reagent (e.g., HPDP-biotin)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
Blocking of Free Thiols:
-
Lyse cells in a buffer containing a high concentration of a thiol-blocking agent like NEM to block all free cysteine residues.[8]
-
-
Thioester Cleavage:
-
Treat the protein lysate with hydroxylamine at a neutral pH to specifically cleave the thioester bonds of S-acylated cysteines, exposing the free thiol groups.[8] A control sample without hydroxylamine should be included.
-
-
Biotinylation:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylation reagent.[8]
-
-
Enrichment:
-
Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the S-acylated proteins.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins by cleaving the disulfide bond of the biotinylation reagent with a reducing agent like DTT.
-
-
Downstream Analysis:
-
The eluted proteins can then be digested into peptides and analyzed by LC-MS/MS.
-
Visualizing Acylation in Signaling Pathways
Histone Acetylation in Gene Expression Regulation
Histone acetylation is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin).[4][17] This open chromatin state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene transcription.[4] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[4][17]
S-Palmitoylation in G-Protein Coupled Receptor (GPCR) Signaling
S-palmitoylation is a reversible lipid modification that plays a crucial role in the signaling of many G-protein coupled receptors (GPCRs).[3][18] The attachment of a palmitate molecule to a cysteine residue in the C-terminal tail of a GPCR can influence its localization to specific membrane microdomains, such as lipid rafts, and can modulate its interaction with G-proteins and other signaling partners.[18][19] This dynamic modification is regulated by palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs), which add and remove the palmitate group, respectively.
References
- 1. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]
- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 5. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 11. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7. Enrichment of the acetylated peptides by immunoaffinity precipitation [bio-protocol.org]
- 17. HISTONE ACETYLATION.pptx molecular biology | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Azidopalmitoyl-CoA: A Step-by-Step Guide
The proper disposal of 2-Azidopalmitoyl-CoA, a molecule combining a long-chain acyl-coenzyme A with an azide (B81097) functional group, requires stringent adherence to safety protocols due to the potential hazards associated with organic azides. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with caution. Organic azides can be energetic and potentially explosive, especially when subjected to heat, shock, or friction.[1][2]
Personal Protective Equipment (PPE):
-
Wear appropriate gloves, such as nitrile gloves. For handling highly toxic azides, consider using silver shield gloves under nitrile gloves.[3]
-
Safety glasses or splash goggles are mandatory.[3]
-
A lab coat must be worn.[3]
-
For reactions or handling of larger quantities, a blast shield and fume hood are required.[3]
General Handling:
-
Avoid using metal spatulas or instruments to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[1][4][5]
-
Do not mix azide-containing waste with acidic solutions, which can generate highly toxic and explosive hydrazoic acid.[1]
-
Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used with azides due to the risk of forming extremely unstable di- and tri-azidomethane.[1]
-
Store this compound and its waste in clearly labeled, dedicated, and sealed containers away from heat, light, and incompatible materials such as acids, heavy metals, and oxidizing agents.[1][4]
Assessing the Stability of this compound
The stability of an organic azide can be generally assessed by the "Rule of Six," which suggests that a compound with at least six carbon atoms for each energetic functional group (like an azide) is likely to be relatively safe.[1] this compound, with its long palmitoyl (B13399708) chain, adheres to this rule, suggesting it is not acutely explosive under normal laboratory conditions. However, it should still be treated with caution.
Disposal Procedures
The disposal of this compound should be approached in a systematic manner, with distinct procedures for small and large quantities. Under no circumstances should this compound or its waste be poured down the drain. [3][5] This can lead to the formation of explosive lead or copper azides in the plumbing.[3][5]
Small Quantities (e.g., from in vitro assays, analytical standards)
For trace amounts of this compound, such as residues on pipette tips, microfuge tubes, and other consumables:
-
Segregate Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.[6]
-
Labeling: The container must be labeled as "Azide Contaminated Waste" and should detail the contents.
-
Disposal: The sealed container should be disposed of through your institution's chemical waste program.
Large Quantities (e.g., unused stock solutions, bulk material)
For larger quantities of this compound, chemical deactivation of the azide group is the recommended procedure before disposal. This process should be carried out in a chemical fume hood.
Deactivation Protocol:
The azide group can be destroyed by reaction with nitrous acid.[5]
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the this compound in an appropriate aqueous solution. The concentration of the azide should not exceed 5%.[5]
-
Addition of Sodium Nitrite (B80452): With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of this compound.[5]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise until the reaction mixture is acidic to pH paper. Crucially, the acid must be added after the sodium nitrite to prevent the formation of volatile and poisonous hydrazoic acid (HN3). [5]
-
Reaction Completion: Continue stirring until the evolution of nitrogen oxides ceases. To confirm the complete destruction of the azide, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.[5]
-
Neutralization and Disposal: Neutralize the reaction mixture to a pH between 6 and 9 with a dilute solution of sodium hydroxide.[3][5] The resulting solution, now free of the azide hazard, should be collected in a hazardous waste container and disposed of according to your institution's guidelines for chemical waste.
Experimental Workflow for Disposal
References
Essential Safety and Operational Guide for 2-Azidopalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Azidopalmitoyl-CoA, a valuable research chemical. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. According to safety data sheets, it may damage fertility or the unborn child and is harmful to aquatic life with long-lasting effects. It can also cause skin and eye irritation, and may lead to respiratory irritation[1].
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist[1].
-
Ingestion: Do NOT induce vomiting. Immediately have the person drink water (two glasses at most) and consult a physician.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound[2]. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Splash Potential |
| Eye and Face Protection | Safety glasses with side shields[2]. | Chemical safety goggles or a full-face shield[2][3]. |
| Hand Protection | Disposable nitrile gloves[2]. | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene)[2][4]. |
| Body Protection | Laboratory coat[2]. | A chemical-resistant apron or gown made of low-permeability fabric with a solid front and long sleeves[2][4]. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood[2]. | If aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[1][2]. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots may be required in case of a large spill[2]. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood[2].
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[2].
-
Prepare and clearly label a designated hazardous waste container for all materials that will be contaminated with this compound[2].
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above before handling the compound[1].
-
Avoid generating dust or aerosols. If working with a solid form, handle it carefully to minimize dust creation[2].
-
Prevent any contact with skin, eyes, and clothing[1].
-
Do not eat, drink, or smoke in the designated handling area[5].
3. After Handling:
-
Thoroughly wash hands with soap and water after handling is complete[2].
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully to avoid cross-contamination. Wash reusable PPE before storing it[1].
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand[2].
-
Collect the absorbed material and place it into the designated hazardous waste container[1][2].
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in an approved waste disposal plant.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container[2].
-
Solid Waste: All contaminated items, including gloves, absorbent materials, and pipette tips, should be placed in a separate, sealed, and clearly labeled hazardous waste bag or container[2].
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste[2].
-
Soak the glassware in a 10% bleach solution for at least 24 hours to oxidize any residual azide (B81097) groups[2].
-
After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning procedures[2].
-
Caption: Workflow for the safe handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. labelsds.com [labelsds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
